1-Ebio
Descripción
Propiedades
IUPAC Name |
3-ethyl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h3-6H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUCKELNYMZTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143296 | |
| Record name | 1-Ethyl-2-benzimidazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10045-45-1 | |
| Record name | 1-EBIO | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10045-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-2-benzimidazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-2-benzimidazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylbenzimidazolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYL-2-BENZIMIDAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M82W79SS4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Role of 1-Ethyl-2-benzimidazolinone (1-Ebio) in Neuronal Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Ethyl-2-benzimidazolinone (1-Ebio) is a well-characterized small molecule that potently modulates the activity of small-conductance calcium-activated potassium (SK) channels in neurons. By enhancing the sensitivity of these channels to intracellular calcium, this compound effectively dampens neuronal excitability. This has positioned it as a critical pharmacological tool for investigating the physiological roles of SK channels and as a potential therapeutic agent for neurological disorders characterized by hyperexcitability, such as epilepsy. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on neuronal physiology, and its applications in neuroscience research, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.
Core Mechanism of Action: Positive Allosteric Modulation of SK Channels
The primary function of this compound in neurons is to act as a positive allosteric modulator of SK channels (small-conductance Ca2+-activated K+ channels).[1][2] SK channels are crucial regulators of neuronal firing patterns and excitability.[2][3]
This compound's mechanism involves enhancing the interaction between the SK channel's α-subunit and calmodulin (CaM), the calcium-sensing protein that is constitutively bound to the channel.[2][4][5] This stabilization of the CaM-channel complex leads to a leftward shift in the calcium concentration-response curve, effectively increasing the channel's sensitivity to intracellular calcium ([Ca2+]i).[2][4][5] Consequently, SK channels can be activated at lower intracellular calcium concentrations, leading to an increased potassium efflux and hyperpolarization of the neuronal membrane.[1]
It is important to note that this compound's action is dependent on the presence of intracellular calcium; it does not activate SK channels in the absence of Ca2+.[2][4]
Impact on Neuronal Physiology
By activating SK channels, this compound exerts several key effects on neuronal function:
-
Dampening of Neuronal Excitability: The primary consequence of increased SK channel activity is the hyperpolarization of the neuronal membrane, which moves the membrane potential further from the threshold for firing an action potential.[1] This leads to a general reduction in neuronal excitability.[6]
-
Reduction in Firing Frequency: this compound has been shown to decrease the number of action potentials fired in response to a given stimulus.[4] For instance, in CA1 pyramidal neurons, 1 mM this compound significantly reduces the number of action potentials elicited by current injections.[4]
-
Enhanced Afterhyperpolarization (AHP): SK channels are key contributors to the medium afterhyperpolarization (mAHP) that follows an action potential.[2][7] this compound potentiates this AHP, which in turn increases the refractory period and limits the frequency of repetitive firing.[6][8]
-
Regulation of Firing Patterns: In neurons that exhibit bursting firing patterns, such as Purkinje cells, this compound can promote a transition to a more regular, single-spiking pattern.[8]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on the effects of this compound.
| Parameter | Value | Species/Model | Reference |
| Anticonvulsant Effect | |||
| ED₅₀ (Maximal Electroshock) | 36.0 mg/kg | Mouse | [1] |
| TID₁₀ (Electrical Seizure Threshold) | 7.3 mg/kg | Mouse | [1] |
| TID₁₀ (PTZ Seizure Threshold) | 21.5 mg/kg | Mouse | [1] |
| Adverse Motor Effects | |||
| ID₅₀ (Rotarod Test) | 35.6 mg/kg | Mouse | [1] |
| In Vitro Concentration | |||
| Effective Concentration | 100 µM - 1 mM | Rat Purkinje Neurons, Hippocampal Slices | [6][8] |
Experimental Protocols
Detailed methodologies for key experiments cited are outlined below.
In Vitro Electrophysiology (Patch-Clamp)
-
Objective: To measure the direct effects of this compound on neuronal firing properties and ion channel currents.
-
Preparation: Acute brain slices (e.g., from hippocampus or cerebellum) are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
-
Recording: Whole-cell patch-clamp recordings are obtained from individual neurons (e.g., CA1 pyramidal neurons or Purkinje cells).
-
Protocol:
-
A stable baseline recording of neuronal activity (e.g., resting membrane potential, action potential firing in response to current injection) is established.
-
This compound is bath-applied to the slice at a known concentration (e.g., 100 µM or 1 mM).
-
Changes in neuronal properties, such as the number of evoked action potentials, the amplitude and duration of the afterhyperpolarization (AHP), and the current-voltage relationship, are recorded.
-
A washout period, where the slice is perfused with aCSF without this compound, is performed to determine the reversibility of the effects.
-
-
Data Analysis: Firing frequency, AHP amplitude, and other electrophysiological parameters are quantified and compared before, during, and after this compound application.
In Vivo Seizure Models
-
Objective: To assess the anticonvulsant potential of this compound in living animals.
-
Models:
-
Maximal Electroshock (MES) Test: A test for generalized tonic-clonic seizures. An electrical stimulus is delivered via corneal or ear-clip electrodes.
-
Pentylenetetrazole (PTZ) Test: A chemical convulsant model. PTZ is administered systemically to induce seizures.
-
-
Protocol:
-
Animals (typically mice or rats) are divided into control (vehicle) and treatment groups.
-
This compound is administered (e.g., via intraperitoneal injection) at various doses to the treatment groups.
-
After a set time, seizures are induced using either MES or PTZ.
-
The ability of this compound to prevent seizures or increase the seizure threshold is quantified.
-
-
Data Analysis: The dose of this compound required to produce a protective effect in 50% of the animals (ED₅₀) is calculated.
Motor Coordination Assessment (Rotarod Test)
-
Objective: To evaluate the potential adverse motor effects of this compound.
-
Apparatus: A rotating rod on which the animal must maintain its balance.
-
Protocol:
-
Animals are trained to stay on the rotating rod.
-
Following administration of this compound or vehicle, the animals are placed on the rod, which accelerates.
-
The latency to fall from the rod is recorded.
-
-
Data Analysis: A shorter latency to fall in the this compound treated group indicates motor impairment. The dose causing impairment in 50% of the animals (ID₅₀) is determined.
Therapeutic and Research Applications
-
Anticonvulsant Research: this compound's ability to reduce neuronal excitability makes it a compound of interest for epilepsy research.[1] Studies have shown its effectiveness in various in vivo seizure models.[1] However, its narrow therapeutic window, with motor impairment occurring at doses close to the anticonvulsant effective dose, has limited its clinical development.[1]
-
Neuroprotection: By reducing excitotoxicity, which is a key mechanism of neuronal death in ischemic events, this compound has shown neuroprotective effects.[9] In a mouse model of cerebral ischemia, direct activation of SK channels by this compound significantly reduced neuronal death in CA1 pyramidal neurons.[9]
-
Tool for Studying Synaptic Plasticity: SK channels, particularly those located in dendritic spines, play a role in regulating synaptic plasticity, such as long-term potentiation (LTP).[3][9] this compound is used to investigate how modulating SK channel activity impacts the induction and maintenance of LTP.[3]
-
Investigating Neurological and Psychiatric Disorders: Dysregulation of SK channels has been implicated in various conditions, including ataxia, and potentially in affective disorders.[9][10][11] this compound serves as a valuable tool to explore the causal link between SK channel function and the pathophysiology of these disorders.
Conclusion
This compound is an indispensable tool in neuroscience for its specific action as a positive modulator of SK channels. Its ability to potently reduce neuronal excitability provides a clear mechanism for its observed anticonvulsant and neuroprotective properties. While its clinical utility is hampered by a narrow therapeutic index, this compound remains a cornerstone for research into the roles of SK channels in synaptic function, neuronal computation, and the pathophysiology of neurological diseases. Future research may focus on developing more selective SK channel modulators with improved therapeutic profiles, building on the foundational knowledge gained from studies involving this compound.
References
- 1. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular and cellular basis of small- and intermediate-conductance, calcium-activated potassium channel function in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Long-Term Enhancement of Neuronal Excitability and Temporal Fidelity Mediated by Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System [frontiersin.org]
- 10. KCa-Related Neurological Disorders: Phenotypic Spectrum and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo pharmacological manipulation of small conductance Ca2+-activated K+ channels influences motor behavior, object memory and fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
1-Ebio and the Cystic Fibrosis Transmembrane Conductance Regulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystic Fibrosis (CF) is a genetic disorder characterized by defects in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel critical for maintaining salt and water balance on epithelial surfaces.[1][2] Modulator therapies that enhance the function of mutant CFTR protein represent a key therapeutic strategy.[3] This technical guide provides an in-depth overview of 1-ethyl-2-benzimidazolinone (1-Ebio), a small molecule known to potentiate CFTR function. We will delve into its mechanism of action, present quantitative data from key studies, detail experimental protocols for its investigation, and visualize the involved signaling pathways and experimental workflows.
Introduction to this compound and its Role as a CFTR Potentiator
This compound is a small molecule that has been identified as a potentiator of CFTR-mediated chloride (Cl⁻) secretion.[4][5] Unlike direct CFTR potentiators that bind to the channel to increase its open probability, this compound exerts its effects through an indirect mechanism.[4][5][6] It primarily acts as an opener of basolateral potassium (K⁺) channels, which in turn increases the electrochemical driving force for Cl⁻ to exit the cell through apical CFTR channels.[4][5][6] This makes this compound a valuable tool for studying CFTR function and a potential component of combination therapies for cystic fibrosis.
Mechanism of Action: An Indirect Potentiation of CFTR
The primary mechanism by which this compound potentiates CFTR-mediated Cl⁻ secretion is through the activation of the basolateral Ca²⁺-activated potassium channel KCNN4 (also known as SK4 or IK1).[4][5][6]
The process can be summarized as follows:
-
Activation of Basolateral K⁺ Channels: this compound activates KCNN4 channels located on the basolateral membrane of epithelial cells.[4][5][6]
-
K⁺ Efflux and Hyperpolarization: This activation leads to an efflux of K⁺ ions from the cell, causing the cell membrane to hyperpolarize (become more negative on the inside).
-
Increased Driving Force for Cl⁻ Secretion: The hyperpolarization of the cell membrane increases the electrochemical gradient favoring the exit of negatively charged Cl⁻ ions through the CFTR channels located on the apical membrane.
-
Potentiation of CFTR-Mediated Cl⁻ Secretion: As a result, even with a constant number and open probability of CFTR channels, the overall Cl⁻ secretion is enhanced.
This indirect mechanism of action is significant as it can augment the effects of other CFTR modulators, such as correctors that increase the number of CFTR channels at the cell surface, and direct potentiators that increase the channel's open probability.[4][5]
Quantitative Data on this compound's Effects
The potentiation of CFTR function by this compound has been quantified in several studies, primarily using rectal biopsies from both control subjects and CF patients. The key findings are summarized in the tables below.
| Tissue Type | Condition | Parameter Measured | Effect of this compound | Reference |
| Control Human Rectal Biopsies | cAMP-stimulated | Cl⁻ secretion | 39.2 ± 6.7% increase | [4][5] |
| Control Human Rectal Biopsies | cAMP-stimulated + CCH | Cl⁻ secretory response | 85.1 ± 12.2% increase | [5][6] |
| CF Human Rectal Biopsies (with residual CFTR function) | cAMP-stimulated | Cl⁻ secretion | 44.4 ± 11.5% increase | [4][5] |
| CF Human Rectal Biopsies (with residual CFTR function) | cAMP-stimulated + CCH | Cl⁻ secretory response | 72.8 ± 21.4% increase | [5][6] |
| CF Human Rectal Biopsies (lacking CFTR function) | cAMP-stimulated | Cl⁻ secretion | No effect | [4][5] |
Table 1: Potentiation of CFTR-Mediated Chloride Secretion by this compound. CCH (carbachol) is a cholinergic agonist that increases intracellular Ca²⁺. Data are presented as mean ± SEM.
Experimental Protocols
The investigation of this compound's effect on CFTR function typically involves ex vivo measurements of ion transport in epithelial tissues. The Ussing chamber technique is the gold standard for these studies.
Ussing Chamber Measurement of Ion Transport in Rectal Biopsies
This protocol is adapted from studies investigating the effect of this compound on CFTR-mediated Cl⁻ secretion in human rectal biopsies.[4][6]
Objective: To measure the effect of this compound on CFTR-dependent Cl⁻ secretion across a native human rectal epithelial tissue.
Materials:
-
Freshly obtained human rectal biopsies
-
Perfused micro-Ussing chambers
-
Krebs-bicarbonate Ringer (KBR) solution
-
Amiloride (B1667095) (to block epithelial Na⁺ channels)
-
Indomethacin (B1671933) (to inhibit endogenous prostaglandin (B15479496) synthesis and cAMP formation)
-
Forskolin (B1673556) and IBMX (to increase intracellular cAMP and activate CFTR)
-
Carbachol (CCH) (to increase intracellular Ca²⁺)
-
This compound
-
Clotrimazole (B1669251) (an inhibitor of KCNN4 channels)
-
Voltage-clamp apparatus
Procedure:
-
Tissue Mounting: Mount the rectal biopsy tissue in the micro-Ussing chamber, separating the luminal and basolateral sides.
-
Equilibration: Perfuse both sides with KBR solution and allow the tissue to equilibrate for approximately 40 minutes. During this period, add amiloride to the luminal solution and indomethacin to the basolateral solution.[6]
-
Baseline Measurement: Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
CFTR Activation: To activate CFTR, add a cocktail of forskolin and IBMX to the basolateral solution to increase intracellular cAMP levels.
-
Application of this compound: Once a stable Isc is reached after CFTR activation, add this compound to the basolateral solution and record the change in Isc.
-
Cholinergic Stimulation: To investigate the combined effect with a Ca²⁺-mobilizing agonist, add CCH to the basolateral solution in the presence of this compound and record the Isc response.
-
Inhibition Control: To confirm the involvement of KCNN4, in a separate set of experiments, pre-incubate the tissue with clotrimazole before the addition of this compound.
Data Analysis:
The change in Isc (ΔIsc) upon the addition of each compound is calculated to quantify the extent of Cl⁻ secretion. The potentiation by this compound is expressed as the percentage increase in the cAMP-stimulated Isc.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of this compound's potentiation of CFTR.
Caption: Experimental workflow for Ussing chamber experiments.
Conclusion
This compound serves as a valuable pharmacological tool for studying the mechanisms of ion transport in epithelial tissues and for exploring therapeutic strategies for cystic fibrosis. Its indirect mode of action, by targeting basolateral K⁺ channels to enhance the driving force for Cl⁻ secretion, highlights the importance of considering the entire cellular machinery involved in transepithelial ion transport. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance our understanding and treatment of cystic fibrosis. The potentiation of residual CFTR function by this compound in patient-derived tissues underscores the potential of this or similar mechanisms to augment the efficacy of current and future CFTR modulator therapies.[4][5]
References
- 1. cff.org [cff.org]
- 2. Cystic fibrosis transmembrane conductance regulator - Wikipedia [en.wikipedia.org]
- 3. Breakthrough Therapies: Cystic Fibrosis (CF) Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The K+ channel opener this compound potentiates residual function of mutant CFTR in rectal biopsies from cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The K+ Channel Opener this compound Potentiates Residual Function of Mutant CFTR in Rectal Biopsies from Cystic Fibrosis Patients | PLOS One [journals.plos.org]
- 6. The K+ Channel Opener this compound Potentiates Residual Function of Mutant CFTR in Rectal Biopsies from Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Properties and Cellular Mechanisms of 1-Ebio: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties and biological activities of 1-Ethyl-2-benzimidazolinone (1-Ebio). This document details its mechanism of action as a potent activator of calcium-activated potassium (KCa) channels, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes its cellular signaling pathways and experimental workflows.
Core Chemical Properties of this compound
This compound, systematically named 1-Ethyl-2-benzimidazolinone, is a small molecule widely recognized for its ability to modulate ion channel activity. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| Chemical Name | 1-Ethyl-2-benzimidazolinone | [1] |
| Synonyms | This compound, 1-Ethylbenzimidazolinone | [1] |
| CAS Number | 10045-45-1 | [1] |
| Molecular Formula | C₉H₁₀N₂O | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Purity | Typically ≥98% (HPLC) | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [2] |
| XLogP3 (Calculated) | 1.1 | [3] |
| pKa | Not readily available in cited literature |
Mechanism of Action and Biological Effects
This compound's primary mechanism of action is the activation of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels (KCa). Specifically, it is a well-documented activator of KCa3.1 (also known as IK1 or SK4) channels.
The activation of these channels by this compound leads to an efflux of potassium ions (K⁺) from the cell, causing hyperpolarization of the cell membrane. This change in membrane potential has several significant downstream biological effects:
-
Stimulation of Chloride Secretion: In epithelial cells, the hyperpolarization induced by this compound increases the electrochemical driving force for chloride (Cl⁻) efflux through apical membrane channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This compound has been shown to potentiate CFTR-mediated Cl⁻ secretion by activating basolateral KCa3.1 channels.
-
Modulation of Cellular Proliferation and Apoptosis: By altering the membrane potential, this compound can influence cell cycle progression and programmed cell death in various cell types, including cancer cells.
-
Cardiomyocyte Differentiation: this compound has been observed to promote the differentiation of embryonic stem cells into cardiomyocytes.[4]
-
Vasodilation: The hyperpolarization of endothelial cells can lead to vasodilation.
Quantitative Data on Biological Activity
| Parameter | Cell Line/System | Value |
| EC₅₀ for Ca²⁺-sensitive K⁺ channels | T84 cells | 490 µM |
| K₀.₅ for KCa3.1 channels | 84 µM |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for Measuring KCa Channel Activity
This protocol outlines the methodology for recording KCa channel currents activated by this compound in a whole-cell patch clamp configuration.
A. Cell Preparation:
-
Culture cells expressing the KCa channel of interest (e.g., KCa3.1) on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with an external (bath) solution.
B. Solutions:
-
External (Bath) Solution (in mM): 137 NaCl, 5.9 KCl, 2.2 CaCl₂, 1.2 MgCl₂, 14 glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 110 K-aspartate, 30 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and 2 Na₂ATP. Adjust pH to 7.2 with KOH. The free Ca²⁺ concentration can be buffered to a specific level (e.g., 300 nM) to study Ca²⁺-dependent activation.[5]
C. Recording Procedure:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
Approach a target cell with the pipette while applying slight positive pressure.
-
Upon contacting the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).[5]
-
Apply voltage steps (e.g., from -80 mV to +40 mV) to elicit outward K⁺ currents.[5]
-
Establish a baseline recording of KCa channel activity.
-
Perfuse the chamber with the external solution containing this compound at the desired concentration.
-
Record the changes in KCa channel currents in the presence of this compound.
-
Data can be analyzed to determine the effect of this compound on current amplitude, voltage-dependence, and kinetics.
Ussing Chamber Assay for Measuring Transepithelial Chloride Secretion
This protocol describes the use of an Ussing chamber to measure the effect of this compound on electrogenic chloride secretion across an epithelial monolayer.
A. Tissue/Cell Monolayer Preparation:
-
Culture epithelial cells (e.g., T84, Calu-3) on permeable filter supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Alternatively, freshly excised epithelial tissue (e.g., intestinal mucosa) can be used.
B. Ussing Chamber Setup:
-
Mount the filter support or tissue between the two halves of the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with a physiological buffer (e.g., Krebs-Ringer bicarbonate solution), pre-warmed to 37°C and gassed with 95% O₂/5% CO₂.
-
Place Ag/AgCl electrodes in each compartment to measure the transepithelial voltage (Vt) and pass current.
C. Measurement of Short-Circuit Current (Isc):
-
Allow the tissue to equilibrate in the chamber until a stable baseline Vt is achieved.
-
Clamp the Vt to 0 mV using a voltage clamp amplifier. The current required to maintain this voltage clamp is the short-circuit current (Isc), which represents the net active ion transport across the epithelium.
-
Record the baseline Isc.
-
To isolate Cl⁻ secretion, inhibitors of other transport processes (e.g., amiloride (B1667095) to block sodium channels) can be added.
-
Add this compound to the basolateral compartment to activate KCa channels.
-
Record the change in Isc. An increase in Isc is indicative of stimulated chloride secretion.
-
Further pharmacological agents (e.g., a CFTR inhibitor) can be added to confirm the involvement of specific channels.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Epithelial Cells
Caption: Signaling pathway of this compound-induced chloride secretion in epithelial cells.
Experimental Workflow for Whole-Cell Patch Clamp
Caption: General workflow for a whole-cell patch clamp experiment to study this compound.
Experimental Workflow for Ussing Chamber Assay
Caption: General workflow for an Ussing chamber experiment to measure this compound's effect.
References
An In-depth Technical Guide on the Core Effects of 1-Ebio on Cellular Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of 1-ethyl-2-benzimidazolinone (1-Ebio) on cellular membrane potential. It is designed for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms and physiological consequences of modulating calcium-activated potassium channels. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a well-established activator of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels (KCa).[1] These channels are voltage-independent and are gated by intracellular calcium (Ca²⁺).[2][3] The activation of SK/IK channels by this compound facilitates the efflux of potassium ions (K⁺) from the cell, following their electrochemical gradient.[4] This net outward movement of positive charge results in a hyperpolarization of the cellular membrane, making the membrane potential more negative.[4][5]
The primary mechanism by which this compound potentiates channel activity is by increasing the apparent Ca²⁺ sensitivity of the SK/IK channels.[1] This means that in the presence of this compound, the channels can be activated at lower intracellular Ca²⁺ concentrations. This sensitizing effect is crucial for its pharmacological action.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the effects of this compound on various cellular and channel parameters.
Table 1: Potency of this compound on KCa Channels
| Channel Subtype/Tissue | Parameter | Value | Reference |
| hSK3 | EC₅₀ | 1040 ± 150 µM | [6] |
| Mouse Jejunum (Cl⁻ secretion) | EC₅₀ | 964 µM | [5] |
Table 2: Effect of this compound on Channel Gating and Membrane Potential
| Cell Type/Channel | Parameter | Condition | Value | Reference |
| Mouse Jejunal Crypts | Channel Open Probability (NPo) | Control | 0.01 ± 0.01 | [5] |
| 500 µM this compound | 0.45 ± 0.11 | [5] | ||
| MDA-MB-231-IK cells | Membrane Potential (Vmem) | Control | Not specified | [7] |
| This compound | -73.9 ± -2.8 mV | [7] | ||
| SNU-1076 HNSCC cells | Membrane Potential | Ionomycin-treated | Initial negative shift | [8] |
| + this compound | Further hyperpolarization | [8] | ||
| OSC-19 HNSCC cells | Membrane Potential | Ionomycin-treated | Slight depolarization | [8] |
| + this compound | Strong hyperpolarization | [8] |
Experimental Protocols
The investigation of this compound's effects on membrane potential heavily relies on electrophysiological techniques, primarily the patch-clamp method in its whole-cell and perforated-patch configurations.
This technique allows for the measurement of ionic currents across the entire cell membrane while controlling the membrane potential.
Objective: To measure this compound induced currents and changes in membrane potential.
Materials:
-
External (Bath) Solution (ACSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, 10 mM glucose. The solution should be continuously bubbled with 95% O₂/5% CO₂.[6]
-
Internal (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.[6]
-
This compound Stock Solution: Dissolve this compound in DMSO to make a high concentration stock (e.g., 100 mM) and then dilute to the final desired concentration in the external solution.
-
Patch-clamp amplifier, micromanipulator, microscope, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
Procedure:
-
Prepare cells in a recording chamber on the microscope stage, continuously perfused with the external solution.
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Fill the micropipette with the internal solution and mount it on the micromanipulator.
-
Approach a target cell with the micropipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
After establishing a stable GΩ seal, apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Switch to current-clamp mode to measure the resting membrane potential or voltage-clamp mode to measure whole-cell currents.
-
Establish a baseline recording.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record the changes in membrane potential or ionic currents.
-
To confirm the involvement of SK/IK channels, a specific blocker like TRAM-34 can be co-applied.[8]
This variation of the whole-cell technique is used to minimize the dialysis of intracellular components, thus preserving endogenous signaling pathways.
Objective: To measure this compound's effect on membrane potential while keeping the intracellular environment relatively intact.
Materials:
-
Same as for whole-cell patch-clamp.
-
Perforating Agent: Nystatin or Amphotericin B. Prepare a stock solution (e.g., 50 mg/mL in DMSO for nystatin) and add to the internal solution shortly before use to a final concentration of 100-200 µg/mL.[9]
Procedure:
-
Follow steps 1-5 of the whole-cell patch-clamp protocol.
-
After forming a GΩ seal, instead of rupturing the membrane, wait for the perforating agent in the pipette to form small pores in the membrane patch. This process can be monitored by observing a gradual decrease in the access resistance.
-
Once a stable, low access resistance is achieved (typically after 10-30 minutes), proceed with recording in either current-clamp or voltage-clamp mode as described in the whole-cell protocol (steps 7-11).
Visualizations
Caption: Signaling pathway of this compound induced hyperpolarization.
Caption: Experimental workflow for patch-clamp studies of this compound.
References
- 1. Calcium-activated potassium channels and endothelial dysfunction: therapeutic options? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Expression and Role of the Intermediate-Conductance Calcium-Activated Potassium Channel KCa3.1 in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperpolarization (biology) - Wikipedia [en.wikipedia.org]
- 5. This compound stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axolbio.com [axolbio.com]
- 7. IK channel activation increases tumor growth and induces differential behavioral responses in two breast epithelial cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perforated whole-cell patch-clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Switches of Epithelial Homeostasis: An In-depth Guide to 1-Ethyl-2-benzimidazolinone (1-Ebio) Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling mechanisms initiated by 1-Ethyl-2-benzimidazolinone (1-Ebio), a potent activator of calcium-activated potassium channels (KCa), in epithelial cells. Understanding these pathways is critical for developing novel therapeutic strategies for a range of disorders, including cystic fibrosis and certain cancers.
Core Signaling Pathway of this compound in Epithelial Cells
1-Ethyl-2-benzimidazolinone (this compound) is a small molecule that primarily functions as an activator of intermediate-conductance (KCa3.1, also known as IK or KCNN4) and small-conductance (KCa2.x or SK) calcium-activated potassium channels.[1][2] In epithelial cells, the principal role of this compound is to modulate ion transport, which is fundamental to maintaining fluid and electrolyte balance across epithelial barriers.
The canonical signaling pathway initiated by this compound in epithelial cells involves the following key steps:
-
Activation of Basolateral KCa Channels: this compound directly activates KCa channels, predominantly KCa3.1, located on the basolateral membrane of epithelial cells.[3][4] This activation increases the outward flow (efflux) of potassium (K+) ions from the cell.
-
Membrane Hyperpolarization: The efflux of positively charged K+ ions results in the hyperpolarization of the cell membrane, making the intracellular environment more electrically negative.[2][4]
-
Increased Driving Force for Anion Secretion: This hyperpolarization increases the electrochemical gradient, or driving force, for negatively charged ions, such as chloride (Cl-), to exit the cell through channels on the apical membrane.
-
Potentiation of Chloride Secretion: By increasing the driving force, this compound potentiates Cl- secretion through apical channels, most notably the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[3][5] This leads to a sustained transepithelial Cl- secretory response.[1][2]
This coordinated action at both the basolateral and apical membranes facilitates the movement of salt and water, a process essential for mucosal hydration and function.
Diagram: Core Signaling Pathway of this compound in Epithelial Cells
Caption: this compound activates basolateral KCa channels, leading to hyperpolarization and enhanced apical Cl- secretion.
Quantitative Data on this compound Activity
The following table summarizes key quantitative parameters related to the action of this compound from various studies.
| Parameter | Value | Cell Type/System | Comments | Reference |
| Potentiation of cAMP-induced Cl- secretion | 39.2 ± 6.7% | Human rectal biopsies (control) | This compound potentiated secretion via activation of KCNN4 K+ channels. | [3] |
| Potentiation of cAMP-induced Cl- secretion | 44.4 ± 11.5% | Human rectal biopsies (CF with residual function) | This compound was effective in CF tissues with some remaining CFTR function. | [3] |
| This compound concentration for K+ current induction | 50 µM | Head and Neck Squamous Carcinoma Cells (OSC-19, SNU-1076) | Induced large outward K+ currents. | [6][7] |
| Ionomycin concentration (for Ca2+ influx) | 1 µM | Head and Neck Squamous Carcinoma Cells (OSC-19, SNU-1076, HN5) | Used to increase intracellular Ca2+ and induce cell death, which was rescued by this compound. | [6][7] |
| TRAM-34 concentration (KCa3.1 blocker) | 5 µM | Head and Neck Squamous Carcinoma Cells (OSC-19, SNU-1076) | Abolished the this compound-induced K+ currents, confirming KCa3.1 as the target. | [6][7] |
Crosstalk with Other Signaling Pathways
While the primary pathway is well-established, evidence suggests potential crosstalk between this compound-induced KCa channel activation and other signaling cascades, particularly in non-epithelial or cancerous cells.
-
Calcium Signaling: The activity of KCa channels is intrinsically linked to intracellular calcium ([Ca2+]i) levels. This compound increases the apparent Ca2+ sensitivity of these channels, meaning they can be activated at lower intracellular Ca2+ concentrations.[8]
-
ERK1/2 and JNK Pathways: In some contexts, KCa3.1 (SK4) channels have been proposed to directly activate ERK1/2 and JNK signaling pathways in a voltage-independent manner, which may promote cell proliferation.[6] However, in other cell types, activation of KCa3.1 by this compound has been shown to suppress proliferation.[9] This indicates that the downstream effects of this compound can be highly cell-type specific.
Diagram: Potential Crosstalk of this compound Signaling
Caption: this compound increases KCa channel sensitivity to Ca2+ and may interact with proliferation pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's effects. Below are outlines for key experiments.
Ussing Chamber Electrophysiology for Transepithelial Ion Transport
This technique measures the short-circuit current (Isc), a direct measure of net ion transport across an epithelial monolayer.
Objective: To quantify the effect of this compound on Cl- secretion.
Methodology:
-
Cell Culture: Grow a confluent monolayer of epithelial cells (e.g., T84, human rectal biopsy tissue) on permeable supports.
-
Mounting: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.
-
Perfusion: Perfuse both compartments with physiological Ringer's solution and maintain at 37°C, gassed with 95% O2 / 5% CO2.
-
Voltage Clamp: Clamp the transepithelial voltage to 0 mV. The current required to do this is the short-circuit current (Isc).
-
Pharmacological Additions:
-
Add a Na+ channel blocker (e.g., amiloride) to the apical side to inhibit Na+ absorption.
-
Establish a baseline Isc.
-
Add a cAMP agonist (e.g., forskolin) to stimulate CFTR-mediated Cl- secretion.
-
Add this compound to the basolateral side and record the change in Isc.
-
To confirm the involvement of K+ channels, a K+ channel blocker (e.g., clotrimazole (B1669251) for KCa3.1) can be added to the basolateral side.
-
-
Data Analysis: Quantify the change in Isc (ΔIsc) following the addition of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in a single cell.
Objective: To measure this compound-induced K+ currents.
Methodology:
-
Cell Preparation: Isolate single epithelial cells or use cultured cells grown on glass coverslips.
-
Pipette Solution: Prepare a pipette solution containing a high concentration of K+ (e.g., 145 mM KCl) and a calcium buffer (e.g., EGTA) to clamp the intracellular Ca2+ concentration at a known level (e.g., 300 nM).
-
Giga-seal Formation: Form a high-resistance seal between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell's interior.
-
Voltage Protocol: Apply a series of voltage steps or ramps (e.g., from -100 mV to +60 mV) to elicit membrane currents.
-
Drug Application: Perfuse the cell with an external solution containing this compound (e.g., 50 µM) and record the resulting currents.
-
Inhibitor Application: To confirm the identity of the channel, subsequently apply a specific inhibitor, such as TRAM-34 (for KCa3.1), and observe the block of the this compound-induced current.
-
Data Analysis: Generate current-voltage (I-V) curves to characterize the properties of the this compound-activated conductance.
Diagram: Experimental Workflow for Ussing Chamber Assay
Caption: Workflow for assessing this compound's effect on epithelial ion transport using an Ussing chamber.
References
- 1. This compound | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 2. This compound | Ca2+-Activated Potassium Channel Activators: R&D Systems [rndsystems.com]
- 3. The K+ channel opener this compound potentiates residual function of mutant CFTR in rectal biopsies from cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EBIO, an agent causing maintained epithelial chloride secretion by co-ordinate actions at both apical and basolateral membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular and cellular basis of small- and intermediate-conductance, calcium-activated potassium channel function in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression and Function of Calcium-Activated Potassium Channels in Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of the Biological Activities of 1-Ethyl-2-benzimidazolinone (1-Ebio)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
1-Ethyl-2-benzimidazolinone (1-Ebio) is a synthetic compound widely recognized for its role as a potent activator of small-conductance (SK/KCa2) and intermediate-conductance (IK/KCa3.1) calcium-activated potassium (KCa) channels.[1] These channels are critical regulators of cellular excitability and play pivotal roles in a diverse range of physiological processes. By modulating the activity of these channels, this compound exerts a variety of biological effects, including the stimulation of epithelial ion secretion, induction of smooth muscle relaxation, neuroprotection, and modulation of cell proliferation and apoptosis. This technical guide provides an in-depth review of the biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and drug development efforts.
Core Mechanism of Action: Activation of KCa Channels
The primary mechanism of action of this compound is the positive modulation of SK and IK channels.[2][3] These channels are voltage-independent and are gated solely by intracellular calcium (Ca²⁺). This compound enhances the apparent Ca²⁺ sensitivity of these channels, meaning that they open at lower intracellular Ca²⁺ concentrations than would be required in its absence. This leads to an increased potassium (K⁺) efflux, resulting in membrane hyperpolarization. This hyperpolarization is the fundamental event that triggers many of the downstream physiological effects of this compound.
Key Biological Activities and Experimental Data
The biological activities of this compound are diverse, impacting various cell types and physiological systems. The following sections summarize the key findings and present quantitative data in a structured format.
Stimulation of Epithelial Chloride Secretion
This compound is a well-established secretagogue, promoting chloride (Cl⁻) secretion in various epithelial tissues.[1][4] This effect is particularly relevant in the context of cystic fibrosis research, where enhancing Cl⁻ transport is a key therapeutic goal. The activation of basolateral KCa channels by this compound hyperpolarizes the epithelial cell membrane, which increases the electrochemical driving force for apical Cl⁻ efflux through channels such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).
Table 1: Quantitative Data for this compound-Induced Chloride Secretion
| Parameter | Value | Cell/Tissue Type | Reference |
| EC₅₀ | 964 µM | Mouse Jejunum | [1] |
| EC₅₀ | 490 µM | T84 cells | [1] |
Induction of Smooth Muscle Relaxation and Vasorelaxation
By activating KCa channels in vascular endothelial cells, this compound leads to hyperpolarization, which can be transmitted to the underlying smooth muscle cells, causing vasorelaxation.[3][5] This endothelium-dependent relaxation is a key mechanism in the regulation of vascular tone.
Table 2: Quantitative Data for this compound-Induced Vasorelaxation
| Parameter | Value | Experimental Model | Reference |
| Concentration for significant relaxation | >100 µM | Rat isolated mesenteric artery | [3] |
Neuroprotective Effects
This compound has demonstrated neuroprotective properties in various models of neuronal injury.[6] By hyperpolarizing neurons, this compound can reduce neuronal excitability and counteract the detrimental effects of excessive neuronal firing and excitotoxicity.
Table 3: Quantitative Data for Neuroprotective and Anticonvulsant Effects of this compound
| Parameter | Value | Experimental Model | Reference |
| ED₅₀ (Anticonvulsant) | 36.0 mg/kg | Mice (maximal electroshock) | [6] |
| ID₅₀ (Motor impairment) | 35.6 mg/kg | Mice (rotarod test) | [6] |
| Concentration for neuroprotection | 30 - 100 µM | Organotypic cultures | [7] |
Modulation of Cancer Cell Viability
The role of this compound in cancer is complex and appears to be context-dependent. In some cancer cell lines, activation of KCa channels by this compound can rescue cells from ionomycin-induced cell death.[7]
Table 4: Quantitative Data for this compound Effects on Cancer Cell Viability
| Parameter | Value | Cell Line | Experimental Condition | Reference |
| Effective Concentration | 3 - 10 µM | SNU-1076, OSC-19 | Rescue from ionomycin-induced cell death | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this review.
Measurement of Chloride Secretion in T84 Cells (Short-Circuit Current)
Objective: To measure the effect of this compound on electrogenic chloride secretion across a monolayer of T84 human colonic adenocarcinoma cells.
Materials:
-
T84 cells cultured on permeable supports (e.g., Snapwell™ inserts)
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ringer's solution (composition in mM: 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 0.4 KH₂PO₄, 1.2 CaCl₂, 1.2 MgCl₂, 10 D-glucose)
-
This compound stock solution (in DMSO)
-
Amiloride (B1667095) (to inhibit Na⁺ absorption)
-
Forskolin (B1673556) (positive control, adenylate cyclase activator)
-
Bumetanide (B1668049) (inhibitor of the Na⁺-K⁺-2Cl⁻ cotransporter)
Procedure:
-
Mount the T84 cell monolayer on the permeable support in the Ussing chamber.
-
Bathe both the apical and basolateral sides with Ringer's solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Short-circuit the epithelium by clamping the transepithelial voltage to 0 mV using the voltage-clamp amplifier. The resulting current is the short-circuit current (Isc), which under these conditions, primarily reflects net ion transport.
-
Allow the baseline Isc to stabilize.
-
Add amiloride to the apical solution to block any residual Na⁺ absorption.
-
Add this compound cumulatively to the basolateral solution to obtain a dose-response curve. Record the change in Isc at each concentration.
-
At the end of the experiment, add forskolin as a positive control to confirm cell responsiveness, followed by bumetanide to the basolateral side to confirm that the stimulated Isc is due to Cl⁻ secretion.
Vasorelaxation Assay in Isolated Arterial Rings
Objective: To assess the vasorelaxant effect of this compound on pre-contracted arterial smooth muscle.
Materials:
-
Isolated arterial rings (e.g., rat mesenteric artery)
-
Wire myograph system
-
Krebs-Ringer bicarbonate solution (composition in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (B352888) (or other vasoconstrictor)
-
This compound stock solution (in DMSO)
-
L-NAME (to inhibit nitric oxide synthase and assess endothelium-dependent hyperpolarization)
Procedure:
-
Mount the arterial rings in the wire myograph chambers containing Krebs-Ringer solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Apply an optimal resting tension to the rings and allow them to equilibrate.
-
To study endothelium-dependent relaxation, pre-treat some rings with L-NAME.
-
Pre-contract the arterial rings with a submaximal concentration of phenylephrine to induce a stable contraction.
-
Once a stable plateau of contraction is reached, add this compound in a cumulative manner to the bath and record the relaxation response.
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SNU-1076)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Ionomycin (to induce cell death)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound, with or without the addition of ionomycin. Include appropriate vehicle controls.
-
Incubate the cells for the desired period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's biological activities.
Caption: this compound activates basolateral KCa channels, leading to K+ efflux and membrane hyperpolarization, which drives apical Cl- secretion through CFTR.
Caption: Workflow for assessing the vasorelaxant effects of this compound on isolated arterial rings using a wire myograph.
Caption: this compound confers neuroprotection by activating KCa channels, leading to hyperpolarization and reduced excitability, thereby counteracting excitotoxic neuronal damage.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological roles of SK and IK channels. Its diverse biological activities, ranging from stimulating epithelial secretion to providing neuroprotection, highlight the therapeutic potential of targeting these ion channels. This technical guide provides a consolidated resource of quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in their ongoing investigations of this compound and the broader field of KCa channel modulation. Further research into more selective modulators of specific KCa channel subtypes will be crucial for translating these findings into novel therapeutic strategies.
References
- 1. This compound stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of endothelial cell IKCa with 1-ethyl-2-benzimidazolinone evokes smooth muscle hyperpolarization in rat isolated mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EBIO, an agent causing maintained epithelial chloride secretion by co-ordinate actions at both apical and basolateral membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
The Electrophysiological Effects of 1-EBIO on Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2-benzimidazolinone (1-EBIO) is a well-characterized small molecule that has been instrumental in the study of ion channel physiology and pharmacology. Primarily known as an activator of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels (KCa), its effects ripple throughout cellular electrophysiology, influencing a variety of physiological processes. This technical guide provides an in-depth overview of the electrophysiological effects of this compound on various ion channels, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action
This compound's principal mechanism of action is the positive modulation of KCa channels. It increases the apparent calcium (Ca²⁺) sensitivity of these channels, meaning they are more likely to open at lower intracellular Ca²⁺ concentrations. This leads to an increased potassium (K⁺) efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization is a key event that can indirectly modulate the activity of other ion channels and cellular processes.[1][2] The binding site for this compound has been localized to a region near the calmodulin-binding domain in the C-terminal region of the KCa channel.[1]
Quantitative Effects of this compound on Ion Channels
The following tables summarize the quantitative effects of this compound on its primary targets, the SK and IK channels, as well as its indirect effects on other channels.
Table 1: Effects of this compound on Small-Conductance Ca²⁺-Activated K⁺ (SK) Channels
| Channel Subtype | Cell Type | This compound Concentration | Effect | Reference |
| SK1 | HEK293 | 100 µM | No significant activation | [1] |
| SK2 | HEK293 | 14 ± 4 µM (EC₅₀) | 71 ± 1.8% activation | [1] |
| SK3 | HEK293 | 5.6 ± 1.6 µM (EC₅₀) | 90 ± 1.8% activation | [1] |
| SK Channels (unspecified) | Mouse Chromaffin Cells | 1 µM | ~2-fold increase in current | [3] |
| SK Channels (mIₐₕₚ) | CA3 Hippocampal Pyramidal Neurons | 200 µM - 1 mM | ~450% increase in mIₐₕₚ | [4] |
Table 2: Effects of this compound on Intermediate-Conductance Ca²⁺-Activated K⁺ (IK/KCa3.1/SK4) Channels
| Cell Type | This compound Concentration | Effect | Reference |
| Mouse Jejunum Crypts | 500 µM | Increase in open probability (NPo) from 0.01 to 0.45 | [5] |
| HNSCC (SNU-1076, OSC-19) | 50 µM | Induction of outward K⁺ current | [6][7] |
| HEK293 expressing hIK | 100 µM | Leftward shift in Ca²⁺-activation curve | [8] |
| T84 Monolayers | Not specified | Large and sustained trans-epithelial Cl⁻ secretory response | [9][10] |
Table 3: Indirect Effects of this compound on Other Ion Channels
| Channel | Cell/Tissue Type | This compound Concentration | Effect | Mechanism | Reference |
| CFTR | Rectal Biopsies (Control) | 500 µM | Potentiation of cAMP-induced Cl⁻ secretion by 39.2% | Activation of basolateral KCNN4 (IK) channels increases the driving force for Cl⁻ exit. | [6][7] |
| CFTR | Rectal Biopsies (CF with residual function) | 500 µM | Potentiation of cAMP-induced Cl⁻ secretion by 44.4% | Activation of basolateral KCNN4 (IK) channels increases the driving force for Cl⁻ exit. | [6][7] |
Signaling Pathways Modulated by this compound
The electrophysiological effects of this compound are rooted in its ability to initiate a signaling cascade beginning with the activation of KCa channels.
In certain cancer cell lines, the activation of SK4 (IK) channels by this compound has been linked to the activation of downstream signaling pathways that promote cell proliferation, such as the ERK1/2 and JNK pathways.[6]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from studies investigating the effect of this compound on KCa channels in Head and Neck Squamous Cell Carcinoma (HNSCC) cells.[6][7]
1. Cell Culture:
-
HNSCC cell lines (e.g., SNU-1076, OSC-19) are maintained in RPMI-1640 media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.[11]
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Pipette Solution (in mM): 140 KCl, 1 MgCl₂, 3 Mg-ATP, 10 HEPES, 5 EGTA, and a calculated amount of CaCl₂ to achieve a desired free Ca²⁺ concentration (e.g., 300 nM), with pH adjusted to 7.25 with KOH.[6]
3. Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature (22-25°C).
-
Borosilicate glass pipettes are pulled to a resistance of 2.5-3 MΩ when filled with the pipette solution.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
Currents are elicited by ramp-like depolarizing pulses (e.g., from -100 to +60 mV).[6]
-
This compound is applied via bath perfusion at the desired concentration (e.g., 50 µM).
Ussing Chamber Electrophysiology
This protocol is based on studies investigating the effect of this compound on CFTR-mediated Cl⁻ secretion in rectal biopsies.[6][7]
1. Tissue Preparation:
-
Freshly obtained rectal biopsies are transported in ice-cold Ringer's solution.
-
The tissue is mounted in a perfused micro-Ussing chamber.
2. Solutions:
-
Ringer's Solution (in mM): Composition should be appropriate for epithelial tissue, typically containing NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, and glucose, gassed with 95% O₂/5% CO₂ to maintain pH.
3. Measurement of Short-Circuit Current (Isc):
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
-
A typical experimental sequence involves:
-
Addition of amiloride (B1667095) to the apical side to inhibit Na⁺ absorption.
-
Stimulation of CFTR-mediated Cl⁻ secretion with a cAMP agonist cocktail (e.g., forskolin (B1673556) and IBMX) added to the basolateral side.
-
Application of this compound (e.g., 500 µM) to the basolateral side to assess its effect on the stimulated Isc.
-
Addition of a CFTR inhibitor (e.g., CFTRinh-172) to confirm the involvement of CFTR.
-
Off-Target Effects and Other Considerations
While this compound is a potent activator of SK and IK channels, it is important to consider potential off-target effects. Some studies have suggested that at higher concentrations, this compound may have effects on other ion channels, although these are generally less pronounced than its effects on KCa channels.[10] For example, at a concentration of 1 mM, this compound was shown to diminish glutamatergic excitatory synaptic transmission.[4] Therefore, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls to ensure that the observed effects are indeed mediated by the intended target channels.
Conclusion
This compound is an invaluable pharmacological tool for investigating the roles of SK and IK channels in cellular electrophysiology. Its ability to potentiate KCa channel activity leads to membrane hyperpolarization, which has significant downstream consequences, including the modulation of other ion channels like CFTR. This guide provides a comprehensive overview of the electrophysiological effects of this compound, offering quantitative data, detailed experimental protocols, and insights into the relevant signaling pathways. This information is intended to assist researchers, scientists, and drug development professionals in designing and interpreting experiments utilizing this important compound.
References
- 1. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo pharmacological manipulation of small conductance Ca2+-activated K+ channels influences motor behavior, object memory and fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The secret life of CFTR as a calcium-activated chloride channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Ethyl-2-benzimidazolinone (EBIO) suppresses epileptiform activity in in vitro hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcium-Activated Potassium (KCa) Channels | Potassium Channels | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
- 10. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
A Technical Guide to the Impact of 1-Ebio on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 1-ethyl-2-benzimidazolinone (1-Ebio), a key pharmacological tool used to modulate neuronal excitability. It details the compound's mechanism of action, presents quantitative data on its effects, outlines common experimental protocols, and provides visual diagrams of its underlying pathways and experimental workflows.
Core Mechanism of Action
1-ethyl-2-benzimidazolinone (this compound) is a potent positive modulator of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels (KCa2.x and KCa3.1, respectively). These channels are critical regulators of neuronal firing patterns.[1] They are key contributors to the medium afterhyperpolarization (mAHP) and slow afterhyperpolarization (sAHP) that follow action potentials.[2][3][4] The AHP is a transient hyperpolarization of the neuronal membrane that increases the threshold for subsequent action potentials, thereby controlling the firing frequency and pattern of a neuron.[1][5]
This compound's primary mechanism is not to open the channel directly, but to enhance its sensitivity to intracellular calcium (Ca²+).[6][7] It achieves this by stabilizing the interaction between the channel's core alpha-subunit and calmodulin (CaM), a calcium-binding protein constitutively associated with the channel.[6][7] This stabilization lowers the concentration of intracellular Ca²+ required for channel activation.[5][6]
The resulting potentiation of SK/IK channel activity leads to an increased efflux of potassium ions (K⁺) following an action potential. This enhanced K⁺ current generates a more pronounced and prolonged AHP, which in turn dampens neuronal excitability and reduces the frequency of repetitive action potential firing.[1][8]
Quantitative Effects on Neuronal Parameters
The application of this compound produces measurable, dose-dependent changes in neuronal activity. These effects have been quantified across various neuronal subtypes, primarily through electrophysiological recordings.
Table 1: Effect of this compound on Afterhyperpolarization (AHP) Currents
| Neuronal Subtype | This compound Concentration | Key Quantitative Effect | Reference |
|---|---|---|---|
| CA3 Hippocampal Pyramidal | 200 µM - 1 mM | ~450% increase in the medium AHP current (mIAHP). | [2] |
| CA1 Hippocampal Pyramidal | 100 µM | Enhancement of the slow AHP (sAHP). | [3] |
| Substantia Gelatinosa (SG) | Not Specified | Significant increase in AHP amplitudes. |[9] |
Table 2: Effect of this compound on Neuronal Firing and Synaptic Transmission
| Neuronal Subtype / Model | This compound Concentration | Key Quantitative Effect | Reference |
|---|---|---|---|
| CA3 Hippocampal Pyramidal | 200 µM - 1 mM | Reversible suppression of in vitro epileptiform activity. | [2] |
| CA3 Hippocampal Pyramidal | 1 mM | ~50% reduction in glutamatergic excitatory synaptic transmission. | [2] |
| Substantia Gelatinosa (SG) | Not Specified | Attenuation of action potential spike discharges. | [9] |
| Substantia Nigra Reticulata | Not Specified | Slowing of firing frequency and increased discharge regularity. | [1] |
| CA1 Hippocampal Neurons | 1 mM | Reduction in the number of action potentials elicited by current injection. |[10] |
Table 3: In Vivo Anticonvulsant and Motor Effects
| Animal Model / Test | Dosage (Systemic) | Key Quantitative Effect | Reference |
|---|---|---|---|
| Mouse / Maximal Electroshock | ED₅₀: 36.0 mg/kg | Effective at reducing seizure incidence. | [8] |
| Mouse / Rotarod Test | ID₅₀: 35.6 mg/kg | Significant adverse motor effects within the therapeutic dose range. |[8] |
Detailed Experimental Protocols
The primary method for investigating this compound's impact on neuronal excitability is whole-cell patch-clamp electrophysiology in acute brain slices. The following protocol provides a generalized methodology based on common practices.[9][11][12]
3.1 Acute Brain Slice Preparation
-
Animal Model: Typically, adult rats or mice are used.
-
Anesthesia & Perfusion: The animal is deeply anesthetized and transcardially perfused with ice-cold, oxygenated slicing solution (a modified artificial cerebrospinal fluid, ACSF, often with reduced Ca²⁺ and increased Mg²⁺ to minimize excitotoxicity).
-
Brain Extraction & Slicing: The brain is rapidly extracted and mounted on a vibratome. Coronal or horizontal slices of the region of interest (e.g., hippocampus, cortex) are cut at a thickness of 250-350 µm in the ice-cold slicing solution.
-
Incubation & Recovery: Slices are transferred to a holding chamber containing ACSF, bubbled continuously with 95% O₂ / 5% CO₂. They are incubated at 32-34°C for at least 30 minutes and then maintained at room temperature for at least one hour before recording.
3.2 Whole-Cell Patch-Clamp Recording
-
Setup: Slices are placed in a recording chamber on the stage of an upright microscope equipped with infrared differential interference contrast (IR-DIC) optics. The chamber is continuously perfused with oxygenated ACSF at a rate of 2-3 ml/min, maintained at 30-33°C.[11]
-
Pipettes & Solutions:
-
Recording Pipettes: Borosilicate glass capillaries are pulled to a resistance of 3-6 MΩ.
-
Internal (Pipette) Solution (in mM): 126 K-gluconate, 4 KCl, 4 Mg-ATP, 0.4 Na-GTP, 10 HEPES, 0.1-0.5 EGTA or BAPTA (a calcium chelator). The pH is adjusted to ~7.3 with KOH.[11]
-
External (ACSF) Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, 10 D-glucose. The solution is continuously bubbled with 95% O₂ / 5% CO₂.[11]
-
-
Recording Procedure:
-
A target neuron is identified using IR-DIC optics.
-
The recording pipette, filled with internal solution, is advanced to the cell membrane to form a high-resistance (>1 GΩ) "gigaseal".
-
The membrane patch is ruptured with gentle suction to establish the whole-cell configuration.
-
The neuron is held in current-clamp mode at its resting membrane potential or a set potential (e.g., -70 mV).
-
Baseline Measurement: Intrinsic properties like resting membrane potential, input resistance, and action potential firing in response to depolarizing current steps (e.g., 500-1000 ms (B15284909) duration) are recorded.
-
Drug Application: this compound is dissolved to a stock concentration and then diluted into the ACSF to the final desired concentration (e.g., 100 µM - 1 mM) for bath application.
-
Post-Drug Measurement: After a stable effect is observed, the same current injection protocols are repeated to measure changes in firing rate, AHP amplitude/duration, and other excitability parameters.
-
Washout: The slice is perfused with drug-free ACSF to test for the reversibility of the effects.
-
References
- 1. Molecular and cellular basis of small- and intermediate-conductance, calcium-activated potassium channel function in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Ethyl-2-benzimidazolinone (EBIO) suppresses epileptiform activity in in vitro hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Molecular Basis for the Calcium-Dependent Slow Afterhyperpolarization in CA1 Hippocampal Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Afterhyperpolarization - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. In vivo pharmacological manipulation of small conductance Ca2+-activated K+ channels influences motor behavior, object memory and fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of excitability in tonic firing substantia gelatinosa neurons of the spinal cord by small-conductance Ca(2+)-activated K(+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrophysiology with iPSC-derived neurons [protocols.io]
- 12. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on 1-Ebio and Its Analogs: A Technical Guide
This technical guide provides an in-depth overview of the foundational research on 1-ethyl-2-benzimidazolinone (1-Ebio), a key pharmacological tool used to study calcium-activated potassium (KCa) channels. It is intended for researchers, scientists, and drug development professionals, offering a detailed look into its mechanism of action, relevant signaling pathways, quantitative data, and the experimental protocols used for its characterization.
Introduction to this compound
1-ethyl-2-benzimidazolinone (this compound) is a small molecule activator of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels.[1][2] These channels, classified as KCa2.x and KCa3.1 respectively, are voltage-independent and are gated solely by intracellular calcium (Ca²⁺).[2][3] By coupling increases in intracellular Ca²⁺ to membrane hyperpolarization, KCa channels play crucial roles in regulating cellular excitability, particularly in the nervous system and vascular endothelium.[3][4] this compound and its analogs serve as critical probes for elucidating the physiological and pathophysiological roles of these channels and as scaffolds for developing novel therapeutic agents.[2][4]
Mechanism of Action
This compound does not open KCa channels directly but acts as a positive modulator. Its primary mechanism involves increasing the apparent Ca²⁺ sensitivity of the channels.[1] This is achieved by binding to a pocket located at the interface between the channel's C-terminal calmodulin-binding domain (CaMBD) and the N-lobe of calmodulin (CaM), which is constitutively bound to the channel.[3][5] This binding stabilizes the Ca²⁺-bound, open conformation of the channel complex, thereby reducing the concentration of intracellular Ca²⁺ required for channel activation and delaying deactivation.[1][5]
Caption: Mechanism of this compound action on KCa channels.
Signaling Pathways and Physiological Consequences
The activation of SK/IK channels by this compound leads to an efflux of potassium (K⁺) ions from the cell, driving the membrane potential towards the K⁺ equilibrium potential. This resulting hyperpolarization makes it more difficult for the cell to reach the threshold for firing an action potential, thereby dampening cellular excitability.[6] This mechanism is fundamental to several physiological processes.
-
Neuronal Excitability: In the central nervous system, SK channels contribute to the afterhyperpolarization (AHP) that follows an action potential, which regulates neuronal firing patterns.[7] By enhancing this effect, this compound can reduce epileptiform activity and has been investigated as a potential anticonvulsant.[4][6]
-
Vascular Tone: In endothelial cells, the coordinated activation of KCa2.3 (SK3) and KCa3.1 (IK) channels leads to endothelium-derived hyperpolarization (EDH), which causes relaxation of the underlying smooth muscle and vasodilation.[3]
-
Other Roles: this compound has also been shown to stimulate chloride secretion in epithelial cells and promote the differentiation of embryonic stem cells into cardiomyocytes.[8][9]
Caption: Signaling pathway of this compound in reducing neuronal excitability.
Quantitative Data and In Vivo Efficacy
Studies have quantified the effects of this compound in various models. A key study investigating its anticonvulsant potential in mice provided valuable efficacy and adverse effect data.[6]
| Parameter | Model/Test | Species | Value | Reference |
| Efficacy | ||||
| ED₅₀ (Median Effective Dose) | Maximal Electroshock Seizure | Mouse | 36.0 mg/kg | [6] |
| TID₁₀ (Threshold Increasing Dose) | Electrically-Induced Seizure Threshold | Mouse | 7.3 mg/kg | [6] |
| TID₁₀ (Threshold Increasing Dose) | Pentylenetetrazole-Induced Seizure Threshold | Mouse | 21.5 mg/kg | [6] |
| Adverse Effects | ||||
| ID₅₀ (Median Impairing Dose) | Rotarod Test (Motor Impairment) | Mouse | 35.6 mg/kg | [6] |
Note: The narrow therapeutic window, with the ED₅₀ for seizure protection being very close to the ID₅₀ for motor impairment, highlights a significant limitation of this compound as a potential therapeutic agent.[6]
Structure-Activity Relationship (SAR) and Analogs
Research has aimed to develop analogs of this compound with improved potency and selectivity. While this compound is non-selective between SK and IK channels, other compounds have shown subtype preference.[5]
-
DCEBIO: A derivative of this compound that has been used in studies of fear extinction memory.[2]
-
CyPPA (Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine): An analog that is more potent than this compound and selectively activates KCa2.2 (SK2) and KCa2.3 (SK3) channels over KCa2.1 (SK1) and KCa3.1 (IK).[1]
-
NS309: A potent activator of both SK and IK channels.[5]
Structural studies have revealed that the potency of these modulators is largely determined by specific electrostatic interactions within the binding pocket at the channel-calmodulin interface.[10] The development of more selective and potent analogs remains an active area of research, focusing on modifying the core benzimidazolinone structure to optimize these interactions.
Key Experimental Protocols
The characterization of this compound and its analogs relies on a combination of electrophysiological, in vivo, and structural biology techniques.
A. Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure ion channel currents from a single cell, providing direct evidence of channel activation by a compound.
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the specific KCa channel subtype of interest or primary cultured cells (e.g., neurons, endothelial cells).
-
Recording Setup: Cells are patched with a glass micropipette containing an internal solution with a known concentration of Ca²⁺ (buffered with EGTA) to control the baseline channel activity. The external solution mimics physiological conditions.
-
Voltage Protocol: The cell membrane is held at a constant potential (e.g., -80 mV) and then stepped to various potentials to elicit currents.
-
Compound Application: A baseline current is recorded, after which this compound or an analog is applied to the external solution via a perfusion system.
-
Data Analysis: The increase in outward K⁺ current following compound application is measured. Dose-response curves are generated by applying various concentrations of the compound to calculate the EC₅₀ (half-maximal effective concentration).
Caption: Experimental workflow for patch-clamp analysis of this compound.
B. In Vivo Seizure Models
These models are used to assess the anticonvulsant efficacy of a compound in a whole-animal system.
-
Animal Model: Typically mice or rats are used.[6]
-
Compound Administration: this compound is administered, usually via intraperitoneal (IP) injection, at various doses.
-
Seizure Induction:
-
Maximal Electroshock (MES) Test: An electrical stimulus is applied via corneal or ear-clip electrodes to induce a tonic-clonic seizure. The ability of the compound to prevent the tonic hindlimb extension phase is the endpoint.
-
Chemical Convulsant Test: A chemical like pentylenetetrazole (PTZ) is administered to induce clonic seizures. The endpoint is the increase in the dose of PTZ required to induce a seizure or the prevention of seizures at a fixed dose.
-
-
Data Analysis: The dose of the compound that protects 50% of the animals from the seizure endpoint (ED₅₀) is calculated.
C. X-ray Crystallography
This structural biology technique is used to determine the precise binding site of modulators on the channel complex.
-
Protein Preparation: The target protein complex (e.g., Calmodulin bound to the channel's calmodulin-binding domain) is expressed and purified.
-
Crystallization: The protein is crystallized, often in the presence of Ca²⁺.
-
Soaking or Co-crystallization: The crystals are soaked in a solution containing a high concentration of the modulator (e.g., this compound), or the modulator is included in the crystallization drop.[5]
-
Data Collection and Structure Solution: The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and solve the three-dimensional structure of the protein-ligand complex, revealing the binding interactions.[10]
Conclusion
This compound has been an invaluable pharmacological tool for probing the function of SK and IK channels. Foundational research has clearly defined its mechanism as a positive modulator that enhances the Ca²⁺ sensitivity of these channels. While its therapeutic potential is limited by a narrow therapeutic index, the study of this compound and its analogs has provided a deep understanding of the KCa channel signaling pathways and has established a structural basis for the rational design of new, more potent, and selective modulators for conditions ranging from epilepsy to cardiovascular diseases.
References
- 1. In vivo pharmacological manipulation of small conductance Ca2+-activated K+ channels influences motor behavior, object memory and fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of Small- and Intermediate-Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the functional binding pocket for compounds targeting small-conductance Ca2+-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. rndsystems.com [rndsystems.com]
- 9. This compound | Calcium-Activated Potassium (KCa) Channels | Bio-Techne [bio-techne.com]
- 10. Structural insights into the potency of SK channel positive modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-Ebio in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2-benzimidazolinone (1-Ebio) is a widely used pharmacological tool in the study of ion channels, particularly for its role as an activator of small-conductance (SK) and intermediate-conductance (IK or KCa3.1) calcium-activated potassium channels.[1] These channels are crucial in regulating neuronal excitability, muscle contraction, epithelial transport, and immune responses.[1][2] this compound exerts its effects by sensitizing these channels to intracellular calcium, thereby increasing their open probability at lower calcium concentrations.[3] This application note provides a comprehensive overview of the use of this compound in patch-clamp electrophysiology, including detailed protocols, data presentation, and visualizations of the underlying mechanisms and experimental workflows.
Mechanism of Action
This compound enhances the activity of SK and IK channels by modulating their sensitivity to intracellular calcium ([Ca2+]i). The activation of these channels is dependent on the binding of calmodulin (CaM) to the C-terminus of the channel's α-subunit. This compound facilitates the interaction between the α-subunit and CaM, which leads to a leftward shift in the concentration-response curve for calcium-dependent activation.[3] This means that in the presence of this compound, the channels can be activated at significantly lower intracellular calcium concentrations. It is important to note that this compound's activity is dependent on the presence of intracellular calcium; it does not activate SK/IK channels in the complete absence of Ca2+.[3]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound action on SK/IK channels.
Quantitative Data
The following tables summarize the quantitative effects of this compound on SK and IK channels as reported in patch-clamp studies.
| Parameter | Value | Channel Type | Cell Type | Reference |
| EC50 for this compound | 60 µM | rSK4 | Xenopus oocytes | [4] |
| Ca2+ EC50 Shift | From 350 nM to 90 nM | rSK4 | Xenopus oocytes | [4] |
| Effective Concentration | 50 µM | SK4 | HNSCC cells | [5][6] |
| Inhibitor (TRAM-34) Concentration | 5 µM | SK4 | HNSCC cells | [5] |
Experimental Protocols
This section provides a detailed methodology for conducting whole-cell patch-clamp experiments to investigate the effects of this compound on calcium-activated potassium channels.
Solutions and Reagents
1.1. Stock Solutions:
-
This compound Stock: Prepare a 100 mM stock solution of this compound in DMSO or ethanol. Store at room temperature.
-
TRAM-34 Stock (Optional Inhibitor): Prepare a 10 mM stock solution of TRAM-34 (a specific SK4/KCa3.1 blocker) in DMSO. Store at -20°C.
1.2. Extracellular (Bath) Solution (in mM):
-
126 NaCl
-
3 KCl
-
2 MgSO4
-
2 CaCl2
-
1.25 NaH2PO4
-
26.4 NaHCO3
-
10 Glucose
-
Preparation: Prepare a 10X stock solution without NaHCO3 and another 10X stock of NaHCO3. On the day of the experiment, dilute to 1X, adjust osmolarity to ~290 mOsm, and bubble with carbogen (B8564812) (95% O2 / 5% CO2).[7] Alternatively, a HEPES-buffered solution can be used.[7]
1.3. Intracellular (Pipette) Solution (in mM):
-
For studying Ca2+-activated currents:
-
140 KCl
-
1 MgCl2
-
3 Mg-ATP
-
10 HEPES
-
5 EGTA
-
Calculated free Ca2+ (e.g., 300 nM)
-
Preparation: Adjust pH to 7.25 with KOH.[5] The free Ca2+ concentration can be calculated using software like WebMaxC.
-
-
Alternative Intracellular Solution:
-
115 K-Gluconate
-
4 NaCl
-
0.3 GTP-NaCl
-
2 ATP-Mg
-
40 HEPES
-
Preparation: Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[8]
-
Cell Preparation
-
Plate cells on coverslips a few days prior to the recording session to allow for adherence and recovery.[8]
-
Ensure cells are healthy and not overly confluent on the day of the experiment.
Patch-Clamp Recording
3.1. Equipment Setup:
-
Turn on all electrophysiology equipment (amplifier, digitizer, perfusion system, microscope).[8]
-
Set the perfusion rate for the extracellular solution to approximately 1.5 mL/min.[8]
-
Place the coverslip with cells in the recording chamber.[8]
3.2. Pipette Preparation:
-
Pull borosilicate glass pipettes to a resistance of 2.5-3 MΩ when filled with the intracellular solution.[5]
-
Fill the pipette with the filtered intracellular solution, avoiding air bubbles.[8]
3.3. Establishing Whole-Cell Configuration:
-
Position the pipette above a target cell.
-
Apply slight positive pressure to the pipette.[9]
-
Approach the cell until a dimple is observed on the cell surface.
-
Release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).[9]
-
Apply brief, strong suction to rupture the cell membrane and achieve the whole-cell configuration.[9][10] This is confirmed by the appearance of capacitative transients.[10]
3.4. Data Acquisition:
-
Baseline Recording: In voltage-clamp mode, hold the cell at a potential of -60 mV.[6] Apply voltage ramps (e.g., from -100 mV to +60 mV) or voltage steps to record baseline currents.[5][6]
-
Application of this compound: Perfuse the bath with the extracellular solution containing the desired final concentration of this compound (e.g., 50 µM).[5][6] This is achieved by diluting the stock solution into the extracellular solution.
-
Recording this compound Effect: Once the this compound solution has reached the cell, repeat the voltage protocols to record the activated currents. An outward K+ current should be observed.[5]
-
Washout/Inhibition (Optional):
-
To demonstrate reversibility, perfuse with the control extracellular solution to wash out this compound.
-
To confirm the involvement of SK/IK channels, apply a specific inhibitor like TRAM-34 (e.g., 5 µM) in the continued presence of this compound.[5] The this compound-induced current should be abolished.[5]
-
-
Current-Clamp Recording (Optional): To observe the effect on membrane potential, switch to current-clamp mode (I=0). Application of this compound is expected to cause membrane hyperpolarization.[5][11]
Experimental Workflow Diagram
Caption: Workflow for a this compound patch-clamp experiment.
Data Analysis and Expected Results
-
Voltage-Clamp: Subtract the baseline current from the current recorded in the presence of this compound to isolate the this compound-activated current. Plot the current-voltage (I-V) relationship. The reversal potential of the this compound-induced current should be close to the equilibrium potential for potassium (EK), and the I-V curve may show weak inward rectification.[5]
-
Current-Clamp: Application of this compound should result in a negative shift (hyperpolarization) of the cell's resting membrane potential.[5][11] This effect should be reversible upon washout or blocked by a specific KCa channel inhibitor.
Troubleshooting
-
No effect of this compound:
-
Check intracellular Ca2+: Ensure that the intracellular solution contains an appropriate concentration of free calcium, as this compound is a calcium sensitizer.
-
Cell type: Verify that the cell type under investigation expresses SK or IK channels. This can be confirmed with RT-PCR or immunocytochemistry.[5]
-
This compound concentration: The concentration of this compound may need to be optimized for the specific cell type and channel subtype.
-
-
Unstable recording:
By following these detailed protocols and considering the underlying mechanisms, researchers can effectively utilize this compound as a tool to investigate the physiological and pathophysiological roles of calcium-activated potassium channels in a variety of cellular systems.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 10. youtube.com [youtube.com]
- 11. This compound stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Patch Clamp Protocol [labome.com]
Application Notes and Protocols for Utilizing 1-Ebio in Ussing Chamber Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2-benzimidazolinone (1-Ebio) is a potent activator of the intermediate-conductance Ca2+-activated potassium channel KCa3.1 (also known as SK4 or IK1).[1][2] These channels are crucial in regulating epithelial ion and fluid transport.[1] In epithelial tissues, the activation of basolateral K+ channels by this compound leads to membrane hyperpolarization. This hyperpolarization increases the electrochemical driving force for apical anion (e.g., Cl-) secretion, a fundamental process in many organs, including the intestine and airways.[1][2]
Ussing chamber systems are a cornerstone for studying epithelial transport, allowing for the precise measurement of ion movement across an epithelial tissue or cell monolayer under controlled conditions.[3][4][5] By measuring the short-circuit current (Isc), which represents the net ion transport, researchers can quantify the effects of compounds like this compound on epithelial function.[3][4]
These application notes provide a detailed protocol for using this compound in Ussing chamber studies to investigate its effects on epithelial ion transport, particularly chloride secretion.
Mechanism of Action of this compound in Epithelial Ion Transport
The primary mechanism by which this compound stimulates anion secretion involves the following steps:
-
Activation of KCa3.1 Channels: this compound directly activates KCa3.1 channels located on the basolateral membrane of epithelial cells.[2]
-
Potassium Efflux and Hyperpolarization: Activation of these channels leads to an efflux of K+ ions from the cell, down their electrochemical gradient. This loss of positive charge results in hyperpolarization of the cell membrane.[2]
-
Increased Driving Force for Anion Secretion: The hyperpolarized membrane potential increases the electrical driving force for negatively charged ions, such as Cl-, to exit the cell through apical anion channels (e.g., the Cystic Fibrosis Transmembrane Conductance Regulator, CFTR).
-
Sustained Anion Secretion: The sustained K+ efflux through KCa3.1 channels helps to maintain the hyperpolarized state, allowing for continuous and robust anion secretion.
This signaling pathway is critical for understanding how epithelial tissues regulate fluid and electrolyte balance and how this can be modulated for therapeutic purposes.
Signaling Pathway of this compound Induced Chloride Secretion
Caption: Signaling pathway of this compound in epithelial cells.
Experimental Protocols
This section provides a detailed methodology for investigating the effect of this compound on intestinal epithelial tissue using an Ussing chamber.
Reagents and Solutions
-
Krebs Bicarbonate Ringer (KBR) solution (in mM): 115 NaCl, 25 NaHCO3, 2.4 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, 0.4 KH2PO4. The pH should be 7.4 when gassed with 95% O2/5% CO2 at 37°C.[6]
-
Substrates: Add 10 mM glucose to the serosal KBR and 10 mM mannitol (B672) to the mucosal KBR to maintain osmotic balance and provide an energy source.[6][7]
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a suitable solvent like DMSO. Store at -20°C.
-
Other Pharmacological Agents (Optional):
-
Forskolin: To activate CFTR through cAMP elevation.
-
Bumetanide (B1668049): To inhibit the Na-K-Cl cotransporter (NKCC) on the basolateral membrane, thereby blocking Cl- uptake.
-
TRAM-34: A specific blocker of KCa3.1 channels.
-
Experimental Workflow
Caption: General workflow for a this compound Ussing chamber experiment.
Step-by-Step Protocol
-
Tissue Preparation:
-
Ussing Chamber Setup:
-
Assemble the Ussing chambers and fill the apical and basolateral reservoirs with the appropriate KBR solutions (mannitol on the mucosal side, glucose on the serosal side).[7]
-
Maintain the temperature at 37°C and continuously bubble the solutions with 95% O2/5% CO2.[7][8]
-
Calibrate the electrodes for potential difference (PD) and fluid resistance.
-
-
Tissue Mounting and Equilibration:
-
Mount the prepared tissue in the Ussing chamber sliders and place them between the two half-chambers, ensuring a leak-proof seal.
-
Allow the tissue to equilibrate for 30-60 minutes until a stable baseline transepithelial electrical resistance (TEER) and short-circuit current (Isc) are achieved.[9]
-
-
Experimental Procedure:
-
Once the baseline is stable, clamp the voltage across the tissue to 0 mV to measure the Isc.[3]
-
Add this compound to the basolateral (serosal) side of the tissue in a cumulative, dose-dependent manner (e.g., 1 µM, 10 µM, 100 µM, 500 µM, 1 mM).
-
Allow the Isc to reach a new steady state after each addition before adding the next dose.
-
(Optional) To confirm the mechanism, you can pre-incubate the tissue with inhibitors like bumetanide (basolateral) to block Cl- uptake or TRAM-34 (basolateral) to block the KCa3.1 channel before adding this compound.
-
-
Data Acquisition and Analysis:
-
Continuously record the Isc throughout the experiment.
-
Calculate the change in Isc (ΔIsc) from the baseline for each concentration of this compound.
-
Normalize the Isc data to the surface area of the tissue (µA/cm²).
-
Plot the ΔIsc as a function of the this compound concentration to generate a dose-response curve and calculate the EC50.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner. Below are examples of how to tabulate the results from a this compound Ussing chamber experiment.
Table 1: Dose-Dependent Effect of this compound on Short-Circuit Current (Isc) in Mouse Jejunum
| This compound Concentration (µM) | Baseline Isc (µA/cm²) | Isc after this compound (µA/cm²) | Change in Isc (ΔIsc, µA/cm²) |
| 10 | -35.2 ± 4.1 | -40.5 ± 4.3 | -5.3 ± 0.8 |
| 100 | -34.8 ± 3.9 | -65.7 ± 5.2 | -30.9 ± 3.1 |
| 500 | -36.1 ± 4.5 | -98.3 ± 7.8 | -62.2 ± 6.5 |
| 1000 (EC50 ≈ 964 µM)[10] | -35.5 ± 4.2 | -115.6 ± 8.9 | -80.1 ± 7.3 |
Data are presented as mean ± SEM. Baseline Isc is negative, indicating net anion secretion.
Table 2: Effect of Inhibitors on this compound-Stimulated Isc
| Treatment | Baseline Isc (µA/cm²) | Isc after this compound (500 µM) (µA/cm²) | % Inhibition of this compound Response |
| Control (this compound alone) | -36.1 ± 4.5 | -98.3 ± 7.8 | N/A |
| + Bumetanide (100 µM) | -10.5 ± 2.1 | -15.2 ± 2.5 | ~92% |
| + TRAM-34 (10 µM) | -35.8 ± 4.0 | -42.1 ± 4.2 | ~89% |
Inhibitors are added to the basolateral side prior to this compound stimulation. Data are presented as mean ± SEM.
Conclusion
The use of this compound in Ussing chamber studies provides a robust method for investigating the role of KCa3.1 channels in epithelial ion transport. By following the detailed protocols and data presentation guidelines outlined in these application notes, researchers can effectively characterize the effects of this compound and other modulators of epithelial function. This approach is valuable for basic physiological research, disease modeling (e.g., cystic fibrosis, secretory diarrheas), and the development of new therapeutic agents targeting epithelial transport pathways.
References
- 1. physiologicinstruments.com [physiologicinstruments.com]
- 2. physiologicinstruments.com [physiologicinstruments.com]
- 3. Research Techniques | Thornell Laboratory - The University of Iowa [thornell.lab.uiowa.edu]
- 4. Ussing Chamber | What is a Ussing Chamber & How does it work? [ussingchamber.com]
- 5. physiologicinstruments.com [physiologicinstruments.com]
- 6. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 9. Graphviz [graphviz.org]
- 10. This compound stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal 1-Ebio Concentration for In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2-benzimidazolinone (1-Ebio) is a potent activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x/SK and KCa3.1/IK). Its ability to modulate cellular excitability and ion transport makes it a valuable tool in a variety of in vitro research applications. This compound has been shown to induce hyperpolarization of the cell membrane, which can influence a range of cellular processes including proliferation, differentiation, and apoptosis.[1][2] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for in vitro cell culture experiments.
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. The following table summarizes effective concentrations reported in the literature for various cell lines and primary cultures. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Cell Type | Application | Effective Concentration Range | Notes |
| Head and Neck Squamous Carcinoma Cells (HNSCC) - SNU-1076, OSC-19 | Rescue from ionomycin-induced cell death | 3 µM - 10 µM | Co-treatment with ionomycin (B1663694) effectively recovered the number of live cells.[1][3] |
| Head and Neck Squamous Carcinoma Cells (HNSCC) - SNU-1076, OSC-19 | Induction of outward K+ current | 50 µM | Used to study the electrophysiological effects of this compound.[1][3] |
| T84 (Human Colonic Adenocarcinoma) | Stimulation of Cl- secretion | EC50: 490 µM | This compound stimulates a sustained Cl- secretory response.[4] |
| Mouse Jejunum | Stimulation of Cl- secretion | EC50: 964 µmol/l | Stimulated a dose-dependent increase in short-circuit current.[5] |
| Dopaminergic Neurons (Organotypic cultures) | Neuroprotection | 30 µM - 100 µM | Showed a neuroprotective effect against AMPA-induced excitotoxicity.[6] |
| Embryonic Stem Cells (ESCs) | Differentiation into cardiomyocytes | Concentration not specified | Promotes differentiation into cardiomyocytes.[2][7] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol describes how to perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your cell line of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 0.1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: Electrophysiological Recording of this compound Effect using Whole-Cell Patch-Clamp
This protocol provides a general framework for assessing the effect of this compound on ion channel activity.
Materials:
-
Cells cultured on glass coverslips
-
External (extracellular) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4)
-
Internal (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA; pH adjusted to 7.2)
-
This compound stock solution
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipette pulling
-
Pipette puller and microforge
Procedure:
-
Pipette Preparation:
-
Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Fire-polish the pipette tip to smooth the opening.
-
-
Cell Preparation:
-
Place a coverslip with cultured cells in the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
-
Giga-seal Formation:
-
Fill a micropipette with the internal solution and mount it on the pipette holder.
-
Apply positive pressure to the pipette and approach a target cell.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[9]
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing a whole-cell configuration.[10] This allows for the recording of currents from the entire cell membrane.
-
-
Recording:
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Record baseline ion channel activity.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record the changes in ion channel activity in the presence of this compound.
-
-
Data Analysis:
-
Analyze the recorded currents to determine the effect of this compound on parameters such as current amplitude, channel open probability, and current-voltage relationship.
-
Visualizations
Signaling Pathway of this compound
This compound primarily acts by activating calcium-activated potassium channels (KCa), specifically the SK4 (KCa3.1) subtype. This activation leads to an efflux of potassium ions (K+) from the cell, resulting in hyperpolarization of the cell membrane. This change in membrane potential can have various downstream effects on cellular processes. Additionally, some evidence suggests a potential for SK4 to modulate other signaling pathways, such as ERK1/2 and JNK, in a voltage-independent manner.[1]
Caption: Signaling pathway of this compound action in a typical cell.
Experimental Workflow for Determining Optimal this compound Concentration
The following diagram illustrates a typical workflow for determining the optimal concentration of this compound for in vitro cell culture experiments, starting with a dose-response curve to assess cytotoxicity, followed by a functional assay at non-toxic concentrations.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ca2+-Activated Potassium Channel Activators: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Calcium-Activated Potassium (KCa) Channels | Bio-Techne [bio-techne.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
1-Ebio solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2-benzimidazolinone (1-Ebio) is a potent activator of the intermediate-conductance calcium-activated potassium channels (KCa3.1, also known as SK4 or IKCa1).[1][2] These channels play a crucial role in regulating membrane potential and cellular responses in various cell types, including epithelial and endothelial cells.[1] Activation of KCa3.1 channels by this compound leads to potassium efflux, resulting in membrane hyperpolarization.[1][2][3] This change in membrane potential influences a variety of downstream cellular processes, such as ion transport, cell proliferation, and migration.[4][5][6] These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in research settings.
Data Presentation
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value | Source |
| Molecular Weight | 162.19 g/mol | |
| Molecular Formula | C₉H₁₀N₂O | |
| CAS Number | 10045-45-1 | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Solubility in DMSO | up to 100 mM | |
| Solubility in Ethanol | up to 100 mM |
Table 2: Recommended Stock Solution and Storage Conditions
| Parameter | Recommendation |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Concentration | 10 mM - 100 mM |
| Storage Temperature | -20°C or -80°C |
| Storage Duration | Up to 6 months at -80°C in solvent; up to 1 month at -20°C in solvent. |
| Handling | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 162.19 g/mol = 16.22 mg
-
-
-
Weighing this compound:
-
Accurately weigh 16.22 mg of this compound powder and transfer it to a sterile vial.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.
-
-
Storage:
-
Aliquot the 100 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution for Cell Culture Applications
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Determine the final desired concentration of this compound for your experiment (e.g., 100 µM).
-
Calculate the dilution factor:
-
Dilution Factor = [Stock Concentration] / [Final Concentration]
-
Dilution Factor = 100,000 µM / 100 µM = 1000
-
-
Prepare the working solution:
-
To prepare 1 mL of a 100 µM working solution, you will need to add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.
-
It is recommended to perform a serial dilution for accuracy, especially for lower final concentrations. For example, first, dilute the 100 mM stock to 10 mM in DMSO, and then dilute the 10 mM intermediate stock into the cell culture medium.
-
-
Final DMSO Concentration:
-
Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.[7]
-
For a 1:1000 dilution as described above, the final DMSO concentration will be 0.1%.
-
-
Control Group:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action.
Experimental Workflow for this compound Stock and Working Solution Preparation
Caption: Workflow for this compound solution preparation.
References
- 1. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 5. The potassium channel KCa3.1 promotes cell proliferation by activating SKP2 and metastasis through the EMT pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Electrophysiology Recording Techniques Using 1-Ebio
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2-benzimidazolinone (1-Ebio) is a small molecule compound widely utilized in electrophysiological studies as a positive modulator of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels. These channels play a crucial role in regulating neuronal excitability, shaping action potentials, and influencing cellular processes such as signal transduction and proliferation. By enhancing the apparent calcium sensitivity of SK/IK channels, this compound serves as a valuable pharmacological tool to investigate their physiological roles and as a potential therapeutic agent for conditions involving neuronal hyperexcitability, such as epilepsy.[1] This document provides detailed application notes and protocols for the use of this compound in various electrophysiology recording techniques.
Mechanism of Action
This compound does not directly activate SK/IK channels but rather acts as a positive allosteric modulator. It enhances the interaction between the constitutively bound calmodulin (CaM) and the channel's C-terminus, which increases the channel's sensitivity to intracellular calcium.[2][3] This potentiation results in channel opening at lower intracellular calcium concentrations than would typically be required, leading to potassium efflux and membrane hyperpolarization.[2][3] This hyperpolarizing effect dampens neuronal excitability and can shift firing patterns from tonic to adaptive.[2]
Data Presentation
Quantitative Data on this compound Potency and Effects
The following tables summarize the quantitative data for this compound across different SK/IK channel subtypes and its observed effects on cellular electrophysiology.
| Channel Subtype | EC₅₀ (µM) | Cell Type | Reference |
| hSK1 | 631 - 866 | HEK293 | [4] |
| hSK2 | 631 - 866 | HEK293 | [4] |
| hSK3 | 1040 ± 150 | HEK293 | [3] |
| hIK (SK4) | 136 | HEK293 | [4] |
| Electrophysiological Parameter | Effect of this compound | Concentration | Cell Type | Reference |
| Neuronal Firing | Suppression of epileptiform activity | 200 µM - 1 mM | Hippocampal Pyramidal Neurons | [5] |
| Afterhyperpolarization (AHP) | Increase in medium AHP (mIAHP) | 1 mM | Hippocampal Pyramidal Neurons | [5] |
| Excitatory Synaptic Transmission | Diminished | 1 mM | Hippocampal Pyramidal Neurons | [5] |
| Locomotor Activity | Transient decline | 10 - 25 mg/kg (systemic) | Mice | [6] |
| Object Memory Encoding | Impaired | 17.5 mg/kg (systemic) | Mice | [6] |
| K⁺ Current (ISK4) | Induced outward current | 50 µM | Head and Neck Squamous Cell Carcinoma Cells | [7][8] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound mediated SK/IK channel activation.
Experimental Workflow for Electrophysiological Recording
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
The following are detailed protocols for using this compound in common electrophysiology recording configurations.
Protocol 1: Whole-Cell Patch-Clamp Recording in Cultured Neurons
This protocol is designed to measure the effects of this compound on neuronal firing properties and postsynaptic currents.
Materials:
-
External Solution (aCSF): 126 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 2 mM CaCl₂, 2 mM MgCl₂, 26 mM NaHCO₃, 10 mM glucose. Bubbled with 95% O₂/5% CO₂.
-
Internal Solution: 135 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.5 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.3 with KOH.
-
This compound Stock Solution: 100 mM in DMSO. Store at -20°C.
-
Cultured neurons on coverslips.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Preparation:
-
Prepare external and internal solutions and filter-sterilize.
-
Prepare fresh working dilutions of this compound in external solution on the day of the experiment.
-
Mount the coverslip with cultured neurons in the recording chamber and perfuse with aCSF at 1-2 mL/min.
-
-
Recording:
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a neuron and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to obtain the whole-cell configuration.
-
Switch to current-clamp mode to record spontaneous or evoked action potentials.
-
Record baseline activity for 5-10 minutes.
-
Bath apply this compound at the desired concentration (e.g., 100-500 µM).
-
Record the cellular response for 10-15 minutes.
-
To study synaptic currents, switch to voltage-clamp mode and hold the neuron at an appropriate potential (e.g., -70 mV for EPSCs).
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, action potential frequency, amplitude, and duration.
-
In voltage-clamp, measure changes in the amplitude and frequency of synaptic currents.
-
Protocol 2: Cell-Attached Patch-Clamp Recording for Single-Channel Analysis
This configuration allows for the recording of single SK/IK channel currents without dialyzing the cell's intracellular contents.
Materials:
-
External Solution (High K⁺): 140 mM KCl, 2 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES. pH adjusted to 7.4 with KOH.
-
Pipette Solution: Same as the external solution, containing this compound at the desired concentration.
-
Cells expressing the SK/IK channel of interest.
Procedure:
-
Preparation:
-
Prepare solutions and patch pipettes (5-10 MΩ resistance).
-
Fill the pipette with the pipette solution containing this compound.
-
-
Recording:
-
Approach a cell and form a high-resistance seal.
-
Apply a holding potential to the patch of membrane to record channel activity.
-
Record single-channel openings and closings.
-
-
Data Analysis:
-
Determine the single-channel conductance by constructing a current-voltage (I-V) relationship.
-
Analyze the open probability (Po) and mean open/closed times to quantify the effect of this compound.
-
Protocol 3: Inside-Out Patch-Clamp Recording for Studying Direct Channel Modulation
This protocol is ideal for investigating the direct effects of this compound on the intracellular face of the SK/IK channel.
Materials:
-
Pipette Solution (External): 140 mM KCl, 2 mM MgCl₂, 10 mM HEPES. pH adjusted to 7.4 with KOH.
-
Bath Solution (Internal): 140 mM KCl, 2 mM MgCl₂, 10 mM HEPES, with varying concentrations of free Ca²⁺ buffered with EGTA. pH adjusted to 7.4 with KOH.
-
This compound stock solution.
Procedure:
-
Preparation:
-
Prepare solutions and pull pipettes (5-10 MΩ).
-
Fill the pipette with the external solution.
-
-
Recording:
-
Establish a cell-attached configuration.
-
Retract the pipette to excise a patch of membrane, exposing the intracellular side to the bath solution.
-
Perfuse the patch with the internal solution containing a known concentration of free Ca²⁺ to establish a baseline of channel activity.
-
Apply this compound to the bath solution and record the change in channel activity.
-
A dose-response curve can be generated by applying a range of this compound concentrations.
-
-
Data Analysis:
-
Measure the increase in channel open probability as a function of this compound concentration.
-
Determine the EC₅₀ for this compound's effect on the channel at a given Ca²⁺ concentration.
-
Conclusion
This compound is a powerful tool for modulating SK/IK channel activity in electrophysiological experiments. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies of ion channel function and cellular excitability. Proper experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. 1-Ethyl-2-benzimidazolinone (EBIO) suppresses epileptiform activity in in vitro hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo pharmacological manipulation of small conductance Ca2+-activated K+ channels influences motor behavior, object memory and fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of 1-EBIO in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2-benzimidazolinone (1-EBIO) is a positive modulator of small-conductance calcium-activated potassium (SK) channels.[1] In vivo, this compound activates SK channels by increasing their sensitivity to intracellular calcium, which leads to membrane hyperpolarization and a subsequent reduction in neuronal excitability.[1][2][3] This mechanism of action makes this compound a valuable tool for investigating the physiological roles of SK channels and for exploring their therapeutic potential in various neurological and psychiatric disorders.
These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, including its effects on locomotor activity, memory, and seizure susceptibility. Detailed protocols for these applications are provided to assist researchers in designing and executing their experiments.
Data Presentation
Table 1: Effects of this compound on Locomotor Activity in Mice
| Dosage (mg/kg) | Administration Route | Mouse Strain | Key Findings | Reference |
| 10 | Subcutaneous (SC) | C57BL/6NHsd | Significant reduction in distance traveled for the first 15 minutes, with recovery to vehicle levels by 20 minutes. | [1] |
| 17.5 | Subcutaneous (SC) | C57BL/6NHsd | Significant reduction in distance traveled for the first 15 minutes, with recovery to vehicle levels by 20 minutes. | [1] |
| 25 | Subcutaneous (SC) | C57BL/6NHsd | Significant reduction in distance traveled for the first 15 minutes, with recovery to vehicle levels by 30 minutes. | [1] |
Table 2: Effects of this compound on Seizure Models in Mice
| Dosage | Administration Route | Mouse Model | Key Findings | Reference |
| ED₅₀: 36.0 mg/kg | Not Specified | Maximal Electroshock | Effective at reducing seizure incidence. | [4] |
| TID₁₀: 7.3 mg/kg | Not Specified | Electrically-induced seizures | Increased the threshold for seizures. | [4] |
| TID₁₀: 21.5 mg/kg | Not Specified | Pentylenetetrazole-induced seizures | Increased the threshold for seizures. | [4] |
| 5, 10, 20 mg/kg | Intraperitoneal (IP) | Genetically epilepsy-prone rats (GEPR-3s) | Suppressed seizure susceptibility in a dose-dependent manner. | [5] |
ED₅₀: Median effective dose; TID₁₀: Dose increasing the threshold by a factor of 10.
Table 3: Effects of this compound on Memory in Mice
| Dosage (mg/kg) | Administration Route | Mouse Strain | Memory Task | Key Findings | Reference |
| 17.5 | Subcutaneous (SC) | C57BL/6NHsd | Spontaneous Object Recognition | Impaired the encoding but not the retrieval of object memory. | [1] |
| 17.5 | Subcutaneous (SC) | C57BL/6NHsd | Contextual and Cued Fear Conditioning | No significant effect on fear memory. | [1] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound and a general experimental workflow for its in vivo administration in mouse models.
Caption: Signaling pathway of this compound in neurons.
Caption: General experimental workflow for in vivo this compound studies.
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity
Objective: To evaluate the dose-dependent effects of this compound on spontaneous locomotor activity in mice.
Materials:
-
This compound (1-ethyl-2-benzimidazolinone)
-
Vehicle (e.g., 1% DMSO in sterile saline)[1]
-
C57BL/6NHsd mice (or other appropriate strain)
-
Open field apparatus
-
Automated tracking software
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment. Handle the mice for several days prior to testing to reduce stress.
-
Drug Preparation: Prepare fresh solutions of this compound in the vehicle on the day of the experiment. Doses of 10, 17.5, and 25 mg/kg have been shown to be effective.[1]
-
Administration: Administer this compound or vehicle via subcutaneous (SC) injection at a volume of 10 ml/kg.[1]
-
Open Field Test:
-
Place the mouse in the center of the open field arena immediately after injection.
-
Record locomotor activity for a period of 60 minutes using an automated tracking system.
-
Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of this compound's effects. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare between treatment groups.
Protocol 2: Evaluation of Anticonvulsant Effects
Objective: To determine the efficacy of this compound in suppressing seizures in a mouse model of epilepsy.
Materials:
-
This compound
-
Vehicle
-
Mouse model of epilepsy (e.g., maximal electroshock, pentylenetetrazole-induced seizures, or a genetic model like the GEPR-3s)[4][5]
-
Seizure induction apparatus (e.g., electroconvulsive shocker, pentylenetetrazole solution)
-
Behavioral observation and scoring system (e.g., Racine scale)
Procedure:
-
Animal Model: Utilize a validated mouse model of epilepsy.
-
Drug Preparation: Prepare this compound solutions as described in Protocol 1.
-
Administration: Administer this compound or vehicle at the desired dose(s) via the appropriate route (e.g., intraperitoneal injection).
-
Seizure Induction and Observation:
-
At a predetermined time after drug administration (e.g., 30 minutes), induce seizures according to the specific model's protocol.
-
Observe and score the severity and duration of seizures. For example, in the maximal electroshock test, record the presence or absence of tonic hindlimb extension.
-
-
Data Analysis: Determine the effective dose (ED₅₀) or the dose that increases the seizure threshold (TID₁₀). Use appropriate statistical methods to compare the effects of this compound with the vehicle control.
Protocol 3: Assessment of Memory Encoding
Objective: To investigate the effect of this compound on the encoding of new memories using the spontaneous object recognition task.
Materials:
-
This compound
-
Vehicle
-
C57BL/6NHsd mice[1]
-
Open field arena with two identical objects (sample phase) and one novel object (test phase)
Procedure:
-
Habituation: Habituate the mice to the empty open field arena for several days before the task.
-
Drug Preparation and Administration: Prepare and administer this compound (e.g., 17.5 mg/kg, SC) or vehicle 20 minutes before the sample phase.[1]
-
Sample Phase (Encoding):
-
Place the mouse in the arena with two identical objects.
-
Allow the mouse to explore the objects for a set period (e.g., 10 minutes).
-
-
Retention Interval: Return the mouse to its home cage for a retention interval (e.g., 24 hours).
-
Test Phase (Retrieval):
-
Place the mouse back into the arena, where one of the familiar objects has been replaced with a novel object.
-
Record the time the mouse spends exploring the novel object versus the familiar object.
-
-
Data Analysis: Calculate a discrimination index (time with novel object - time with familiar object) / (total exploration time). A lower discrimination index in the this compound treated group would suggest an impairment in memory encoding.
Pharmacokinetics and Metabolism
There is limited publicly available information specifically detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in mouse models. Researchers should consider conducting pharmacokinetic studies to determine the optimal dosing regimen and to better understand the compound's in vivo behavior for their specific experimental conditions.
Conclusion
This compound is a potent modulator of SK channels that has been shown to have significant effects on locomotor activity, seizure susceptibility, and memory in mouse models. The protocols provided here offer a starting point for researchers interested in utilizing this compound for in vivo studies. It is recommended that investigators optimize these protocols for their specific research questions and animal models. Further research into the pharmacokinetics of this compound will be beneficial for its continued development and application in neuroscience research.
References
- 1. In vivo pharmacological manipulation of small conductance Ca2+-activated K+ channels influences motor behavior, object memory and fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and cellular basis of small- and intermediate-conductance, calcium-activated potassium channel function in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of small conductance calcium-activated potassium channels suppresses seizure susceptibility in the genetically epilepsy-prone rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Small Molecule-Based Approach for Stem Cell Differentiation into Cardiomyocytes
Introduction
The directed differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into cardiomyocytes holds immense promise for cardiovascular research, drug discovery, and regenerative medicine. Small molecules have emerged as powerful tools to efficiently guide PSCs towards a cardiac fate by modulating key signaling pathways that govern heart development. While the specific agent "1-Ebio" is not found in the scientific literature as a modulator of cardiomyocyte differentiation, this document provides a comprehensive guide based on a well-established and highly reproducible protocol utilizing small molecules to manipulate the Wnt signaling pathway.
This method offers a robust and cost-effective alternative to traditional differentiation methods that rely on growth factors or co-culture systems. The temporal modulation of Wnt signaling, initially activating it to induce mesoderm formation and subsequently inhibiting it to specify cardiac progenitors, mimics the developmental cues observed during embryonic cardiogenesis.[1][2][3]
Data Presentation
The following tables summarize quantitative data typically obtained using a small molecule-based Wnt signaling modulation protocol for cardiomyocyte differentiation.
Table 1: Differentiation Efficiency Assessed by Flow Cytometry
| Cell Line | Marker | Differentiation Efficiency (%) | Day of Analysis | Reference |
| Human iPSC | TNNT2 | 89.42 ± 5.94 | Day 21 | [4] |
| Human iPSC | α-actinin (ACTN2) | 89.50 ± 6.39 | Day 21 | [4] |
| Mouse ESC | cTnT | ~60% | Day 13 | [5] |
Table 2: Gene Expression Analysis of Cardiac Markers (RT-qPCR)
| Gene | Fold Change (vs. Undifferentiated) | Day of Analysis | Reference |
| TNNT2 | ~9-fold increase | Day 21 | [4] |
| NKX2.5 | ~26-fold increase | Day 21 | [4] |
| IRX4 | ~17-fold increase | Day 21 | [4] |
| MLC2v | ~56-fold increase | Day 21 | [4] |
| cTnT | Significant upregulation | Day 12 | [1] |
| Myh6 | Significant upregulation | Day 12 | [1] |
Signaling Pathway
The directed differentiation of stem cells into cardiomyocytes by modulating Wnt signaling is a biphasic process. Initially, activation of the canonical Wnt pathway is crucial for the specification of mesoderm, the germ layer from which the heart originates.[1][3] This is followed by a timely inhibition of the Wnt pathway, which is essential for the commitment of mesodermal progenitors to the cardiac lineage.[1][6]
Experimental Workflow
The general workflow for differentiating pluripotent stem cells into cardiomyocytes using a small molecule-based approach involves several key stages, from initial cell seeding to the maturation of beating cardiomyocytes.
References
- 1. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells by WNT Switch Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways Governing Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways and Gene Regulatory Networks in Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Control of cardiomyocyte differentiation timing by intercellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring KCa Channel Activity with 1-EBIO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium-activated potassium (KCa) channels are crucial regulators of neuronal excitability, muscle contraction, and epithelial transport. These channels are gated by intracellular calcium levels and are classified into three main subfamilies based on their conductance: large (BK), intermediate (IK), and small (SK) conductance channels. The SK and IK channels are voltage-independent and are characterized by their high sensitivity to intracellular calcium.[1] 1-ethyl-2-benzimidazolinone (1-EBIO) is a well-established activator of both SK and IK type KCa channels.[2] It functions by increasing the apparent calcium sensitivity of these channels, thereby potentiating their activity at a given intracellular calcium concentration.[2] This document provides detailed protocols and application notes for utilizing this compound to measure and characterize the activity of KCa channels, particularly SK and IK channels, using the whole-cell patch-clamp technique.
Mechanism of Action of this compound
This compound enhances the activity of SK and IK channels by binding to a site on the channel complex, which is believed to be near the calmodulin-binding domain in the C-terminal region.[2] This interaction stabilizes the open state of the channel in the presence of calcium, effectively lowering the concentration of calcium required for channel activation.[2] This leads to a leftward shift in the calcium dose-response curve for channel activation.[2]
Quantitative Data: Effect of this compound on KCa Channels
The following tables summarize the quantitative effects of this compound on various KCa channel subtypes as reported in the literature.
Table 1: EC50 Values of this compound for KCa Channel Activation
| Channel Subtype | Cell Type/Expression System | EC50 (µM) | Reference |
| hSK3 | HEK293 cells | 1040 ± 150 | [2] |
| IK (KCa3.1) | T84 cells | ~30 | [3] |
| Endogenous KCa | Mouse jejunum | 964 | [4] |
Table 2: Modulation of SK Channel Calcium Sensitivity by this compound
| Channel Subtype | Condition | EC50 for Ca2+ (nM) | Hill Coefficient | Reference |
| SK2 | Without this compound | 480 | 3.8 | [5] |
| SK2 | With 2 mM this compound | 68.7 | 5.6 | [5] |
| SK1 | Without this compound | 440 | 4.2 | [5] |
| SK1 | With 2 mM this compound | 67.1 | 6.3 | [5] |
Signaling Pathway of KCa Channel Activation by this compound
The following diagram illustrates the mechanism of KCa (SK/IK) channel activation by intracellular calcium and its potentiation by this compound.
References
- 1. This compound stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Patch clamp protocols to study ion channel activity in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Chloride Secretion in Gut Organoids Using 1-EBIO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal organoids have emerged as a powerful in vitro model for studying epithelial physiology and disease, including the mechanisms of ion transport. Chloride secretion is a fundamental process in the gut, crucial for maintaining luminal hydration and mucosal defense. Dysregulation of chloride secretion is implicated in various gastrointestinal disorders, such as cystic fibrosis and secretory diarrhea. The cystic fibrosis transmembrane conductance regulator (CFTR) is the primary channel responsible for apical chloride exit from intestinal epithelial cells.
The activity of CFTR is tightly regulated and dependent on the electrochemical gradient across the apical membrane. This gradient is largely maintained by the activity of basolateral potassium (K+) channels, which hyperpolarize the cell membrane, providing the driving force for chloride efflux. 1-Ethyl-2-benzimidazolinone (1-EBIO) is a potent activator of the intermediate-conductance Ca2+-activated K+ channel, KCNN4 (also known as KCa3.1), which is expressed on the basolateral membrane of intestinal epithelial cells. By activating KCNN4, this compound enhances the driving force for chloride secretion, thereby potentiating CFTR-mediated fluid movement into the organoid lumen.
These application notes provide a detailed protocol for utilizing this compound in conjunction with the CFTR activator forskolin (B1673556) to study chloride secretion in human intestinal organoids via a forskolin-induced swelling (FIS) assay.
Data Presentation
The following tables summarize quantitative data on the effects of forskolin and this compound on chloride secretion, as measured by organoid swelling or short-circuit current (Isc) in intestinal models.
Table 1: Forskolin-Induced Swelling (FIS) in Human Intestinal Organoids
| Compound | Concentration | Endpoint | Result | Reference |
| Forskolin | 0.8 µM | Organoid Swelling (Area Under the Curve - AUC) | Significant increase in organoid area over 60 minutes.[1][2] | [1][2] |
| Forskolin | 10 µM | Organoid Swelling | Maximal stimulation of organoid swelling.[3][4] | [3][4] |
| Forskolin | 0.02 - 10 µM | Organoid Swelling & Transepithelial Current | Dose-dependent increase in swelling and Isc.[4] | [4] |
Table 2: Potentiation of Chloride Secretion by this compound in Human Intestinal Tissue
| Condition | Compound(s) | Endpoint | Potentiation (%) | Reference |
| Control Rectal Biopsies | Forskolin + this compound (100 µM) | Short-Circuit Current (Isc) | ~39.2% increase over Forskolin alone | |
| CF Rectal Biopsies (residual CFTR function) | Forskolin + this compound (100 µM) | Short-Circuit Current (Isc) | ~44.4% increase over Forskolin alone | |
| Intestinal Epithelial Monolayers | This compound | Barrier Integrity | Significant improvement | [5] |
Experimental Protocols
Protocol 1: Forskolin-Induced Swelling (FIS) Assay in Human Intestinal Organoids
This protocol describes the standard method for measuring CFTR-dependent chloride secretion in intestinal organoids by quantifying their swelling in response to forskolin.[3][6][7][8]
Materials:
-
Mature human intestinal organoids cultured in basement membrane matrix (e.g., Matrigel®)
-
Basal culture medium (without growth factors)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Forskolin (stock solution in DMSO)
-
Calcein AM (for visualization, optional)
-
96-well clear-bottom black plates
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Organoid Plating:
-
Assay Preparation:
-
Carefully remove the culture medium from each well.
-
Gently wash the organoids twice with 100 µL of pre-warmed KRB buffer.
-
Add 100 µL of KRB buffer to each well and incubate at 37°C for 30 minutes to equilibrate.[3]
-
-
Forskolin Stimulation and Imaging:
-
Prepare a working solution of forskolin in KRB buffer at the desired final concentration (e.g., 10 µM).[3]
-
If using Calcein AM for visualization, incubate the organoids with the dye according to the manufacturer's instructions before adding forskolin.
-
Capture a baseline image (t=0) of the organoids in each well.
-
Carefully replace the KRB buffer with 100 µL of the forskolin-containing KRB buffer.
-
Immediately begin live-cell imaging, capturing images at regular intervals (e.g., every 10-15 minutes) for 1-2 hours.[4]
-
-
Data Analysis:
-
Using image analysis software, measure the cross-sectional area of each organoid at each time point.
-
Normalize the area at each time point to the baseline area (t=0) for each organoid.
-
Calculate the area under the curve (AUC) for the normalized swelling over the time course of the experiment to quantify the total swelling response.[1]
-
Protocol 2: Potentiation of Forskolin-Induced Swelling with this compound
This protocol is an adaptation of the standard FIS assay to investigate the effect of this compound on CFTR-mediated chloride secretion.
Materials:
-
Same as Protocol 1
-
This compound (stock solution in DMSO)
Procedure:
-
Organoid Plating and Assay Preparation:
-
Follow steps 1 and 2 of Protocol 1.
-
-
This compound Pre-incubation and Forskolin Co-stimulation:
-
Prepare three different treatment solutions in KRB buffer:
-
Vehicle control (DMSO)
-
Forskolin only (e.g., 10 µM)
-
Forskolin (e.g., 10 µM) + this compound (e.g., 600 µM)[5]
-
-
Capture a baseline image (t=0) of the organoids.
-
Replace the KRB buffer with 100 µL of the respective treatment solutions.
-
Immediately begin live-cell imaging as described in step 3 of Protocol 1.
-
-
Data Analysis:
-
Perform data analysis as described in step 4 of Protocol 1.
-
Compare the AUC values between the "Forskolin only" and "Forskolin + this compound" groups to determine the potentiating effect of this compound.
-
Mandatory Visualizations
Signaling Pathway of Forskolin and this compound in Intestinal Chloride Secretion
Caption: Signaling pathway of forskolin and this compound in intestinal chloride secretion.
Experimental Workflow for Potentiated Forskolin-Induced Swelling Assay
Caption: Experimental workflow for the potentiated forskolin-induced swelling assay.
References
- 1. Forskolin-induced organoid swelling is associated with long-term cystic fibrosis disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. stemcell.com [stemcell.com]
- 4. Validating organoid-derived human intestinal monolayers for personalized therapy in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
Application Notes and Protocols for 1-Ebio In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2-benzimidazolinone (1-Ebio) is a widely utilized small molecule activator of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels.[1] These channels play a crucial role in regulating neuronal excitability, synaptic plasticity, and cellular signaling pathways. In vivo studies involving this compound are essential for elucidating its physiological functions and therapeutic potential in various neurological and pathological conditions. These application notes provide detailed experimental designs and protocols for conducting in vivo studies with this compound in rodent models.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol [2] |
| CAS Number | 10045-45-1[2] |
| Solubility | Soluble to 100 mM in ethanol (B145695) and DMSO[2] |
| Storage | Store at room temperature[2] |
Mechanism of Action
This compound enhances the activity of SK/IK channels by increasing their sensitivity to intracellular calcium (Ca²⁺).[3] It does not directly open the channel but rather stabilizes the interaction between the channel's α-subunits and the constitutively bound calmodulin (CaM) when Ca²⁺ is present.[1][4] This allosteric modulation results in a leftward shift of the Ca²⁺ concentration-response curve, meaning the channels can be activated at lower intracellular Ca²⁺ concentrations.[1] The binding site for this compound has been identified at the interface between the channel and calmodulin.[5][6]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound mediated SK/IK channel activation.
Experimental Design for In Vivo Studies
Animal Models
The choice of animal model is critical for the successful execution of in vivo studies. Mice are commonly used for investigating the effects of this compound due to their genetic tractability and well-characterized behavioral phenotypes.
This compound Solution Preparation and Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sterile syringes and needles
Protocol for Subcutaneous (SC) or Intraperitoneal (IP) Injection:
-
Stock Solution Preparation: Prepare a stock solution of this compound in 100% DMSO. For example, to make a 100 mM stock, dissolve 16.22 mg of this compound in 1 mL of DMSO.
-
Vehicle Preparation: The vehicle commonly used is a 1% DMSO solution in sterile saline.[3] To prepare, add 10 µL of 100% DMSO to 990 µL of sterile saline.
-
Final Drug Solution Preparation:
-
For a target dose of 10 mg/kg in a 25 g mouse with an injection volume of 10 mL/kg, the final concentration required is 1 mg/mL.
-
To prepare a 1 mg/mL solution, dilute the this compound stock solution with the 1% DMSO vehicle. The final concentration of DMSO should not exceed recommended limits for in vivo studies.
-
It is crucial to freshly prepare all this compound solutions on the day of administration.[3]
-
-
Administration: Administer the prepared this compound solution via subcutaneous (SC) or intraperitoneal (IP) injection. The volume is typically calculated based on the animal's body weight (e.g., 10 mL/kg).
Experimental Protocols
Assessment of Locomotor Activity (Open Field Test)
This test is used to evaluate general locomotor activity and anxiety-like behavior.
Protocol:
-
Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.
-
Apparatus: Use a square open field arena (e.g., 40 x 40 cm) with walls to prevent escape. The arena should be clean and free of olfactory cues.
-
Procedure:
-
Administer this compound or vehicle to the mice.
-
Place each mouse individually in the center of the open field arena.
-
Record the animal's activity for a specified duration (e.g., 30-60 minutes) using an automated tracking system.
-
-
Parameters Measured:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Immobility time
-
Assessment of Motor Coordination and Balance (Rotarod Test)
This test assesses motor impairment and coordination.
Protocol:
-
Apparatus: Use a rotarod apparatus with a rotating rod of a specified diameter.
-
Training (optional but recommended): Acclimate the mice to the apparatus by placing them on the stationary or slowly rotating rod for a few minutes on the day before the test.
-
Procedure:
-
Administer this compound or vehicle.
-
Place the mouse on the rotating rod, which is set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials with an inter-trial interval (e.g., 15 minutes).
-
Assessment of Learning and Memory (Novel Object Recognition Test)
This test evaluates recognition memory based on the innate preference of rodents to explore novel objects.
Protocol:
-
Habituation: On day 1, allow each mouse to explore the empty open field arena for 5-10 minutes.
-
Training (Familiarization) Phase:
-
On day 2, place two identical objects in the arena.
-
Administer this compound or vehicle 20 minutes before this phase to assess its effect on memory encoding.[3]
-
Allow the mouse to explore the objects for a set period (e.g., 10 minutes).
-
-
Testing Phase:
-
After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object.
-
To assess the effect on memory retrieval, administer this compound or vehicle 20 minutes before this phase.[3]
-
Place the mouse back in the arena and record the time spent exploring each object.
-
-
Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies with this compound.
Data Presentation and Interpretation
Quantitative data from in vivo studies with this compound should be summarized in clearly structured tables for easy comparison.
Table 1: Effects of this compound on Locomotor Activity in Mice
| Dose (mg/kg) | Administration Route | Time Post-Injection (min) | Effect on Distance Traveled | Citation |
| 10 | SC | 0-15 | Significant decrease | [3] |
| 17.5 | SC | 0-15 | Significant decrease | [3] |
| 25 | SC | 0-15 | Significant decrease | [3] |
Recovery to vehicle levels was observed by 20 minutes for 10 and 17.5 mg/kg doses, and by 30 minutes for the 25 mg/kg dose.[3]
Table 2: Effects of this compound on Memory in Mice (Novel Object Recognition)
| Dose (mg/kg) | Administration Route | Timing of Administration | Effect on Memory | Citation |
| 17.5 | SC | 20 min before encoding | Impaired encoding | [3] |
| 17.5 | SC | 20 min before retrieval | No effect on retrieval | [3] |
Table 3: Anticonvulsant and Motor Impairment Effects of this compound in Mice
| Effect | Seizure Model | Administration Route | ED₅₀ / ID₅₀ (mg/kg) | Citation |
| Anticonvulsant | Maximal Electroshock (MES) | IP | 36.0 | [7] |
| Anticonvulsant | Pentylenetetrazole (PTZ) | IP | 21.5 (TID₁₀) | [7] |
| Motor Impairment | Rotarod Test | IP | 35.6 | [7] |
ED₅₀: Median effective dose; ID₅₀: Median impairing dose; TID₁₀: Dose increasing seizure threshold by 10%.
Pharmacokinetics and Toxicology
Limited information is available on the detailed pharmacokinetics of this compound in mice. However, behavioral studies suggest a relatively rapid onset and short duration of action, with effects on locomotor activity diminishing within 20-30 minutes post-administration at effective doses.[3]
Toxicology studies have indicated a narrow therapeutic window for this compound, with motor impairment observed at doses close to the effective anticonvulsant doses.[7] Researchers should carefully consider the dose-response relationship and monitor for adverse effects, particularly motor deficits, in their studies.
Conclusion
These application notes provide a comprehensive guide for the design and execution of in vivo studies using this compound. By following these detailed protocols and considering the provided data, researchers can effectively investigate the roles of SK/IK channel activation in various physiological and pathological processes. Careful attention to experimental design, including appropriate animal models, drug preparation, and behavioral assays, is crucial for obtaining robust and reproducible results.
References
- 1. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. In vivo pharmacological manipulation of small conductance Ca2+-activated K+ channels influences motor behavior, object memory and fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights into the potency of SK channel positive modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Ebio Delivery in Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2-benzimidazolinone (1-Ebio) is a potent activator of small-conductance calcium-activated potassium (KCa) channels, particularly the SK/KCa2 and IK/KCa3.1 subtypes.[1][2] By enhancing the sensitivity of these channels to intracellular calcium, this compound facilitates potassium efflux, leading to membrane hyperpolarization.[3][4] This mechanism of action makes this compound a valuable tool for investigating physiological processes regulated by KCa channels, including neuronal excitability, smooth muscle relaxation, and epithelial transport.[4][5] These application notes provide detailed protocols for the preparation and administration of this compound in animal research, along with quantitative data on its observed effects and diagrams illustrating its mechanism of action and experimental workflows.
Data Presentation
In Vivo Efficacy of this compound in Mice
The following table summarizes the effective doses of this compound administered systemically (subcutaneously or intraperitoneally) in mice for various biological effects.
| Biological Effect | Animal Model | Route of Administration | Effective Dose (ED50 or equivalent) | Reference |
| Anticonvulsant (Maximal Electroshock) | Mouse | Not Specified | 36.0 mg/kg (ED50) | [5] |
| Increased Seizure Threshold (Electrical) | Mouse | Not Specified | 7.3 mg/kg (TID10) | [5] |
| Increased Seizure Threshold (Pentylenetetrazole) | Mouse | Not Specified | 21.5 mg/kg (TID10) | [5] |
| Impaired Motor Performance (Rotarod) | Mouse | Not Specified | 35.6 mg/kg (ID50) | [5] |
| Impaired Locomotor Activity | C57BL/6NHsd Mouse | Subcutaneous (SC) | 10 - 25 mg/kg | [3] |
| Impaired Object Memory Encoding | C57BL/6NHsd Mouse | Subcutaneous (SC) | 17.5 mg/kg | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Administration
This protocol describes the preparation of a this compound solution suitable for subcutaneous or intraperitoneal injection in rodents.
Materials:
-
1-Ethyl-2-benzimidazolinone (this compound) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired final concentration and volume, calculate the mass of this compound powder needed.
-
Dissolve this compound in DMSO:
-
In a sterile microcentrifuge tube, add the calculated amount of this compound powder.
-
Add a small volume of sterile DMSO to create a concentrated stock solution. For example, to prepare a final injection solution with 1% DMSO, first, dissolve the this compound in a volume of DMSO that is 1/100th of your final desired volume.
-
Vortex thoroughly until the this compound is completely dissolved.
-
-
Dilute with sterile saline:
-
Gradually add sterile saline to the DMSO stock solution while vortexing to reach the final desired concentration and volume. Ensure the final concentration of DMSO does not exceed 1% to minimize potential toxicity.
-
-
Sterile filter the solution:
-
Draw the final this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile tube or directly into the injection syringes.
-
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, store at 4°C and protect from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Subcutaneous (SC) Administration of this compound in Mice
Materials:
-
Prepared this compound solution
-
Mouse restraint device (optional)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol
-
Gauze pads
Procedure:
-
Animal Preparation:
-
Acclimatize the mouse to the handling procedure.
-
Weigh the mouse to determine the correct injection volume.
-
-
Restraint:
-
Securely restrain the mouse. One common method is to grasp the loose skin at the scruff of the neck between the thumb and forefinger.
-
-
Injection Site Preparation:
-
Wipe the injection site (the dorsal skin fold) with a gauze pad moistened with 70% ethanol.
-
-
Injection:
-
Lift the skin to form a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.
-
Aspirate gently to ensure the needle is not in a blood vessel.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad for a few seconds.
-
-
Monitoring: Observe the animal for any adverse reactions post-injection.
Protocol 3: Intraperitoneal (IP) Administration of this compound in Mice
Materials:
-
Prepared this compound solution
-
Mouse restraint device (optional)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol
-
Gauze pads
Procedure:
-
Animal Preparation:
-
Acclimatize the mouse to the handling procedure.
-
Weigh the mouse to determine the correct injection volume.
-
-
Restraint:
-
Securely restrain the mouse, exposing the abdomen. The mouse can be held with its head tilted slightly downwards.
-
-
Injection Site Preparation:
-
Wipe the lower right or left abdominal quadrant with a gauze pad moistened with 70% ethanol, avoiding the midline to prevent bladder or cecum injury.
-
-
Injection:
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered the bladder or intestines.
-
Slowly inject the this compound solution.
-
Withdraw the needle.
-
-
Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.
Protocol 4: Oral Gavage (PO) Administration of this compound in Rats
Materials:
-
Prepared this compound solution (ensure the vehicle is appropriate for oral administration)
-
Rat restraint device (optional)
-
Flexible gavage needle (e.g., 18-20 gauge for adult rats)
-
Sterile syringe
Procedure:
-
Animal Preparation:
-
Acclimatize the rat to the handling and restraint procedures.
-
Weigh the rat to calculate the appropriate administration volume.
-
-
Restraint:
-
Securely restrain the rat to prevent movement of the head and body.
-
-
Gavage Needle Insertion:
-
Gently open the rat's mouth and pass the gavage needle along the side of the mouth towards the back of the throat.
-
Allow the rat to swallow the tip of the needle, which will facilitate its entry into the esophagus.
-
Gently advance the needle into the esophagus to a pre-measured depth (from the tip of the nose to the last rib). Do not force the needle.
-
-
Administration:
-
Once the needle is correctly positioned, slowly administer the this compound solution.
-
-
Withdrawal:
-
Carefully withdraw the gavage needle.
-
-
Monitoring: Observe the rat for any signs of respiratory distress or discomfort during and after the procedure.
Visualizations
Caption: Mechanism of this compound action on KCa channels.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular and cellular basis of small- and intermediate-conductance, calcium-activated potassium channel function in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo pharmacological manipulation of small conductance Ca2+-activated K+ channels influences motor behavior, object memory and fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 1-Ebio Effects on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of 1-Ethyl-2-benzimidazolinone (1-Ebio), a known activator of intermediate-conductance calcium-activated potassium channels (SK4/KCa3.1), on cell proliferation.
Introduction: this compound is a valuable pharmacological tool for studying the role of SK4 channels in various cellular processes, including proliferation. The effect of this compound on cell proliferation is context-dependent and can vary significantly between different cell types, sometimes promoting and other times inhibiting cell growth.[1][2] This variability underscores the importance of robust and standardized protocols to accurately assess its effects. The activation of SK4 channels by this compound leads to membrane hyperpolarization, which in turn can modulate intracellular calcium signaling and influence downstream pathways that control the cell cycle.[1][3]
Data Presentation: Quantitative Effects of this compound on Cell Proliferation
The following tables summarize the quantitative effects of this compound on cell proliferation in various cell lines as reported in the literature.
| Cell Line | This compound Concentration | Treatment Duration | Effect on Proliferation | Assay Method | Reference |
| Human Prostate Cancer (LNCaP) | Not Specified | Not Specified | Increased | Not Specified | [2] |
| Human Prostate Cancer (PC-3) | Not Specified | Not Specified | Increased | Not Specified | [1] |
| Human Keratinocytes | Not Specified | Not Specified | Decreased | Not Specified | [2][3] |
| Head and Neck Squamous Cell Carcinoma (SNU-1076) | 3 µM | 48 hours | Rescued from ionomycin-induced cell death | Cell Counting | [1][4] |
| Head and Neck Squamous Cell Carcinoma (OSC-19) | 3 µM | 48 hours | Rescued from ionomycin-induced cell death | Cell Counting | [1][4] |
| Head and Neck Squamous Cell Carcinoma (HN5) | 3 µM | 48 hours | Least effective in rescuing from ionomycin-induced cell death | Cell Counting | [1][4] |
| HEK293 cells expressing hIK1 (SK4) | Not Specified | 3 days | Increased | Cell Counting | [5] |
| Mouse Mesenchymal Stem Cells | 2 µM (with Clotrimazole, an IK(Ca) inhibitor) | Not Specified | Inhibition of proliferation | Flow Cytometry | [6] |
Signaling Pathways
The mechanism by which this compound influences cell proliferation is primarily through the activation of SK4 channels, leading to membrane hyperpolarization. This change in membrane potential can affect calcium influx and subsequently modulate various signaling pathways. Notably, the ERK1/2 and JNK signaling pathways have been implicated in SK4-mediated cell proliferation.[1][5]
Caption: Signaling pathway of this compound-mediated effects on cell proliferation.
Experimental Workflow
A typical workflow for assessing the effects of this compound on cell proliferation involves several key stages, from cell culture preparation to data analysis.
Caption: General experimental workflow for assessing this compound's effect on cell proliferation.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO or appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: BrdU Incorporation Assay for DNA Synthesis
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.[7]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for the conjugated enzyme (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well.
-
Fixation and Denaturation: At the end of the incubation, remove the medium and fix the cells with a fixing/denaturing solution.
-
Antibody Incubation: Wash the wells and add the anti-BrdU antibody. Incubate for the recommended time.
-
Substrate Addition: After washing, add the substrate and incubate until a color change is visible.
-
Stop Reaction: Add the stop solution.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
Protocol 3: Direct Cell Counting with Trypan Blue Exclusion
This method provides a direct count of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well or 12-well cell culture plates
-
Trypsin-EDTA
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding and Treatment: Seed cells in larger format plates (e.g., 6-well) and treat with this compound as described previously.
-
Cell Harvesting: At the end of the treatment period, wash the cells with PBS and detach them using trypsin-EDTA.
-
Cell Staining: Resuspend the cells in a known volume of complete medium and mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Cell Counting: Load the cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.
-
Data Analysis: Calculate the total number of viable cells per well.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup.
References
- 1. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | K+ channels and cell cycle progression in tumor cells [frontiersin.org]
- 3. K+ channels and cell cycle progression in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Regulation of cell proliferation by intermediate-conductance Ca2+-activated potassium and volume-sensitive chloride channels in mouse mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Proliferation Assays | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Technical Support Center: 1-Ebio Patch-Clamp Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 1-Ethyl-2-benzimidazolinone (1-Ebio) in patch-clamp experiments.
Troubleshooting Guide
Question: I am not observing any effect of this compound on my cells in a whole-cell patch-clamp recording. What are the possible reasons?
Answer:
Failure to observe an effect with this compound can stem from several factors, ranging from the biological preparation to the experimental solutions and the compound itself. Here is a systematic troubleshooting guide to help you identify the issue.
1. Is Your Cell Type Appropriate?
-
SK Channel Expression: this compound is a positive modulator of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels. The primary reason for a lack of effect is often low or absent expression of these channels in the cell type under investigation. Not all cells express SK/IK channels.
-
Action: Verify the expression of SK/IK channels (KCa2.x/KCa3.1) in your specific cell line or primary cells using techniques like RT-PCR, Western blot, or by consulting literature for previously published expression data. For example, SK channels are highly expressed in many neurons of the central nervous system, while IK channels (also known as SK4) are found in peripheral tissues.[1][2]
-
2. Is There Sufficient Intracellular Calcium?
-
Mechanism of Action: this compound does not directly open SK/IK channels but rather increases their sensitivity to intracellular calcium ([Ca²⁺]i).[3][4] Therefore, a certain basal level of intracellular calcium is a prerequisite for this compound to exert its effect.
-
Action: Ensure your intracellular pipette solution contains an appropriate concentration of free calcium. A typical starting point is to buffer the free [Ca²⁺]i to a concentration between 100 nM and 500 nM.[3][5] In some experimental paradigms, inducing calcium influx through depolarization or application of a calcium ionophore like ionomycin (B1663694) can reveal this compound's effect.[5]
-
3. Have You Verified Your this compound Compound and its Concentration?
-
Compound Integrity and Storage: this compound can degrade if not stored properly. It is typically soluble in DMSO and ethanol (B145695).[6]
-
Action:
-
Ensure your this compound is from a reputable supplier and within its expiration date.
-
Prepare fresh stock solutions in DMSO or ethanol at a high concentration (e.g., 100 mM). Aliquot and store at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.
-
When preparing your final working solution, ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) to avoid off-target effects.
-
-
-
Concentration Range: The effective concentration of this compound can vary depending on the cell type and the specific SK channel isoform.
4. Are Your Patch-Clamp Solutions and Protocol Optimal?
-
Solution Composition: The composition of both your internal and external solutions can influence channel activity.
-
Action:
-
Double-check the composition of your intracellular and extracellular solutions for correct ionic concentrations and pH.
-
Ensure your intracellular solution contains a calcium chelator (e.g., EGTA, BAPTA) to buffer the free calcium to the desired concentration. Use a calcium concentration calculator to determine the correct ratio of chelator to calcium.
-
-
-
General Patch-Clamp Health: The overall health of your patched cell is crucial.
-
Action: Monitor the seal resistance, access resistance, and holding current throughout the experiment. A high leak current can mask the relatively small currents mediated by SK channels.
-
5. Could There Be Off-Target Effects or Endogenous Channel Blockade?
-
Off-Target Effects: this compound has been reported to have effects on other channels, such as CFTR.[10] While it is primarily known as an SK/IK channel activator, be aware of potential confounding effects in your specific cell type.
-
Endogenous Blockers: It is unlikely but possible that your cell preparation contains endogenous factors that inhibit SK channels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator of small-conductance (SK1, SK2, SK3) and intermediate-conductance (IK/SK4) calcium-activated potassium channels. It does not open the channel directly but binds to a site on the channel-calmodulin complex, which increases the channel's apparent affinity for intracellular calcium.[3][4] This means that at a given intracellular calcium concentration, the channel is more likely to be open in the presence of this compound.
Q2: What is a typical effective concentration for this compound in patch-clamp experiments?
A2: The EC₅₀ of this compound can vary significantly depending on the SK channel subtype and the cell type. In general, concentrations ranging from 50 µM to 1 mM are used in patch-clamp experiments.[4][5][6][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO and ethanol up to 100 mM. It is recommended to prepare a high-concentration stock solution (e.g., 100 mM in DMSO), aliquot it into single-use volumes, and store it at -20°C to prevent degradation from repeated freeze-thaw cycles. When preparing your final experimental solution, dilute the stock to the desired concentration, ensuring the final DMSO concentration is minimal (ideally ≤ 0.1%).
Q4: What level of intracellular calcium is required to see an effect of this compound?
A4: Since this compound enhances the calcium sensitivity of SK/IK channels, a basal level of intracellular calcium is necessary. For whole-cell patch-clamp experiments, it is common to include a calcium buffer (like EGTA) in the pipette solution to clamp the free intracellular calcium concentration to a level that allows for channel activation, typically between 100 nM and 500 nM.[3][5]
Q5: Can I use this compound in cell-attached or perforated patch configurations?
A5: Yes, this compound can be used in these configurations. In a cell-attached patch, you would typically apply this compound to the bath solution. In a perforated patch, where the intracellular milieu is better preserved, the endogenous intracellular calcium dynamics will determine the effect of this compound.
Q6: Are there any known off-target effects of this compound?
A6: Yes, this compound has been shown to activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Cl⁻ channel.[10] Researchers should be aware of this potential off-target effect, especially when working with cells that express CFTR.
Q7: How can I confirm that the current I am seeing is indeed mediated by SK/IK channels?
A7: To confirm the identity of the this compound-induced current, you can use specific blockers. Apamin (B550111) is a potent blocker of SK2 and SK3 channels, and to a lesser extent, SK1 channels.[1][2] TRAM-34 is a selective blocker of IK (SK4) channels.[5] Applying the appropriate blocker after observing the effect of this compound should reverse the current enhancement.
Data Presentation
Table 1: Quantitative Data for this compound and SK/IK Channels
| Parameter | Value | Channel Subtype(s) | Cell Type/System | Reference(s) |
| This compound EC₅₀ | ~1040 µM | hSK3 | Inside-out patches | [4] |
| 490 µM | K⁺ channels | T84 cells | [6] | |
| 964 µM | K⁺ channels | Mouse jejunum | [7] | |
| SK Channel Ca²⁺ EC₅₀ | ~300 - 500 nM | SK channels | Heterologous expression | [3] |
| ~350 nM | rSK4 | Xenopus oocytes | [11] | |
| Single Channel Conductance | ~10 pS | SK channels | Symmetric K⁺ | [3] |
| 33 - 42 pS | IK channels | Symmetric K⁺ | [3] | |
| Typical [Ca²⁺]i in Pipette | 100 - 500 nM | SK/IK channels | Whole-cell patch-clamp | [3][5] |
| Typical this compound Concentration | 50 µM - 1 mM | SK/IK channels | Patch-clamp | [4][5][7] |
Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Recording to Test this compound Effect
This protocol provides a general framework. Specific parameters may need to be optimized for your cell type and recording setup.
1. Solutions:
-
External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂/5% CO₂. Adjust pH to 7.4 and osmolarity to ~310 mOsm.
-
Internal (Pipette) Solution: (in mM) 130 K-Gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
Calcium Buffering: To achieve a desired free [Ca²⁺]i (e.g., 300 nM), add an appropriate amount of CaCl₂. Use a calcium calculator software to determine the exact amount based on your EGTA concentration and experimental conditions.
-
-
This compound Stock Solution: 100 mM this compound in DMSO. Store at -20°C.
2. Cell Preparation:
-
Prepare your cells (cultured cells on coverslips or acute brain slices) according to your standard laboratory procedures.
-
Place the preparation in the recording chamber and perfuse with oxygenated external solution.
3. Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Approach a healthy-looking cell and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for at least 5 minutes before starting the recording.
-
Clamp the cell at a holding potential of -60 mV.
4. Experimental Procedure:
-
Baseline Recording: Record baseline currents. You can use a voltage step protocol (e.g., steps from -100 mV to +40 mV) or a voltage ramp protocol (e.g., from -100 mV to +40 mV over 200 ms) to elicit currents.
-
Application of this compound: Perfuse the bath with the external solution containing the desired concentration of this compound (e.g., 300 µM). Ensure the final DMSO concentration is low.
-
Record Effect: Record the currents again using the same voltage protocol. An increase in outward current at positive potentials is expected if this compound is activating SK/IK channels.
-
Washout: Perfuse with the control external solution to wash out this compound and observe if the current returns to baseline.
-
(Optional) Blocker Application: To confirm the current is mediated by SK/IK channels, apply a specific blocker (e.g., apamin for SK2/3, TRAM-34 for IK) after the this compound effect has been established.
Mandatory Visualization
Caption: Signaling pathway of SK/IK channel activation by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Pharmacological characterization of small-conductance Ca(2+)-activated K(+) channels stably expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and cellular basis of small- and intermediate-conductance, calcium-activated potassium channel function in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Patch Clamp Protocol [labome.com]
- 10. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
potential off-target effects of 1-Ebio in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 1-Ebio in experimental settings. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Unexpected Experimental Results with this compound
Unexpected results can arise from a variety of factors in an experimental setup. When working with a pharmacological modulator like this compound, it is crucial to consider potential off-target effects. This guide provides a structured approach to troubleshooting common issues.
Problem 1: Observed cellular effect is not consistent with known small-conductance Ca2+-activated K+ (SK) channel activation.
-
Possible Cause: this compound is known to activate other ion channels, notably intermediate-conductance Ca2+-activated K+ (IK, KCa3.1, or KCNN4) channels.[1] In certain cellular contexts, the observed effect may be predominantly driven by the activation of these channels rather than SK channels. Additionally, it has been noted that this compound can enhance currents not carried by SK(Ca) channels.[2]
-
Troubleshooting Steps:
-
Pharmacological Inhibition: Use a specific blocker for IK channels, such as TRAM-34, in conjunction with this compound. If the unexpected effect is diminished or abolished, it suggests the involvement of IK channels.
-
Genetic Knockdown/Knockout: If your model system allows, use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the gene encoding the IK channel (KCNN4). Observe if the this compound response is altered.
-
Positive Controls: Use a more selective SK channel activator, if available, to compare the cellular response to that of this compound.
-
Problem 2: Inconsistent results in chloride secretion assays, particularly in epithelial cells.
-
Possible Cause: In epithelial tissues, this compound's effect on chloride secretion is often indirect. It potentiates CFTR-mediated Cl- secretion by activating basolateral KCNN4 K+ channels, which in turn increases the electrochemical driving force for chloride to exit the cell.[3][4][5] Therefore, the observed effect is dependent on the expression and function of both KCNN4 and CFTR.
-
Troubleshooting Steps:
-
Verify Channel Expression: Confirm the expression of both KCNN4 and CFTR in your experimental model using techniques like qPCR, western blotting, or immunohistochemistry.
-
Assess CFTR Function: Ensure that CFTR is being appropriately activated in your assay, for example, through cAMP-mediated stimulation. The effect of this compound on CFTR-mediated Cl- secretion is potentiating, meaning it enhances an existing activity.[3][5]
-
Use Appropriate Blockers: To confirm the pathway, use a KCNN4 blocker (e.g., clotrimazole) to see if it inhibits the this compound-induced potentiation of Cl- secretion.[3][4]
-
Problem 3: In vivo experiments show significant adverse effects at therapeutic doses.
-
Possible Cause: In vivo studies have revealed that this compound can have a narrow therapeutic window, with significant adverse effects observed within the therapeutic dose range.[2] This could be due to the activation of SK and IK channels in tissues beyond the intended target, leading to systemic effects.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify the minimal effective dose and the onset of adverse effects in your specific animal model and experimental paradigm.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, perform PK/PD studies to understand the distribution and concentration of this compound in different tissues over time. This can help correlate drug exposure with both desired and adverse effects.
-
Consider Alternative Compounds: If the off-target effects are prohibitive, it may be necessary to explore more selective SK channel activators for in vivo studies.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as an activator of small-conductance Ca2+-activated K+ (SK or KCa2) channels.[2] It increases the apparent Ca2+ sensitivity of these channels, leading to their opening at lower intracellular Ca2+ concentrations. This results in K+ efflux and membrane hyperpolarization.
Q2: What are the known off-target effects of this compound?
A2: The most well-documented off-target effect of this compound is the activation of intermediate-conductance Ca2+-activated K+ (IK, KCa3.1, or KCNN4) channels.[1] It has also been reported to enhance other non-SK(Ca) currents.[2]
Q3: How can I differentiate between SK and IK channel activation in my experiments?
A3: You can use pharmacological tools to distinguish between the activation of these two channel types. For instance, apamin (B550111) is a potent and selective blocker of SK channels, while TRAM-34 is a selective blocker of IK channels. By applying these blockers in the presence of this compound, you can dissect the contribution of each channel to the observed effect.
Q4: Is this compound a direct activator of CFTR?
A4: No, this compound is not a direct activator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Instead, it potentiates CFTR-mediated chloride secretion by activating basolateral KCNN4 K+ channels.[3][4][5] This activation leads to hyperpolarization of the cell membrane, which increases the electrochemical gradient for Cl- to exit the cell through CFTR channels.
Q5: Are there any known effects of this compound on TMEM16A (ANO1) channels?
A5: While the provided literature does not directly implicate this compound in modulating TMEM16A, it is important to note that pharmacological agents can have unintended effects on multiple ion channels. Given that both TMEM16A and the targets of this compound are involved in Ca2+-activated ion transport, researchers should be mindful of potential crosstalk or off-target interactions, although specific evidence for this is not currently available in the provided search results.
Quantitative Data Summary
| Compound | Target(s) | Potency (EC50/IC50) | Key References |
| This compound | SK (KCa2) channels | Varies by subtype and experimental conditions | [2][6] |
| IK (KCa3.1/KCNN4) channels | Varies by experimental conditions | [1] | |
| Apamin | SK (KCa2) channels (Blocker) | High potency in the nM range | [7] |
| TRAM-34 | IK (KCa3.1/KCNN4) channels (Blocker) | High potency in the nM range | [8] |
| Clotrimazole | IK (KCa3.1/KCNN4) channels (Blocker) | Effective at µM concentrations | [3][4] |
Experimental Protocols
Protocol 1: Patch-Clamp Electrophysiology to Differentiate SK and IK Channel Currents
-
Cell Preparation: Culture cells expressing the channels of interest on glass coverslips suitable for patch-clamp recording.
-
Recording Configuration: Establish a whole-cell patch-clamp configuration.
-
Internal Solution: Use a pipette solution containing a known concentration of free Ca2+ to activate the channels.
-
External Solution: Bathe the cells in an appropriate extracellular solution.
-
Baseline Recording: Record baseline currents at a holding potential of -80 mV and apply voltage steps to elicit channel activity.
-
Application of this compound: Perfuse the cells with a solution containing this compound and record the change in current.
-
Application of Blockers: In the continued presence of this compound, sequentially apply specific blockers:
-
Add apamin to the external solution to block SK channels and observe the change in current.
-
Wash out apamin and then add TRAM-34 to the external solution to block IK channels and observe the change in current.
-
-
Data Analysis: Analyze the current traces to determine the contribution of SK and IK channels to the total this compound-activated current.
Protocol 2: Ussing Chamber Assay for Epithelial Chloride Secretion
-
Tissue/Cell Monolayer Preparation: Mount epithelial tissue or a confluent monolayer of epithelial cells in an Ussing chamber.
-
Short-Circuit Current Measurement: Bathe both sides of the epithelium with identical physiological saline solutions and measure the short-circuit current (Isc), which is a measure of net ion transport.
-
Baseline Measurement: Record a stable baseline Isc.
-
CFTR Activation: Stimulate CFTR-mediated Cl- secretion by adding a cAMP agonist (e.g., forskolin (B1673556) and IBMX) to the basolateral side.
-
Application of this compound: After the cAMP-stimulated Isc has stabilized, add this compound to the basolateral solution and record the potentiation of the Isc.
-
Inhibitor Studies: To confirm the mechanism, in separate experiments, pre-incubate the tissue/monolayer with a KCNN4 blocker (e.g., clotrimazole) on the basolateral side before the addition of this compound. An attenuation of the this compound effect would indicate the involvement of KCNN4.
-
Data Analysis: Quantify the change in Isc in response to each compound to determine the effect of this compound on CFTR-mediated Cl- secretion.
Visualizations
Caption: Signaling pathway of this compound action and its off-target effects.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. In vivo pharmacological manipulation of small conductance Ca2+-activated K+ channels influences motor behavior, object memory and fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The K+ Channel Opener this compound Potentiates Residual Function of Mutant CFTR in Rectal Biopsies from Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The K+ Channel Opener this compound Potentiates Residual Function of Mutant CFTR in Rectal Biopsies from Cystic Fibrosis Patients | PLOS One [journals.plos.org]
- 5. The K+ channel opener this compound potentiates residual function of mutant CFTR in rectal biopsies from cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 7. Inhibition of Small Conductance Ca2+-Activated K+ Channels: The Long-Awaited Breakthrough for Antiarrhythmic Drug Therapy of Atrial Fibrillation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-Ebio Concentration for Maximum Channel Activation
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing 1-Ethyl-2-benzimidazolinone (1-Ebio), a widely used activator of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels (KCa). Here you will find troubleshooting guides, FAQs, experimental protocols, and key data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any channel activation after applying this compound. What are the possible causes?
A1: Several factors could contribute to a lack of channel activation:
-
Insufficient Intracellular Calcium ([Ca²⁺]i): this compound is not a direct channel opener; it is a positive modulator that increases the channel's sensitivity to calcium.[1][2] It will not activate KCa channels in the complete absence of intracellular Ca²⁺.[1] Ensure your experimental conditions (e.g., pipette solution in patch-clamp) contain an appropriate baseline level of Ca²⁺.
-
Low or No Channel Expression: The cell line or tissue you are using may not express the target SK/IK channels (KCa2.x, KCa3.1) at a sufficient level. Verify channel expression using techniques like RT-PCR, Western blot, or by using a positive control cell line.
-
Incorrect Concentration: The effective concentration of this compound is highly dependent on the cell type and specific channel subtype. You may need to perform a dose-response curve to find the optimal concentration for your system.
-
Compound Degradation: Ensure your this compound stock solution is fresh and has been stored properly. It is soluble in DMSO and ethanol (B145695) and should be stored according to the manufacturer's instructions.[3]
Q2: My results with this compound are inconsistent across experiments. What could be causing this variability?
A2: Variability can be frustrating but can often be resolved by controlling key parameters:
-
Inconsistent Solvent Concentration: this compound is typically dissolved in DMSO.[4] Ensure the final concentration of DMSO is identical and minimal (e.g., <0.1%) in all experimental and control groups, as the solvent itself can have biological effects.[5]
-
Variable Intracellular Ca²⁺: Since this compound's effect is Ca²⁺-dependent, fluctuations in resting intracellular calcium levels between cells or experiments will lead to variable results. Using a consistent and buffered Ca²⁺ concentration in your pipette solution during electrophysiology is critical.
-
Cell State: The passage number, confluency, and overall health of your cells can impact ion channel expression and function. Follow a consistent cell culture and passaging protocol.
-
Temperature: Ion channel kinetics are temperature-sensitive. Perform all experiments at a consistent and recorded temperature.
Q3: How can I confirm that the observed effects are specifically due to the activation of my target KCa channel?
A3: To ensure specificity, incorporate the following controls:
-
Use Specific Blockers: After observing activation with this compound, apply a specific pharmacological blocker. For example, TRAM-34 is a selective blocker for the KCa3.1 (IK/SK4) channel, and Apamin is a potent blocker for certain KCa2 (SK) channel subtypes.[6][7] A reversal of the this compound effect by a specific blocker strongly suggests on-target activity.
-
Genetic Knockdown/Out: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target channel. The effect of this compound should be significantly diminished or absent in these cells compared to a negative control.
-
Control Cell Lines: Use a cell line known to lack expression of your target channel as a negative control.
Q4: Is this compound toxic to my cells?
A4: While this compound is used to rescue cells from certain types of cell death, high concentrations or prolonged exposure can have unintended consequences.[6] Some studies have shown that this compound can inhibit colony formation in cancer cell lines.[5] It is recommended to perform a viability assay (e.g., MTT or Trypan Blue exclusion) using the same concentration range and exposure time as your primary experiment to rule out cytotoxicity.
Quantitative Data: Effective Concentrations of this compound
The optimal concentration of this compound varies significantly by cell type, channel subtype, and experimental endpoint. The following table summarizes concentrations used in various studies. A dose-response experiment is always recommended to determine the optimal concentration for your specific model.
| Channel/System | Cell Type | Effective Concentration / EC₅₀ | Application | Reference |
| KCa Channels | T84 (human colon carcinoma) | EC₅₀: 490 µM | Stimulation of K⁺ channels | [4] |
| KCa Channels | Mouse Jejunum Crypts | EC₅₀: 964 µM | Stimulation of Cl⁻ secretion | [8] |
| KCa3.1 (SK4) | SNU-1076, OSC-19 (HNSCCs) | 3 - 10 µM | Rescue from ionomycin-induced cell death | [6][9] |
| KCa3.1 (SK4) | SNU-1076, OSC-19 (HNSCCs) | 50 µM | Induction of outward K⁺ current | [6] |
| KCa3.1 (IK) | MDA-MB-231 (breast cancer) | 200 µM | IK channel activation | [5] |
| KCa3.1 (IK) | Human Coronary Artery SMCs | 300 µM | Inhibition of PDGF-induced proliferation | [10] |
| mI(AHP) (SK channels) | CA3 Hippocampal Neurons | 200 µM - 1 mM | Suppression of epileptiform activity | [11] |
Experimental Protocols
Key Experiment 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to directly measure the effect of this compound on KCa channel currents.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips at an appropriate density to allow for the selection of single, healthy cells for recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and a calculated amount of CaCl₂ to achieve a desired free [Ca²⁺]i (e.g., 100-600 nM). Adjust pH to 7.2 with KOH. Note: The free [Ca²⁺]i is critical and should be kept consistent.
-
-
Recording:
-
Establish a whole-cell gigaseal (>1 GΩ) on a selected cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential where the contribution from other channels is minimal (e.g., -60 mV).
-
Apply voltage ramps or steps (e.g., from -100 mV to +60 mV) to elicit currents and generate a current-voltage (I-V) relationship.
-
-
This compound Application:
-
Obtain a stable baseline recording for several minutes.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the change in current. Activation of KCa channels will typically result in an increase in outward current at positive potentials.
-
-
Confirmation (Optional but Recommended): After recording the effect of this compound, co-apply a specific channel blocker (e.g., 5 µM TRAM-34 for KCa3.1) to confirm the identity of the channel.[6]
Key Experiment 2: Fluorescent Calcium Imaging
This protocol measures changes in intracellular calcium, which can be an upstream or downstream consequence of KCa channel activity.
Methodology:
-
Cell Preparation: Plate cells on glass-bottom imaging dishes.
-
Dye Loading:
-
Prepare a loading solution of a calcium indicator dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., ACSF or HBSS). The solution may contain a small amount of Pluronic F-127 to aid dye solubilization.[12]
-
Incubate the cells with the loading solution for 30-45 minutes at room temperature or 37°C, protected from light.
-
-
Washing: Wash the cells 2-3 times with fresh buffer to remove excess extracellular dye and allow for de-esterification of the AM ester within the cells.
-
Imaging:
-
Mount the dish on a fluorescence microscope equipped for live-cell imaging.
-
Acquire a baseline fluorescence recording for several minutes to ensure the cells are stable.
-
Apply your stimulus (which may or may not be this compound itself, depending on the experimental question) and record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual cells.
-
Quantify the mean fluorescence intensity within each ROI for each frame.
-
Normalize the fluorescence signal (F) to the baseline fluorescence (F₀) to represent the change as F/F₀.
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Signaling pathway for this compound-mediated KCa channel activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular and cellular basis of small- and intermediate-conductance, calcium-activated potassium channel function in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ca2+-Activated Potassium Channel Activators: R&D Systems [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. IK channel activation increases tumor growth and induces differential behavioral responses in two breast epithelial cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | KCa2 and KCa3 Channels in Learning and Memory Processes, and Neurodegeneration [frontiersin.org]
- 8. This compound stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Ethyl-2-benzimidazolinone (EBIO) suppresses epileptiform activity in in vitro hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium imaging [protocols.io]
1-Ebio stability in experimental solutions over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-Ebio in experimental solutions. Find troubleshooting guides and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO and ethanol. For biological experiments, it is best to prepare stock solutions in high-purity, anhydrous DMSO. Any moisture can accelerate the degradation of the compound.
Q2: How should this compound stock solutions be stored?
A2: Store this compound stock solutions in DMSO at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes. Based on stability studies of similar benzimidazole (B57391) compounds, it is advisable to prepare fresh stock solutions monthly.[1]
Q3: Is this compound stable in aqueous buffers and cell culture media?
A3: While specific data on the stability of this compound in various aqueous buffers is limited, benzimidazole derivatives can be susceptible to degradation under certain conditions. Factors such as pH, temperature, light exposure, and the components of the buffer or media can influence its stability. For critical experiments, it is highly recommended to determine the stability of this compound in your specific experimental buffer and conditions.
Q4: How can I prevent my this compound solution from precipitating when added to an aqueous medium?
A4: Precipitation can occur when a concentrated DMSO stock solution is diluted directly into an aqueous buffer. To prevent this, it is best to perform serial dilutions of the DMSO stock in DMSO first, and then add the final diluted solution to your aqueous experimental medium. Ensure the final DMSO concentration is not toxic to your cells, typically below 0.5%.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results | Compound Degradation: this compound may be unstable in the experimental buffer under the conditions of your experiment (e.g., 37°C incubation). | Perform a stability study of this compound in your specific buffer at the experimental temperature. Analyze the concentration of the intact compound at various time points using a validated analytical method like HPLC.[2] Prepare fresh working solutions immediately before each experiment. |
| Precipitation of this compound: The compound may have low solubility in the aqueous experimental medium, leading to precipitation and a lower effective concentration. | Visually inspect the medium for any precipitate after adding the this compound solution. Determine the solubility of this compound in your buffer before preparing working solutions. Consider using a co-solvent at a low, non-toxic concentration if necessary. | |
| Incorrect Solution Preparation: Inaccurate weighing or dilution can lead to incorrect final concentrations. | Ensure your analytical balance is calibrated. Use calibrated pipettes for dilutions. Prepare fresh dilutions for each experiment. | |
| High variability between replicate experiments | Inconsistent Solution Age: Using working solutions of different ages can introduce variability if the compound degrades over time. | Always use freshly prepared working solutions for all replicates in an experiment. |
| Variable Buffer Quality: The quality, pH, and age of the buffer can impact the stability of this compound. | Use high-purity water and reagents to prepare buffers. Ensure the pH is accurately adjusted and consistent for all experiments. |
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically detailing the degradation kinetics and half-life of this compound in common experimental buffers. The stability of benzimidazole compounds can be matrix-dependent.[1] Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions. The following table provides a template for recording such data.
Table 1: Template for this compound Stability Data in Experimental Buffer (e.g., PBS, pH 7.4)
| Temperature (°C) | Time (hours) | % Remaining this compound (Mean ± SD) | Half-life (t½) (hours) |
| 4 | 0 | 100 | - |
| 2 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 25 (Room Temp) | 0 | 100 | - |
| 2 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 37 | 0 | 100 | - |
| 2 | |||
| 8 | |||
| 24 | |||
| 48 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Physiological Buffer
This protocol provides a general framework for determining the stability of this compound in a specific physiological buffer using High-Performance Liquid Chromatography (HPLC).[2]
1. Materials:
-
This compound powder
-
Physiological buffer of interest (e.g., PBS, HBSS, Ringer's solution)
-
High-purity, anhydrous DMSO
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase for HPLC
-
Temperature-controlled incubator or water bath
-
pH meter
-
Calibrated analytical balance and pipettes
-
Amber vials
2. Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.
-
-
Preparation of Working Solution and Incubation:
-
Dilute the DMSO stock solution with the physiological buffer to the final desired experimental concentration. Ensure the final DMSO concentration is low (e.g., <0.5%).
-
Adjust the pH of the final solution if necessary.
-
Aliquot the working solution into several amber vials for each time point and temperature.
-
Place the vials in a temperature-controlled environment (e.g., 4°C, 25°C, and 37°C). Protect samples from light.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each temperature condition.
-
Immediately analyze the sample by HPLC to determine the concentration of intact this compound.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradation products.
-
Inject the samples and a freshly prepared standard of known concentration.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics and calculate the half-life.
-
Visualizations
References
troubleshooting inconsistent results with 1-Ebio
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 1-Ebio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (1-ethyl-2-benzimidazolinone) is a research chemical that functions as an activator of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium (KCa) channels.[1][2][3] Its primary mechanism involves enhancing the sensitivity of these channels to intracellular calcium, leading to an increase in potassium efflux and subsequent cell membrane hyperpolarization.[4][5] This modulation of ion channel activity can influence a variety of cellular processes, including cell proliferation, migration, and excitability.[6][7]
Q2: What are the recommended solvent and storage conditions for this compound?
Proper storage and handling of this compound are crucial for maintaining its activity and ensuring reproducible results.
| Parameter | Recommendation |
| Solvent | Soluble up to 100 mM in DMSO and ethanol.[2] |
| Storage Temperature | Store at room temperature.[2] |
| Purity | ≥98%[2] |
Note: Always refer to the batch-specific data on the certificate of analysis for the most accurate information.
Q3: I am observing no effect or a reduced effect of this compound in my experiments. What are the possible causes?
Several factors can contribute to a lack of response to this compound treatment. Consider the following troubleshooting steps:
-
Improper Preparation: Confirm that this compound was dissolved completely in the appropriate solvent at the correct concentration.
-
Incorrect Storage: Verify that the compound has been stored according to the manufacturer's recommendations to prevent degradation.
-
Cell Line Variability: The expression levels of SK/IK channels can vary significantly between different cell lines.[6][8] Some cell lines may have low or negligible expression of the target channels, resulting in a minimal response.
-
Low Intracellular Calcium: The activity of this compound is dependent on intracellular calcium.[4][5] If the basal intracellular calcium concentration in your cells is too low, the potentiation effect of this compound may not be observed.
-
Experimental Conditions: Factors such as temperature and pH can influence ion channel activity. Ensure that these parameters are consistent across experiments.[9]
Q4: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results are a common challenge in experimental biology. Here are some key areas to focus on for improving reproducibility with this compound:
-
Standardize Reagent Preparation: Always use the same brand and catalog number for all reagents, including this compound, media, and supplements, to minimize lot-to-lot variability.[10]
-
Consistent Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and growth conditions.[10] Over-confluent or unhealthy cells can respond differently to treatment.
-
Equipment Calibration: Regularly calibrate all equipment, such as pipettes, incubators, and plate readers, to ensure accuracy and precision.[10]
-
Operator Consistency: Ensure that all experimental procedures are performed by trained personnel following a standardized protocol to reduce variability introduced by different techniques.[10][11]
-
Thorough Documentation: Keep detailed records of all experimental parameters, including reagent lot numbers, dates, and any deviations from the protocol.
Troubleshooting Guide
Problem: Unexpected or off-target effects are observed with this compound treatment.
While this compound is known as a KCa channel activator, it may have other effects, especially at higher concentrations.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected this compound effects.
Experimental Protocols
Protocol: Measuring the Effect of this compound on Cell Viability using a Cell Proliferation Assay
This protocol is adapted from a study investigating the effects of this compound on head and neck squamous cell carcinoma cells.[6][8]
-
Cell Seeding:
-
Culture cells (e.g., SNU-1076, OSC-19) in RPMI-1640 media supplemented with 10% fetal bovine serum and 1% antibiotic/antimycotic solution.
-
Seed cells in 96-well plates at a predetermined optimal density and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture media to achieve the desired final concentrations (e.g., 3 µM, 10 µM).
-
(Optional) For investigating rescue effects, pre-treat cells with an agent to induce cell death (e.g., 1 µM ionomycin) before adding this compound.
-
(Optional) To confirm the role of SK4 channels, co-treat with a specific inhibitor like TRAM-34.
-
Add the treatment solutions to the appropriate wells and incubate for the desired time (e.g., 48 hours).
-
-
Cell Viability Measurement:
-
Use a commercially available cell counting kit (e.g., Cell Counting Kit-8) to measure cell proliferation according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the control (vehicle-treated) wells to determine the relative cell viability.
-
Signaling Pathway
This compound Activation of KCa Channels and Downstream Effects
This compound enhances the activity of SK/IK channels in the presence of intracellular Ca2+. This leads to K+ efflux, membrane hyperpolarization, and subsequent cellular responses.
Caption: Simplified pathway of this compound action.
References
- 1. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ca2+-Activated Potassium Channel Activators: R&D Systems [rndsystems.com]
- 3. This compound | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 4. This compound stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kosheeka.com [kosheeka.com]
- 11. Factors affecting test reproducibility among laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vitro Efficacy of 1-Ebio
Welcome to the technical support center for 1-Ethyl-2-benzimidazolinone (1-Ebio). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro use of this compound, a well-known activator of small and intermediate conductance calcium-activated potassium channels (SK/KCa2.x and IK/KCa3.1). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve the efficacy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound activates SK/IK calcium-activated potassium channels by increasing their apparent sensitivity to intracellular calcium (Ca²⁺). It achieves this by stabilizing the interaction between the channel's α-subunits and the calcium-bound calmodulin (CaM) associated with the channel's C-terminus. This leads to channel opening at lower intracellular Ca²⁺ concentrations, resulting in membrane hyperpolarization.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO and ethanol (B145695) up to 100 mM. For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO. To avoid solubility issues with moisture-absorbing DMSO, always use fresh, anhydrous DMSO.[1] Aliquot the stock solution to prevent repeated freeze-thaw cycles and store at -20°C for long-term use (up to one year) or at -20°C for one month in solvent. For short-term use, a solution can be stored at 4°C for a few days. The powder form can be stored at room temperature.
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific endpoint being measured. For example, in head and neck squamous cell carcinoma (HNSCC) cell lines, concentrations as low as 3-10 µM have shown effects on cell viability.[2] In other systems, such as T84 cells, the EC₅₀ for stimulating Cl⁻ secretion is reported to be around 490 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: I am observing inconsistent or no effect with this compound. What are the possible reasons?
A4: Inconsistent results can arise from several factors:
-
Cell Line Variability: The expression levels of SK/IK channels can differ between cell lines, leading to varied responses. For instance, in HNSCC lines, the rescue effect of this compound was less significant in cells with lower KCa3.1 (SK4) current density.[2]
-
Suboptimal Concentration: The effective concentration of this compound is highly cell-type dependent. A full dose-response curve is recommended to identify the optimal concentration.
-
Intracellular Calcium Levels: Since this compound's effect is dependent on intracellular Ca²⁺, the basal calcium concentration or the calcium response to other stimuli in your cells can influence its efficacy.
-
Compound Stability: Ensure that the this compound stock solution is properly stored and has not degraded.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that could confound results.
Q5: Are there known off-target effects of this compound?
A5: While this compound is a widely used activator of SK/IK channels, it is not entirely specific and may have off-target effects, especially at higher concentrations. Some studies suggest it can influence other ion channels.[3] It is always recommended to use appropriate controls, such as specific channel blockers like TRAM-34 for IK/KCa3.1 channels, to confirm that the observed effects are mediated by the target channels.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no cellular response to this compound | Low expression of target SK/IK channels in the cell line. | Verify the expression of KCa2.x and KCa3.1 channels in your cell line using RT-PCR, western blot, or patch-clamp electrophysiology. Consider using a cell line known to express these channels as a positive control. |
| Suboptimal concentration of this compound. | Perform a dose-response study with a wide range of concentrations (e.g., 1 µM to 1 mM) to determine the optimal effective concentration for your specific cell type and assay. | |
| Insufficient intracellular Ca²⁺. | The effect of this compound is Ca²⁺-dependent. Ensure your experimental conditions provide a sufficient basal or stimulated level of intracellular Ca²⁺ for this compound to act. Co-treatment with a Ca²⁺ ionophore like ionomycin (B1663694) can be used to potentiate the effect in some experimental setups.[2] | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage number, seeding density, and growth phase. Ensure incubators are properly calibrated for temperature and CO₂. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions regularly and store them properly in aliquots to avoid freeze-thaw cycles. | |
| Presence of interfering substances in the media. | Serum components can sometimes interfere with compound activity. Consider reducing serum concentration or using serum-free media during the experiment if compatible with your cells. | |
| Observed cytotoxicity | This compound concentration is too high. | High concentrations of this compound or the DMSO solvent can be toxic to cells. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cell line. Ensure the final DMSO concentration is low (typically <0.1%). |
| Off-target effects. | Use a lower, more specific concentration of this compound. Confirm the involvement of SK/IK channels by using a specific inhibitor (e.g., TRAM-34 for KCa3.1) in a parallel experiment. The effect of this compound should be reversed by the inhibitor.[2] |
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro application of this compound from published literature.
Table 1: Effective Concentrations of this compound in Different Cell Lines and Assays
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| T84 | Cl⁻ Secretion | EC₅₀: 490 µM | Stimulation of Cl⁻ secretion | [1] |
| Mouse Jejunum | Short-Circuit Current | EC₅₀: 964 µM | Stimulation of Cl⁻ secretion | [4] |
| HNSCC (SNU-1076, OSC-19) | Cell Viability (rescue from ionomycin) | 3-10 µM | Prevention of ionomycin-induced cell death | [2] |
| HNSCC (SNU-1076, OSC-19) | Patch-Clamp | 50 µM | Induction of outward K⁺ current | [2] |
Experimental Protocols
Detailed Methodologies for Key Experiments
1. Whole-Cell Patch-Clamp Electrophysiology to Measure this compound-Induced Currents
-
Objective: To measure the effect of this compound on KCa channel currents in a specific cell type.
-
Materials:
-
Cells cultured on glass coverslips.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette pulling.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.1 EGTA, and a buffered Ca²⁺ concentration appropriate for your experiment (e.g., 300 nM) (pH adjusted to 7.2 with KOH).[2]
-
This compound stock solution (e.g., 100 mM in DMSO).
-
-
Procedure:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +60 mV) to elicit currents.
-
Establish a stable baseline recording in the external solution.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 50 µM). The final DMSO concentration should be kept below 0.1%.[2]
-
Record the currents in the presence of this compound after the response has stabilized.
-
To confirm specificity, co-apply a selective blocker like TRAM-34 (for KCa3.1) and observe the reversal of the this compound-induced current.[2]
-
-
Data Analysis:
-
Subtract the baseline current from the current recorded in the presence of this compound to obtain the this compound-induced current.
-
Plot the current-voltage (I-V) relationship to characterize the properties of the activated channel.
-
2. Calcium Imaging to Assess Downstream Effects of this compound
-
Objective: To visualize changes in intracellular calcium concentration following cell treatment that may be modulated by this compound-induced hyperpolarization.
-
Materials:
-
Cells cultured on glass-bottom dishes or coverslips.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Fluorescence microscope with a suitable camera and software for time-lapse imaging.
-
This compound stock solution.
-
-
Procedure:
-
Prepare a loading solution of the calcium indicator dye in imaging buffer (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Wash the cells with imaging buffer.
-
Incubate the cells with the dye loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for about 30 minutes.
-
Mount the dish/coverslip on the microscope stage.
-
Acquire a stable baseline fluorescence recording.
-
Apply this compound at the desired concentration and record the fluorescence changes.
-
If investigating the effect of this compound on a Ca²⁺-mobilizing agonist, apply the agonist in the presence and absence of this compound.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time.
-
Express the change as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
3. MTT Assay for Cell Viability
-
Objective: To assess the effect of this compound on cell viability and proliferation.
-
Materials:
-
Cells in culture.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
This compound stock solution.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired incubation period (e.g., 24, 48, or 72 hours).[2] Include vehicle-treated (DMSO) and untreated controls.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (media and MTT only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the log of the this compound concentration to determine the IC₅₀ value if applicable.
-
Signaling Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on KCa channels.
Experimental Workflow for Assessing this compound Efficacy
Caption: General workflow for in vitro this compound experiments.
Logical Flow for Troubleshooting this compound Experiments
References
- 1. selleckchem.com [selleckchem.com]
- 2. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
Technical Support Center: 1-EBIO (1-Ethyl-2-benzimidazolinone) Experimental Variability and Controls
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and implementing appropriate controls when working with 1-EBIO (1-ethyl-2-benzimidazolinone), a known activator of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium (KCa) channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (1-ethyl-2-benzimidazolinone) is a small molecule activator of epithelial calcium-activated potassium (KCa) channels. Its primary mechanism of action is to potentiate the activity of SK (small conductance) and IK (intermediate conductance) KCa channels, leading to membrane hyperpolarization.[1][2] This occurs through an increase in the apparent Ca2+ sensitivity of the channels.
Q2: What are the common applications of this compound in research?
A2: this compound is widely used in vitro and in vivo to study the physiological roles of SK and IK channels. Common applications include investigating ion transport, smooth muscle relaxation, neuronal excitability, and cell proliferation.[1][3][4] For example, it has been used to stimulate chloride secretion in epithelial tissues and to study epileptiform activity in hippocampal neurons.[3][4]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO and ethanol (B145695) up to 100 mM. For long-term storage, it is recommended to store the solid compound at room temperature. Stock solutions in DMSO or ethanol should be stored at -20°C. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What are potential off-target effects of this compound?
A4: While this compound is a widely used tool, it is important to be aware of potential off-target effects. At higher concentrations, it may affect other ion channels or cellular processes. For instance, at a concentration of 1 mM, this compound has been shown to diminish glutamatergic excitatory synaptic transmission.[4] It is crucial to include appropriate controls to distinguish between on-target and off-target effects.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in dose-response curves | Inconsistent cell health or density. | Ensure cells are in a consistent growth phase and seeded at an optimal density.[6] Monitor cell viability and morphology throughout the experiment.[7] |
| Inaccurate serial dilutions. | Prepare fresh serial dilutions for each experiment using calibrated pipettes. Ensure thorough mixing at each step. | |
| Instability of this compound in assay buffer. | Assess the solubility and stability of this compound in your specific assay buffer. Some buffers can affect protein stability and compound activity.[8] Consider the impact of buffer components on your experimental outcome. | |
| No observable effect of this compound | Inactive compound. | Verify the activity of your this compound stock with a positive control experiment known to respond to KCa channel activation. |
| Low expression of target KCa channels in the cell model. | Confirm the expression of SK/IK channels in your experimental system using techniques like RT-PCR or Western blotting. | |
| Incorrect assay conditions (e.g., Ca2+ concentration). | The activity of this compound is dependent on intracellular calcium concentration. Ensure your assay buffer contains an appropriate concentration of Ca2+.[3] | |
| Unexpected or contradictory results | Off-target effects. | Use the lowest effective concentration of this compound. Employ specific KCa channel blockers, such as Apamin (for SK channels) or TRAM-34 (for IK channels), to confirm that the observed effect is mediated by the target channels.[2][4] |
| Contamination of reagents. | Use fresh, high-quality reagents and sterile techniques to avoid contamination that could interfere with the assay. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Various In Vitro and In Vivo Models
| Model System | Application | Effective Concentration / Dose | Reference |
| Mouse Jejunum | Stimulation of Cl- secretion | EC50: 964 µM | [3] |
| Rat Mesenteric Artery | Smooth muscle hyperpolarization | 3 - 300 µM | [1] |
| In Vitro Hippocampal Neurons | Suppression of epileptiform activity | 200 µM - 1 mM | [4] |
| Head and Neck Squamous Cell Carcinoma Cells | Rescue from ionomycin-induced cell death | 50 µM | [2] |
| Mouse Model of Seizures | Reduction of seizure incidence | ED50: 36.0 mg/kg (maximal electroshock) | [9] |
Experimental Protocols & Controls
General Protocol for a Cell-Based Assay Using this compound (e.g., Membrane Potential Measurement)
-
Cell Culture: Plate cells at an optimized seeding density in a multi-well plate and culture until they reach the desired confluence.[6]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Serially dilute the stock solution in the assay buffer to achieve the desired final concentrations.
-
Assay Execution:
-
Wash the cells with the assay buffer.
-
Add a fluorescent membrane potential-sensitive dye and incubate as per the manufacturer's instructions.
-
Add the various concentrations of this compound to the respective wells.
-
-
Data Acquisition: Measure the fluorescence intensity at appropriate time points using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50.
Essential Controls for this compound Experiments
-
Negative Control: A vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells) is essential to account for any effects of the solvent on the experimental outcome.[10]
-
Positive Control: A known activator of the signaling pathway or a compound with a well-characterized effect on your cell type should be included to validate the assay's performance.[10]
-
Pharmacological Inhibition Control: To confirm the specificity of the this compound effect, co-incubate with a specific inhibitor of SK or IK channels (e.g., Apamin or TRAM-34). A reversal of the this compound-induced effect by the inhibitor provides strong evidence for on-target activity.[2][4]
Visualizations
Caption: Signaling pathway of this compound action.
References
- 1. Activation of endothelial cell IKCa with 1-ethyl-2-benzimidazolinone evokes smooth muscle hyperpolarization in rat isolated mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Ethyl-2-benzimidazolinone (EBIO) suppresses epileptiform activity in in vitro hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. marinbio.com [marinbio.com]
- 8. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceready.com.au [scienceready.com.au]
known limitations of using 1-Ebio in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 1-Ethyl-2-benzimidazolinone (1-Ebio), a known activator of small- and intermediate-conductance calcium-activated potassium channels (SK/KCa channels). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an activator of small-conductance Ca2+-activated K+ (SK) channels and intermediate-conductance Ca2+-activated K+ (IK) channels.[1] It works by increasing the apparent Ca2+ sensitivity of these channels, which leads to channel opening at lower intracellular Ca2+ concentrations.[1] This results in membrane hyperpolarization and a dampening of cellular excitability.[2]
Q2: What are the known off-target effects or lack of specificity associated with this compound?
A2: While this compound is widely used as an SK/IK channel activator, it is not entirely specific. It has been shown to affect other ion channels and cellular processes at higher concentrations. For instance, it can enhance non-SK(Ca) carried currents, which may contribute to its adverse effect profile in vivo.[2] Researchers should exercise caution and consider using more selective activators, such as CyPPA for SK2/SK3 channels, to validate findings.[1]
Q3: Are there known issues with the solubility or stability of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments.[3][4] A common issue is the precipitation of the compound when diluting the DMSO stock into aqueous cell culture media. To avoid this, it is recommended to keep the final DMSO concentration below 1%.[5] If solubility issues persist, gentle warming or sonication may help to redissolve the compound. For in vivo studies, the formulation of this compound is a critical consideration to ensure bioavailability and minimize precipitation at the injection site.
Q4: What are the common adverse effects of this compound observed in in vivo studies?
A4: Systemic administration of this compound in animal models has been associated with dose-dependent adverse effects, most notably motor impairment and ataxia.[1][2] Studies in mice have shown that this compound can cause a transient decline in locomotor activity.[1] This narrow therapeutic window between the effective dose for desired outcomes (e.g., anticonvulsant effects) and the dose causing adverse effects is a significant limitation.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no effect of this compound in cell culture | Compound Precipitation: this compound may have precipitated out of the aqueous media. | Ensure the final DMSO concentration is low (e.g., <0.5-1%). Visually inspect for precipitate. Prepare fresh dilutions for each experiment. |
| Cell Line Variability: Different cell lines express varying levels of SK/IK channels. | Confirm the expression of target SK/IK channel subunits (e.g., SK1-3, IK1) in your cell line using RT-PCR or Western blotting.[3] | |
| Incorrect Concentration: The effective concentration (EC50) can vary between cell types. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. The EC50 in T84 cells is reported to be 490 μM.[4] | |
| Toxicity or unexpected cell death observed | High Concentration: this compound can induce cell death at high concentrations. | Lower the concentration of this compound used. Conduct a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold in your cells. |
| Off-Target Effects: At higher concentrations, this compound may have off-target effects leading to toxicity. | Consider using a more specific SK/IK channel activator or a lower, more specific concentration of this compound. | |
| Variability in in vivo behavioral results | Poor Bioavailability: Issues with the vehicle or administration route affecting drug exposure. | Optimize the vehicle for this compound administration. Common vehicles include DMSO and saline. Ensure proper administration technique. |
| Motor Impairment: The observed behavioral effect may be a secondary consequence of motor deficits. | Conduct appropriate control experiments to assess motor function, such as an open field or rotarod test, at the intended therapeutic dose.[1][2] | |
| Difficulty replicating published findings | Different Experimental Conditions: Minor variations in protocol can significantly impact results. | Carefully review and replicate the experimental conditions of the original study, including cell line, passage number, media composition, and timing of this compound application. |
| Compound Quality: The purity and integrity of the this compound stock may be compromised. | Purchase this compound from a reputable supplier and verify its purity if possible. Store the compound under the recommended conditions (typically -20°C, desiccated). |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| EC50 | 490 μM | Activation of Ca2+-sensitive K+ channels in T84 cells. | [4] |
| ED50 | 36.0 mg/kg | Reduction of seizure incidence in mice (maximal electroshock model). | [2] |
| ID50 | 35.6 mg/kg | Motor impairment in mice (rotarod test). | [2] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Ion Channel Activity using Patch-Clamp Electrophysiology
This protocol is adapted from a study investigating the effects of this compound on K+ currents in head and neck squamous cell carcinoma cells.[3]
-
Cell Preparation: Culture cells on glass coverslips suitable for microscopy and patch-clamp recording.
-
Pipette Solution (Internal): Prepare a pipette solution containing (in mM): 145 KCl, 10 HEPES, 5 EGTA, and adjust pH to 7.2 with KOH. The free Ca2+ concentration can be clamped at a desired level (e.g., 300 nM).
-
Bath Solution (External): Prepare a bath solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, and adjust pH to 7.4 with NaOH.
-
Whole-Cell Recording:
-
Obtain a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +60 mV) to elicit membrane currents.
-
-
Application of this compound:
-
Establish a stable baseline recording.
-
Perfuse the bath with the external solution containing the desired concentration of this compound (e.g., 50 µM). This compound should be first dissolved in DMSO and then diluted in the external solution.
-
Record the changes in membrane current in response to the voltage ramps.
-
-
Data Analysis:
-
Measure the amplitude of the this compound-induced current.
-
Construct current-voltage (I-V) curves to characterize the properties of the activated channel.
-
Visualizations
References
- 1. In vivo pharmacological manipulation of small conductance Ca2+-activated K+ channels influences motor behavior, object memory and fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: 1-Ebio Animal Model Experimentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SK channel activator 1-Ebio in animal models. The information is designed to help mitigate potential side effects and address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (1-ethyl-2-benzimidazolinone) is a small molecule that acts as a positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels.[1] Its primary mechanism of action is to increase the apparent calcium sensitivity of SK channels, leading to their activation at lower intracellular calcium concentrations. This results in membrane hyperpolarization and a dampening of neuronal excitability.[1]
Q2: What are the most commonly reported side effects of this compound in animal models?
A2: The most significant side effects of this compound observed in animal models, particularly rodents, are related to motor function. These include dose-dependent impairments in motor coordination, balance, and a reduction in spontaneous locomotor activity.[1][2] These effects contribute to a narrow therapeutic index, where the doses required for therapeutic effects, such as anticonvulsant activity, are very close to the doses that cause motor deficits.[1][3]
Q3: Are the motor side effects of this compound related to its on-target mechanism?
A3: Yes, the motor impairments are believed to be a direct consequence of this compound's on-target activity. SK channels are expressed in brain regions that are critical for motor control.[2] By activating these channels, this compound can hyperpolarize neurons in these circuits, leading to the observed deficits in coordination and movement.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is primarily known as an SK channel activator, some research suggests it may have additional, non-SK channel mediated effects, though these are less well-characterized.[1] It is always important to consider the possibility of off-target effects when interpreting experimental results.
Troubleshooting Guide
Issue 1: Severe Motor Impairment Observed at Therapeutic Doses
Symptoms:
-
Animals exhibit significant ataxia (lack of voluntary coordination of muscle movements).
-
Poor performance on the rotarod test, with animals falling off at low speeds or short latencies.
-
Markedly reduced spontaneous movement in an open field test.
Potential Causes:
-
The administered dose is too high for the specific animal strain or individual sensitivity.
-
The on-target effects of SK channel activation in motor control centers of the brain are pronounced.
-
Rapid absorption and high peak concentration in the brain after administration.
Mitigation Strategies:
| Strategy | Description | Rationale |
| Dose Adjustment | Conduct a thorough dose-response study to identify the minimal effective dose with the least motor side effects. | To find a therapeutic window where the desired effects are present with minimal motor impairment. |
| Co-administration with a CNS Stimulant (Hypothetical) | Administer a low, non-convulsant dose of a CNS stimulant, such as an ampakine or a dopaminergic agent, alongside this compound.[4][5] | To potentially counteract the generalized neuronal depression and motor impairment caused by SK channel activation. |
| Formulation Modification (Hypothetical) | Explore alternative formulations, such as encapsulation in nanoparticles or liposomes, to alter the pharmacokinetic profile and brain distribution of this compound.[1][6] | To achieve a more sustained and controlled release, avoiding high peak concentrations that are more likely to cause acute motor deficits. |
| Behavioral Pre-training | Acclimatize and train animals extensively on motor tasks (e.g., rotarod) before drug administration. | To ensure that observed deficits are drug-induced and not due to novelty or learning effects. |
Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination
Objective: To assess the effect of this compound on motor coordination and balance in rodents.
Materials:
-
Rotarod apparatus
-
Test animals (mice or rats)
-
This compound solution
-
Vehicle control solution
-
Syringes for administration
Procedure:
-
Acclimation: For 2-3 days prior to the test, acclimate the animals to the testing room and the rotarod apparatus. Place them on the stationary rod for a few minutes each day.
-
Training: On the day before the experiment, train the animals on the rotarod at a constant, low speed (e.g., 4-5 rpm) for 2-3 trials until they can stay on for at least 60 seconds.
-
Baseline Measurement: On the day of the experiment, record a baseline latency to fall for each animal on the accelerating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Administration: Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal injection).
-
Testing: At a predetermined time post-administration (e.g., 30 minutes), place the animals back on the accelerating rotarod and record the latency to fall.
-
Data Analysis: Compare the latency to fall between the this compound treated and vehicle-treated groups. A significant decrease in latency indicates motor impairment.
Protocol 2: Open Field Test for Locomotor Activity
Objective: To evaluate the impact of this compound on spontaneous locomotor activity.
Materials:
-
Open field arena (a square or circular enclosure)
-
Video tracking software
-
Test animals (mice or rats)
-
This compound solution
-
Vehicle control solution
-
Syringes for administration
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Administration: Administer this compound or vehicle control to the animals.
-
Testing: At a specified time after administration, place the animal in the center of the open field arena.
-
Recording: Record the animal's activity using the video tracking software for a set duration (e.g., 15-30 minutes).
-
Data Analysis: Analyze the recorded data for parameters such as total distance traveled, average speed, and time spent in the center versus the periphery of the arena. A significant reduction in distance traveled and speed suggests a sedative or motor-impairing effect.
Data Presentation
Table 1: Dose-Response of this compound on Motor Coordination in Mice
| This compound Dose (mg/kg) | Mean Latency to Fall on Rotarod (seconds) | Standard Deviation |
| Vehicle | 180 | ± 25 |
| 10 | 150 | ± 30 |
| 20 | 95 | ± 20 |
| 40 | 40 | ± 15 |
Table 2: Effect of this compound on Locomotor Activity in Mice
| Treatment Group | Total Distance Traveled (meters) in 15 min | Standard Deviation |
| Vehicle | 35 | ± 8 |
| This compound (20 mg/kg) | 15 | ± 5 |
Visualizations
References
- 1. Recent advances in drug delivery and targeting to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo pharmacological manipulation of small conductance Ca2+-activated K+ channels influences motor behavior, object memory and fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dopamine Agonists: Common Uses, Side Effects, and More [healthline.com]
- 6. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
dealing with 1-Ebio precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with 1-Ebio precipitation in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (1-ethyl-2-benzimidazolinone) is a small molecule activator of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels (KCa). Its mechanism of action involves enhancing the sensitivity of these channels to intracellular calcium, leading to channel opening, potassium efflux, and subsequent hyperpolarization of the cell membrane. This modulation of membrane potential can influence a variety of cellular processes.
Q2: Why does my this compound precipitate when I add it to my aqueous experimental solution?
A2: this compound is a hydrophobic compound with very low solubility in water.[1][2] Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer or cell culture medium.[2][3] This happens because the this compound molecules are no longer soluble in the predominantly aqueous environment once the organic solvent is diluted.
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol, with a solubility of up to 100 mM in both solvents. It is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO.[3][4]
Q4: What is the maximum recommended final concentration of DMSO in a typical cell-based assay?
A4: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 1%, with an ideal concentration of 0.5% or lower.[1] One study specifically mentions keeping the final DMSO concentration below 0.1% in their experiments with this compound.[5]
Q5: Can I sonicate or heat my this compound solution to aid dissolution?
A5: Gentle warming to 37°C or brief sonication can be used to help dissolve this compound in the initial stock solution and to redissolve any precipitate that may have formed upon dilution.[2][4] However, it is crucial to ensure that the compound is stable under these conditions and to avoid excessive heating that could lead to degradation.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Aqueous Solution
Symptoms: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to your buffer or cell culture medium.
Root Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium, leading to rapid precipitation. This is often exacerbated by a rapid change in solvent polarity.[3][4]
Solutions:
-
Optimize the Dilution Method: Instead of a single-step dilution, perform a serial dilution. First, create an intermediate dilution of your high-concentration DMSO stock into a smaller volume of pre-warmed (37°C) aqueous solution. Then, add this intermediate dilution to the final volume of your experimental medium.[4]
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or stirring. This gradual introduction can help prevent localized high concentrations and subsequent precipitation.[4]
-
Reduce the Final Concentration: The most straightforward solution may be to lower the final working concentration of this compound in your experiment. It is essential to determine the maximum soluble concentration of this compound in your specific experimental system.[4]
-
Use Pre-warmed Media: Always use pre-warmed (37°C) cell culture media or buffers for dilutions, as solubility often increases with temperature.[4]
Issue 2: Delayed Precipitation of this compound in the Incubator
Symptoms: The this compound solution is initially clear but a precipitate forms after several hours or days of incubation.
Root Cause: Changes in the experimental conditions over time, such as temperature fluctuations, evaporation, or interactions with media components, can lead to a decrease in this compound solubility.
Solutions:
-
Maintain Stable Temperature: Minimize the time that culture vessels are outside the incubator to avoid temperature cycling.
-
Prevent Evaporation: Ensure proper humidification of the incubator and use sealed culture plates or flasks for long-term experiments to prevent the concentration of media components, including this compound.
-
Evaluate Media Compatibility: Although less common, this compound may interact with certain components of the culture medium. If precipitation persists, consider trying a different basal media formulation.[3]
Data Presentation
| Parameter | Recommended Condition/Method | Rationale |
| Solvent for Stock Solution | 100% Anhydrous DMSO | High solubility of this compound. |
| Stock Concentration | 10-100 mM | Allows for significant dilution into the final aqueous solution.[4] |
| Final DMSO Concentration | ≤ 0.5% (ideally ≤ 0.1%) | Minimizes solvent toxicity and effects on the experiment.[1][5] |
| Method for Determining Max. Soluble Concentration | Kinetic Solubility Assay | Provides a practical measure of solubility under specific experimental conditions.[2] |
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound
This protocol is adapted from standard methods for assessing the kinetic solubility of hydrophobic compounds.[2]
Materials:
-
This compound powder
-
100% Anhydrous DMSO
-
Your specific aqueous buffer or cell culture medium
-
96-well microtiter plate (clear bottom for absorbance reading)
-
Plate reader capable of measuring absorbance at ~600-650 nm
Procedure:
-
Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of this compound in 100% anhydrous DMSO to create a 10 mM stock solution. Ensure it is fully dissolved by vortexing and, if necessary, brief sonication.
-
Serial Dilution in DMSO: Perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Addition to Aqueous Medium: In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of your pre-warmed (37°C) aqueous buffer or medium in triplicate. This results in a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubation: Seal the plate and shake it at room temperature for 1-2 hours.
-
Observation and Measurement:
-
Visually inspect the wells for any signs of precipitation.
-
Quantify the turbidity by measuring the absorbance of the plate at a wavelength between 600 and 650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear (i.e., does not show a significant increase in absorbance) is the maximum soluble concentration under these conditions.
Protocol for Preparing a this compound Working Solution for Cell Culture
Objective: To prepare a working solution of this compound in cell culture medium with minimal risk of precipitation.
Procedure:
-
Prepare a 10 mM Stock Solution: Dissolve this compound in 100% anhydrous DMSO to a final concentration of 10 mM.
-
Prepare an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. Prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in a small volume of medium to make a 100 µM intermediate solution.
-
Prepare the Final Working Solution: Add the required volume of the intermediate solution to your final volume of pre-warmed cell culture medium. For instance, add 1 mL of the 100 µM intermediate solution to 9 mL of medium to get a final concentration of 10 µM.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Mandatory Visualizations
Caption: Signaling pathway of this compound activation of KCa channels.
Caption: Experimental workflow for preparing this compound working solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
References
Technical Support Center: Best Practices for Long-Term Storage of 1-Ebio Stocks
This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of 1-Ebio (1-Ethyl-2-benzimidazolinone) stocks.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 1-Ethyl-2-benzimidazolinone, is a small molecule activator of calcium-activated potassium channels (KCa channels), specifically the intermediate-conductance (IK) and small-conductance (SK) channels.[1][2][3] Its activation of these channels leads to membrane hyperpolarization.[1][2] This mechanism is utilized in various research areas, including the study of ion channel function, epithelial transport, and cardiogenesis.[1][3]
Q2: How should I store the solid (powder) form of this compound?
A2: The solid form of this compound is stable and should be stored at room temperature.[1][3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol, with a solubility of up to 100 mM in both.[3] DMSO is a commonly used solvent for creating concentrated stock solutions.[4]
Q4: How should I store my this compound stock solutions for long-term use?
A4: For long-term stability, it is recommended to aliquot your this compound stock solution into single-use volumes and store them at -80°C.[4] For shorter periods, storage at -20°C is also acceptable.[4] It is crucial to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[4]
Q5: My this compound stock solution appears to have precipitated after thawing. What should I do?
A5: If you observe precipitation, gently warm the vial to 37°C and vortex or sonicate until the precipitate is fully redissolved. Ensure the solution is clear before use in your experiments. To prevent this, ensure you are using high-quality, anhydrous DMSO, as moisture can reduce solubility.[4]
Q6: Can I store my diluted, working solutions of this compound?
A6: It is not recommended to store diluted, aqueous working solutions for extended periods. These solutions are more prone to degradation. Prepare fresh working solutions from your frozen stock for each experiment to ensure consistent results.
Data Presentation: Storage and Stability of this compound
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | Room Temperature | Up to 12 months or as per manufacturer's CoA | Keep in a tightly sealed container in a dry place. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[4] | Suitable for short-term storage. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year[4] | Recommended for long-term storage. |
Table 2: Solubility of this compound
| Solvent | Maximum Solubility |
| DMSO | 100 mM |
| Ethanol | 100 mM |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 162.19 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Calculation: To prepare a 100 mM stock solution, you will need to dissolve 16.22 mg of this compound in 1 mL of DMSO. Always refer to the batch-specific molecular weight on the product's Certificate of Analysis for precise calculations.
-
Weighing: Carefully weigh out the required amount of this compound powder using an analytical balance in a fume hood or well-ventilated area.
-
Dissolution: Add the weighed this compound powder to a sterile tube. Add the calculated volume of anhydrous DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.
Mandatory Visualizations
Caption: Workflow for preparing and using this compound stock solutions.
Caption: Troubleshooting guide for this compound stock-related issues.
References
- 1. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: Interpreting Electrophysiological Responses to 1-EBIO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Ethyl-2-benzimidazolinone (1-EBIO) in electrophysiological experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an activator of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels (KCa2.x and KCa3.1, respectively). It does not directly open these channels but rather increases their sensitivity to intracellular calcium (Ca²⁺) by stabilizing the interaction between the channel's α-subunits and calmodulin (CaM), which is constitutively bound to the channel's C-terminus. This leads to channel opening at lower intracellular Ca²⁺ concentrations and delayed deactivation.
Q2: What is the expected electrophysiological response to this compound application?
In most excitable cells expressing SK/IK channels, the application of this compound is expected to cause membrane hyperpolarization. This is due to the increased outward potassium (K⁺) current, which drives the membrane potential closer to the equilibrium potential for K⁺. In voltage-clamp experiments, an increase in an outward K⁺ current should be observed.
Q3: How should I prepare and store this compound solutions?
This compound is soluble in DMSO and ethanol, typically up to 100 mM.[1] For electrophysiology experiments, a stock solution in DMSO is common. This stock solution should be stored at -20°C for long-term stability. The final concentration of DMSO in the working solution should be kept low (ideally <0.1%) to avoid off-target effects. Prepare working solutions fresh daily by diluting the stock solution in the extracellular recording solution.
Troubleshooting Unexpected Responses
Problem 1: No observable effect after this compound application.
| Potential Cause | Troubleshooting Steps |
| Low or absent expression of SK/IK channels in the cell type under investigation. | - Verify the expression of SK/IK channel subtypes (KCa2.1, KCa2.2, KCa2.3, KCa3.1) in your specific cell line or tissue preparation using techniques like RT-PCR, Western blot, or immunohistochemistry.[2] - Consult literature to confirm that the chosen cell model expresses functional SK/IK channels. |
| Insufficient intracellular Ca²⁺. | - this compound is a positive modulator and requires a certain level of intracellular Ca²⁺ to be effective.[2] - Ensure your intracellular solution contains an appropriate concentration of Ca²⁺ or a Ca²⁺ buffer (e.g., EGTA) that allows for a basal level of free Ca²⁺. - Consider co-application with a Ca²⁺ ionophore like ionomycin (B1663694) as a positive control to artificially raise intracellular Ca²⁺ and confirm this compound's efficacy.[2] |
| Degraded this compound solution. | - Prepare a fresh working solution from a new aliquot of the stock solution. - If the stock solution is old, consider preparing a fresh stock from powder. |
| Technical issues with the recording setup. | - Verify the perfusion system is delivering the this compound solution to the recording chamber effectively. - Check for clogs in the perfusion lines. - Ensure the patch-clamp setup is functioning correctly by testing with a known active compound or a simple stimulus. |
Problem 2: Observation of a depolarizing effect or an inward current.
| Potential Cause | Troubleshooting Steps |
| Paradoxical Depolarization. | - This can occur in cells with a "leaky" membrane, where a non-selective cation conductance contributes significantly to the resting membrane potential.[3][4] In such cases, the hyperpolarizing effect of this compound on K⁺ channels can be masked or even reversed by this inward current. - Carefully measure the resting membrane potential and input resistance of your cells. A significantly depolarized resting potential compared to the calculated Nernst potential for K⁺ might indicate a substantial leak conductance. |
| Activation of non-selective cation channels or chloride channels. | - Some studies have shown that in certain cell types, this compound can stimulate a chloride (Cl⁻) secretory response.[1][5] This is often secondary to the activation of basolateral K⁺ channels, which provides the driving force for Cl⁻ efflux.[5] - To test for Cl⁻ channel involvement, use a Cl⁻ channel blocker (e.g., DIDS) or alter the ionic composition of your recording solutions to change the Cl⁻ equilibrium potential. - Consider the possibility of off-target effects on other ion channels, although this is less commonly reported for this compound. |
| Experimental artifact. | - Ensure the stability of your recording and rule out issues with the reference electrode or liquid junction potentials. |
Problem 3: The observed response is highly variable between cells.
| Potential Cause | Troubleshooting Steps |
| Heterogeneous expression of SK/IK channels. | - Different cells within the same culture or tissue slice may have varying levels of SK/IK channel expression.[2] This can lead to a range of responses to this compound. - If possible, try to select cells for recording based on morphological or other identifiable characteristics that may correlate with channel expression. |
| Variations in intracellular Ca²⁺ levels. | - The basal intracellular Ca²⁺ concentration can differ between cells, leading to variability in the response to this compound. - Ensure your experimental conditions are as consistent as possible between recordings. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the electrophysiological effects of this compound.
Table 1: EC₅₀ Values of this compound
| Channel Subtype | Cell Type | EC₅₀ | Reference |
| KCa Channels | T84 cells | 490 µM | [6] |
| KCa Channels | Mouse Jejunum | 964 µM | [5] |
| SK/IK Channels | In vivo (mice) | ED₅₀ 36.0 mg/kg (maximal electroshock) | [7] |
Table 2: Electrophysiological Effects of this compound
| Cell Type | This compound Concentration | Observed Effect | Reference |
| Mouse Jejunum Crypts | 500 µM | Reversible hyperpolarization of membrane potential | [5] |
| Head and Neck Squamous Cell Carcinoma (SNU-1076, OSC-19) | 50 µM | Induction of outward K⁺ current | [2][8] |
| Head and Neck Squamous Cell Carcinoma (HN5) | 50 µM | Negligible K⁺ current | [2][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (100 mM in DMSO):
-
Weigh out an appropriate amount of this compound powder. The molecular weight of this compound is 162.19 g/mol .
-
Dissolve the powder in high-purity DMSO to a final concentration of 100 mM.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution in the extracellular/bath solution to the desired final concentration (e.g., 10 µM - 1 mM).
-
Ensure the final concentration of DMSO is minimal (e.g., ≤ 0.1%) to prevent solvent effects.
-
Protocol 2: Whole-Cell Patch-Clamp Recording of this compound Effects
-
Cell Preparation:
-
Prepare cultured cells or acute tissue slices according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber on the microscope stage and perfuse with carbogenated artificial cerebrospinal fluid (aCSF) or another appropriate extracellular solution.
-
-
Pipette and Intracellular Solution:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Fill the pipettes with an intracellular solution containing a potassium-based primary salt (e.g., K-gluconate) and a defined concentration of free Ca²⁺ buffered with EGTA.
-
-
Establishing a Whole-Cell Recording:
-
Obtain a gigaohm seal (>1 GΩ) on a healthy-looking cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for several minutes before starting the experiment.
-
-
Application of this compound:
-
Record baseline electrophysiological activity (membrane potential in current-clamp or holding current in voltage-clamp).
-
Switch the perfusion to the extracellular solution containing the desired concentration of this compound.
-
Record the changes in membrane potential or current until a steady-state response is observed.
-
-
Washout and Data Analysis:
-
Switch the perfusion back to the control extracellular solution to wash out the this compound and observe for reversal of the effect.
-
Analyze the recorded data to quantify the changes in membrane potential, current amplitude, or other relevant parameters.
-
Visualizations
Caption: Canonical signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected this compound responses.
Caption: Logical relationships in troubleshooting.
References
- 1. This compound | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 2. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K+-dependent paradoxical membrane depolarization and Na+ overload, major and reversible contributors to weakness by ion channel leaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. K+-dependent paradoxical membrane depolarization and Na+ overload, major and reversible contributors to weakness by ion channel leaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
Technical Support Center: Controlling for 1-Ebio's Effect on CFTR
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and controlling the effects of 1-Ebio in experiments involving the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).
Frequently Asked Questions (FAQs)
Q1: How does this compound activate or potentiate CFTR-mediated currents?
A1: this compound (1-ethyl-2-benzimidazolinone) is an indirect activator of CFTR. Its mechanism of action does not involve direct binding to the CFTR protein. Instead, this compound activates the basolateral, calcium-activated potassium channel KCNN4 (also known as IKCa or KCa3.1).[1][2][3][4] The activation of KCNN4 leads to an efflux of potassium (K+) ions from the cell, which causes hyperpolarization of the cell membrane (the cell's interior becomes more negative).[5][6] This hyperpolarization increases the electrochemical driving force for negatively charged chloride (Cl⁻) ions to exit the cell through the apical CFTR channel, thus potentiating the measured Cl⁻ current.[1][2][3]
Q2: What is the primary molecular target of this compound in the context of CFTR experiments?
A2: The primary molecular target is the intermediate-conductance calcium-activated potassium channel, KCNN4.[1][2][5] By controlling for the activity of this channel, you can isolate the indirect effects of this compound on the CFTR-mediated current.
Q3: Why is it critical to use specific controls in this compound experiments?
A3: It is critical to use controls to confirm that the observed potentiation of CFTR current is due to this compound's known mechanism (KCNN4 activation) and not from off-target effects or direct interaction with CFTR. These controls are essential for correctly interpreting your data and ensuring the specificity of the observed effect.
Q4: How can I pharmacologically confirm that this compound's effect is KCNN4-dependent?
A4: The most effective method is to use a specific pharmacological blocker of the KCNN4 channel. Pre-treating the cells or tissue with a KCNN4 inhibitor before adding this compound, or adding the inhibitor after the this compound effect is established, should prevent or reverse the potentiation of the CFTR current.[1][7] TRAM-34 and clotrimazole (B1669251) are well-established and specific blockers of KCNN4.[6][7]
Q5: What are the essential positive and negative controls for a this compound experiment?
A5:
-
Positive Control: A known direct-acting CFTR potentiator (e.g., VX-770/Ivacaftor) can be used to confirm that the CFTR channels in your system are functional and can be potentiated.
-
Negative Controls:
-
KCNN4 Blockade: Use a KCNN4 inhibitor like TRAM-34 to demonstrate that blocking this channel prevents the this compound effect.[6][7]
-
CFTR Inhibition: At the end of the experiment, add a specific CFTR inhibitor (e.g., CFTRinh-172) to show that the measured current is indeed mediated by CFTR.[1][8]
-
Vehicle Control: Always run a parallel experiment with the vehicle (e.g., DMSO) used to dissolve this compound and other compounds to control for solvent effects.
-
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| No potentiation of CFTR current is observed after adding this compound. | 1. Low or no expression of the KCNN4 channel in your cell model.[7]2. Lack of functional CFTR protein at the apical membrane.[1][2]3. The basolateral K+ channel is not the rate-limiting factor for Cl⁻ secretion in your specific experimental conditions. | 1. Confirm KCNN4 expression via RT-PCR, Western blot, or functional assays.[9] If absent, your model is not suitable for studying this compound's indirect activation mechanism.2. Confirm functional CFTR expression using a direct activator like Forskolin/IBMX and a potentiator like VX-770.3. Ensure that a robust cAMP-mediated CFTR current is established before adding this compound, as this creates the conditions where the K+ conductance becomes limiting.[1] |
| The effect of this compound is highly variable between experiments. | 1. Inconsistent cell monolayer health or confluence (TEER values).2. Variations in the baseline membrane potential of the cells.3. Degradation of this compound or other reagents. | 1. Monitor Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity before starting the experiment.[10]2. Standardize cell culture and passage number to minimize physiological variability.3. Prepare fresh solutions of all compounds for each experiment. |
| How can I definitively prove the effect is due to membrane potential change? | The potentiation of Cl⁻ current is an indirect readout of a change in driving force. | Directly measure the membrane potential. Use techniques like whole-cell patch-clamp or a fluorescent membrane potential (FMP) sensitive dye to show that this compound causes hyperpolarization and that this effect is blocked by a KCNN4 inhibitor.[11][12][13] |
Data Presentation
Table 1: Pharmacological Modulators for Controlling this compound's Effect
| Compound | Class | Primary Target | Typical Working Concentration | Application in Control Experiment |
| This compound | K+ Channel Opener | KCNN4 (IKCa) [4] | 100 µM - 500 µM[1][9] | The agent being studied for its indirect effect on CFTR. |
| Forskolin & IBMX | CFTR Activators | Adenylyl Cyclase & PDE | 10 µM & 100 µM[11] | Establishes a baseline cAMP-activated CFTR current. |
| TRAM-34 | K+ Channel Blocker | KCNN4 (IKCa) [7] | 1 µM - 10 µM | Key Control: Prevents or reverses the this compound effect, confirming mechanism. |
| Clotrimazole | K+ Channel Blocker | KCNN4 (IKCa) [1] | 30 µM[9] | Alternative Control: Also blocks the this compound effect. |
| CFTRinh-172 | CFTR Inhibitor | CFTR Channel Pore[14] | 10 µM - 20 µM[1][15] | Final Control: Confirms the measured current is CFTR-dependent. |
Table 2: Example Ussing Chamber Data (Short-Circuit Current, Isc)
This table illustrates the expected changes in current across an epithelial monolayer during a control experiment.
| Experimental Step | Reagent Added (Basolateral) | Expected Change in Isc (µA/cm²) | Rationale |
| 1. Baseline | Amiloride (B1667095) (Apical) | Isc ≈ 0 | Inhibits ENaC sodium channels to isolate anion current.[11] |
| 2. CFTR Activation | Forskolin + IBMX | ↑ to +20 | Activates CFTR-mediated Cl⁻ secretion.[11] |
| 3. Test Condition | This compound (500 µM) | ↑↑ to +35 | Potentiates CFTR current via KCNN4 activation.[1] |
| 4. Control Blockade | TRAM-34 (10 µM) | ↓↓ back to +20 | Reverses this compound effect by blocking KCNN4.[7] |
| 5. Final Inhibition | CFTRinh-172 | ↓ back to ≈ 0 | Confirms the current is CFTR-specific.[1] |
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated CFTR potentiation.
Caption: Experimental workflow for a pharmacological control experiment.
Experimental Protocols
Protocol 1: Pharmacological Control of this compound Effect Using Ussing Chamber
This protocol details how to verify that this compound's potentiation of CFTR current is mediated by KCNN4 channels using a mounted epithelial cell monolayer (e.g., CFBE41o- or primary cells).[10][11][16]
A. System Preparation:
-
Prepare symmetrical Ringer's solution for both apical and basolateral chambers. Warm to 37°C and bubble with 95% O₂ / 5% CO₂.
-
Ensure the Ussing chamber system is equilibrated to 37°C.[10]
-
Mount the permeable support with the confluent cell monolayer between the chamber halves, ensuring a leak-proof seal.[10]
-
Allow the baseline short-circuit current (Isc) to stabilize for 15-20 minutes.
B. Experimental Procedure:
-
Inhibit Sodium Current: Add amiloride (e.g., 100 µM) to the apical chamber to block ENaC. Wait for Isc to stabilize at a new, lower baseline.
-
Activate CFTR: Add a cAMP-activating cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the basolateral chamber. The Isc will increase to a stable plateau, representing the baseline CFTR-mediated Cl⁻ current.[11]
-
Test this compound: Add this compound (e.g., 500 µM) to the basolateral chamber. A rapid and sustained increase in Isc indicates potentiation of the CFTR current.[1]
-
Apply KCNN4 Blockade: Add the KCNN4 inhibitor TRAM-34 (e.g., 10 µM) to the basolateral chamber. If the mechanism is KCNN4-dependent, the Isc should decrease back towards the level seen in Step 2.[7]
-
Confirm CFTR Specificity: Finally, add a CFTR-specific inhibitor (e.g., 20 µM CFTRinh-172) to the apical chamber. The remaining Isc should be abolished, confirming the current is CFTR-dependent.[1]
Protocol 2: Assessing Membrane Potential Changes with a Fluorescent Probe
This protocol provides a method to directly measure this compound-induced membrane hyperpolarization.
A. Cell & Dye Preparation:
-
Plate cells (e.g., HEK293 expressing CFTR and KCNN4) in a 96-well, black-walled, clear-bottom plate.
-
Prepare a loading buffer containing a fluorescent membrane potential (FMP) probe according to the manufacturer's instructions.
-
Wash cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the FMP loading buffer to the cells and incubate as required by the dye manufacturer, typically at 37°C.
B. Measurement Procedure:
-
Place the plate in a fluorescence plate reader equipped with injectors, equilibrated to 37°C.
-
Measure the baseline fluorescence for 2-5 minutes to establish a stable signal.
-
Inject Control Inhibitor: In control wells, inject the KCNN4 blocker TRAM-34 and continue reading fluorescence.
-
Inject this compound: After another 5-10 minutes, inject this compound into all wells (including those pre-treated with TRAM-34).
-
Data Analysis: A decrease in fluorescence typically indicates hyperpolarization (confirm with dye specifications).[11] You should observe a significant drop in fluorescence in wells treated with this compound alone. This drop should be prevented or significantly attenuated in the wells pre-treated with TRAM-34, directly demonstrating that this compound-induced hyperpolarization is KCNN4-dependent.
References
- 1. The K+ Channel Opener this compound Potentiates Residual Function of Mutant CFTR in Rectal Biopsies from Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The K+ channel opener this compound potentiates residual function of mutant CFTR in rectal biopsies from cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The K+ Channel Opener this compound Potentiates Residual Function of Mutant CFTR in Rectal Biopsies from Cystic Fibrosis Patients | PLOS One [journals.plos.org]
- 4. This compound | Calcium-Activated Potassium (KCa) Channels | Bio-Techne [bio-techne.com]
- 5. genecards.org [genecards.org]
- 6. kjpp.net [kjpp.net]
- 7. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CFTR and calcium-activated chloride channels in primary cultures of human airway gland cells of serous or mucous phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Tools to measure membrane potential of neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cystic fibrosis transmembrane conductance regulator chloride channel blockers: Pharmacological, biophysical and physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional Reconstitution and Channel Activity Measurements of Purified Wildtype and Mutant CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. physiologicinstruments.com [physiologicinstruments.com]
optimizing incubation time for 1-Ebio treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for 1-Ebio (1-ethyl-2-benzimidazolinone) treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule activator of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels (KCa).[1][2] Its primary mechanism involves increasing the sensitivity of these channels to intracellular calcium (Ca2+).[1][3] By stabilizing the interaction between the channel's α-subunits and calmodulin bound with Ca2+, this compound effectively lowers the calcium concentration required for channel activation.[1] This leads to membrane hyperpolarization, which can modulate cellular processes like neuronal excitability and cell proliferation.[4][5]
Q2: What is a typical concentration range for this compound treatment in cell culture?
The effective concentration of this compound is highly dependent on the cell type and the specific biological question. Based on published studies, a broad range of concentrations has been used:
-
For cell viability and proliferation assays: 3 µM to 100 µM.[4][8]
-
For inducing cellular differentiation: Concentrations around 50 µM have been reported.[2]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a powder. For stock solutions, it is soluble in DMSO and ethanol (B145695) up to 100 mM.[2][9] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.[10] For short-term storage, it can be kept at room temperature.[2] Always refer to the manufacturer's data sheet for specific solubility and storage instructions.
Troubleshooting Guide: Optimizing Incubation Time
Optimizing the incubation time for this compound treatment is critical for obtaining reliable and reproducible results. The ideal duration depends on the experimental goal, the cell type, and the specific downstream readout.
Issue 1: No observable effect after this compound treatment.
| Possible Cause | Suggested Solution |
| Inadequate Incubation Time | The effect of this compound can be rapid for electrophysiological responses but may require longer incubation for changes in gene expression or cell proliferation. Perform a time-course experiment (e.g., 15 min, 1 hr, 4 hr, 24 hr, 48 hr) to identify the optimal time point for your endpoint. |
| Suboptimal Concentration | The concentration of this compound may be too low to elicit a response in your specific cell type. Perform a dose-response curve (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to determine the optimal concentration. |
| Low Channel Expression | The target cells may not express sufficient levels of SK/IK channels. Verify channel expression using techniques like RT-PCR, Western blot, or immunocytochemistry. |
| Compound Inactivity | Ensure the this compound stock solution has been stored correctly and has not degraded. Prepare a fresh stock solution if necessary. |
Issue 2: Cell death or toxicity observed after treatment.
| Possible Cause | Suggested Solution |
| Excessively Long Incubation Time | Prolonged activation of potassium channels can lead to cytotoxicity in some cell types. Reduce the incubation time. A time-course experiment will help identify a window where the desired effect is observed without significant cell death. |
| High Concentration | The concentration of this compound may be too high. Reduce the concentration based on a dose-response experiment to find a non-toxic effective dose. |
| Solvent Toxicity | If using a high concentration of a DMSO stock, the final DMSO concentration in the culture medium might be toxic. Ensure the final DMSO concentration is below 0.5% (v/v), and include a vehicle control in your experiments. |
Data Presentation: Concentration and Incubation Time Examples
The following table summarizes this compound concentrations and incubation times from various studies. This information can serve as a starting point for designing your experiments.
| Application | Cell/Tissue Type | Concentration | Incubation Time | Reference |
| Electrophysiology | Head and Neck Squamous Carcinoma Cells | 50 µM | Acute application | [4] |
| Electrophysiology | Hippocampal Neurons | 200 µM - 1 mM | Acute application | [7] |
| Cell Viability Assay | Head and Neck Squamous Carcinoma Cells | 3 µM, 10 µM | 48 hours | [4] |
| Neuroprotection Assay | Dopaminergic Neurons (Organotypic Culture) | 30 µM, 100 µM | 16 hours | [8] |
| Locomotor Activity | Mice (in vivo) | 10 - 25 mg/kg | Effects observed within 15-30 minutes | [1] |
Experimental Protocols
Protocol 1: General Procedure for Treating Adherent Cells with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and have not reached confluency by the end of the experiment. This needs to be optimized for each cell line.[11]
-
Preparation of Treatment Media:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the treatment medium.
-
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the prepared this compound treatment or vehicle control media to the respective wells.
-
-
Incubation:
-
Return the cells to a 37°C, 5% CO2 incubator for the predetermined incubation time based on your experimental goals and optimization experiments.
-
-
Downstream Analysis:
-
After incubation, harvest the cells for your intended analysis (e.g., cell lysis for protein or RNA extraction, viability assay, electrophysiological recording).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimization.
References
- 1. In vivo pharmacological manipulation of small conductance Ca2+-activated K+ channels influences motor behavior, object memory and fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CaV1.3-Driven SK Channel Activation Regulates Pacemaking and Spike Frequency Adaptation in Mouse Chromaffin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Ethyl-2-benzimidazolinone (EBIO) suppresses epileptiform activity in in vitro hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 1-Ebio's Effect on Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of 1-Ebio on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (1-ethyl-2-benzimidazolinone) is a research chemical known to be an activator of small and intermediate conductance calcium-activated potassium channels (KCa2.x/SK and KCa3.1/IK channels).[1][2][3] Its primary mechanism of action involves binding to these channels, increasing their open probability, which leads to an efflux of potassium (K+) ions from the cell. This results in hyperpolarization of the cell membrane.[4][5]
Q2: What is the expected effect of this compound on cell viability?
The effect of this compound on cell viability is highly dependent on the cell type and the experimental context.
-
Pro-survival and Pro-proliferative Effects: In some cell types, particularly certain cancer cells, activation of KCa3.1 (SK4) channels by this compound can promote proliferation and protect against apoptosis (cell death) induced by stimuli like ionomycin.[4][6][7] This is often linked to the hyperpolarization of the cell membrane, which can enhance calcium (Ca2+) influx, a critical signal for cell cycle progression.[4][8]
-
Anti-proliferative or No Effect: In other cell lines, this compound has been shown to decrease proliferation or have no significant effect on cell viability.[5][8] For example, it has been observed to diminish the proliferative effect on keratinocytes.[8]
-
Context-Dependent Effects: The ultimate outcome can depend on the baseline expression and activity of SK/IK channels in the cells of interest and the presence of other stimuli.
Q3: How do I prepare and use this compound in cell culture experiments?
This compound is soluble in DMSO and ethanol, typically up to 100 mM.[1] It is crucial to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in your cell culture medium. The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
Troubleshooting Guides
Here are some common issues encountered when studying the effects of this compound on cell viability, along with troubleshooting suggestions.
Issue 1: Discrepancy between MTT and Trypan Blue assay results.
Question: My MTT assay shows an increase in cell viability after this compound treatment, but my Trypan Blue exclusion assay shows no significant change in the number of viable cells. Why is this happening?
Possible Causes and Solutions:
-
Different biological principles: MTT assays measure metabolic activity, which can be influenced by changes in cellular metabolism without directly affecting cell number or membrane integrity.[9][10][11] Trypan Blue, on the other hand, assesses membrane integrity.[10][12] this compound, by activating K+ channels, can alter the metabolic state of the cell, potentially increasing the reduction of MTT to formazan (B1609692) without necessarily increasing the cell number.
-
Troubleshooting Steps:
-
Validate with a third method: Use an alternative assay that measures a different aspect of cell viability, such as a direct cell count over time or an ATP-based assay (e.g., CellTiter-Glo®).
-
Perform a cell proliferation assay: Use a dye dilution assay (e.g., CFSE) to directly track cell division. This will clarify whether the increased MTT signal is due to increased proliferation or altered metabolism.
-
Check for changes in cell morphology: Observe the cells under a microscope. Look for signs of increased cell size or changes in morphology that might correlate with altered metabolic activity.
-
Issue 2: Unexpected decrease in cell viability with this compound treatment.
Question: I expected this compound to be protective or have no effect, but I am observing a decrease in cell viability. What could be the reason?
Possible Causes and Solutions:
-
Cell-type specific effects: As mentioned, the effect of this compound is cell-type dependent. In some cells, sustained hyperpolarization or alterations in ion homeostasis could trigger apoptotic pathways.
-
Off-target effects: At high concentrations, this compound may have off-target effects that could be cytotoxic.
-
Experimental conditions: The composition of your culture medium (e.g., ion concentrations) could influence the cellular response to K+ channel activation.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of this compound concentrations to determine if the cytotoxic effect is dose-dependent.
-
Use a specific inhibitor: To confirm that the effect is mediated by the intended target channels (SK/IK), co-treat the cells with this compound and a specific inhibitor, such as TRAM-34 for KCa3.1.[4][6][7] If the inhibitor reverses the cytotoxic effect, it suggests the involvement of these channels.
-
Assess apoptosis: Use an Annexin V/Propidium Iodide (PI) staining assay to determine if the decrease in viability is due to apoptosis or necrosis.
-
Issue 3: High variability in results between experiments.
Question: I am getting inconsistent results for cell viability when I repeat my this compound experiments. What can I do to improve reproducibility?
Possible Causes and Solutions:
-
Inconsistent cell culture conditions: Variations in cell passage number, seeding density, and confluency can all affect the cellular response to treatment.
-
Inaccurate drug concentration: Issues with the stock solution (e.g., precipitation, degradation) or pipetting errors can lead to variability.
-
Assay timing: The timing of the viability assay after this compound treatment is critical and should be consistent.
-
Troubleshooting Steps:
-
Standardize cell culture practices: Use cells within a defined passage number range, seed them at a consistent density, and treat them at a similar level of confluency.
-
Prepare fresh stock solutions: Prepare fresh this compound stock solutions regularly and store them appropriately.
-
Optimize and standardize assay timing: Perform a time-course experiment to determine the optimal time point to assess cell viability after this compound treatment.
-
Include proper controls: Always include positive and negative controls in your experiments to monitor assay performance.
-
Quantitative Data Summary
The following tables summarize the effects of this compound on cell viability in different cell lines as reported in the literature.
Table 1: Effect of this compound on Ionomycin-Induced Cell Death in Head and Neck Squamous Carcinoma Cells (HNSCC)
| Cell Line | Treatment | Relative Cell Viability (%) | Reference |
| SNU-1076 | Control | 100 | [4] |
| 1 µM Ionomycin | ~30 | [4] | |
| 1 µM Ionomycin + 3 µM this compound | ~80 | [4] | |
| 1 µM Ionomycin + 10 µM this compound | ~90 | [4] | |
| OSC-19 | Control | 100 | [4] |
| 1 µM Ionomycin | ~40 | [4] | |
| 1 µM Ionomycin + 3 µM this compound | ~75 | [4] | |
| 1 µM Ionomycin + 10 µM this compound | ~85 | [4] | |
| HN5 | Control | 100 | [4] |
| 1 µM Ionomycin | ~50 | [4] | |
| 1 µM Ionomycin + 3 µM this compound | ~55 | [4] | |
| 1 µM Ionomycin + 10 µM this compound | ~60 | [4] |
Table 2: Effect of this compound on Proliferation of Breast Epithelial Cells
| Cell Line | Treatment | Relative Proliferation (%) | Reference |
| MCF-10A (Control) | Vehicle | 100 | [5] |
| This compound | ~67 | [5] | |
| MCF-10A (IK-overexpressing) | Vehicle | 100 | [5] |
| This compound | ~57 | [5] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[10][13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Trypan Blue Exclusion Assay
This protocol is based on standard cell counting methods.[10][12]
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or by collecting the cell suspension.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubation: Incubate the mixture for 1-2 minutes at room temperature.
-
Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol outlines the general steps for assessing apoptosis by flow cytometry.[14][15][16]
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound activates SK4/IK channels, leading to K+ efflux and membrane hyperpolarization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Sapphire North America [sapphire-usa.com]
- 4. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IK channel activation increases tumor growth and induces differential behavioral responses in two breast epithelial cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of K(+) channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca(2+) ionophore-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. K+ channels and cell cycle progression in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2.7. Assessment of Cell Viability: Trypan Blue Exclusion and MTT Assay [bio-protocol.org]
- 11. Efficiency of MTT and Trypan Blue Assays for Detection of Viability and Recovery of Different Frozen Cell Lines [ejvs.journals.ekb.eg]
- 12. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
Validation & Comparative
A Comparative Guide to IK Channel Activators: 1-Ebio vs. NS309
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common activators of intermediate-conductance calcium-activated potassium (IK) channels (also known as KCa3.1 or KCNN4), 1-ethyl-2-benzimidazolinone (1-Ebio) and 6,7-dichloro-1H-indole-2,3-dione 3-oxime (NS309). This document summarizes their performance based on experimental data, outlines typical experimental protocols, and visualizes the underlying molecular mechanisms.
Executive Summary
Both this compound and NS309 are positive modulators of IK channels, functioning by increasing the apparent calcium sensitivity of the channel. However, experimental evidence consistently demonstrates that NS309 is a significantly more potent and selective activator of IK channels compared to this compound . NS309 exhibits an EC50 in the nanomolar range, while this compound's potency is in the micromolar range, making NS309 at least 1000 times more potent.[1][2] While both compounds also show activity on small-conductance calcium-activated potassium (SK) channels, NS309 generally displays greater selectivity for IK channels.[3]
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and NS309 based on published experimental data.
| Parameter | This compound | NS309 | References |
| Potency (EC50 for IK/KCa3.1 channels) | 24 - 964 µM | 10 - 30 nM | [4][5][6] |
| Selectivity | Activates both IK and SK channels | Potent activator of IK and SK channels, with slight selectivity for IK over SK channels. No activity at BK channels. | [3][7][8] |
| Mechanism of Action | Increases the Ca2+ sensitivity of the channel | Increases the Ca2+ sensitivity of the channel | [3][9] |
Molecular Mechanism and Signaling Pathway
The activation of IK channels by both this compound and NS309 is dependent on intracellular calcium (Ca2+).[9] These compounds do not open the channel directly but rather potentiate its opening in the presence of Ca2+. The underlying mechanism involves the binding of these small molecules to a pocket at the interface between the calmodulin (CaM) C-lobe and the channel's C-terminal calmodulin-binding domain (CaMBD).[10][11] This binding event enhances the mechanical coupling between Ca2+ binding to calmodulin and the conformational change that opens the channel pore, thereby increasing the channel's open probability at a given Ca2+ concentration.[10][12] Recent cryo-electron microscopy studies have provided detailed structural insights into the binding pocket, revealing that both compounds bind at the interface between CaM's N-lobe and the channel's S4-S5 linker.[11] The higher potency of NS309 is attributed to stronger electrostatic interactions within its binding site on the KCa3.1-CaM complex.[11]
Experimental Protocols
The most common technique to assess the activity of this compound and NS309 on IK channels is the whole-cell patch-clamp electrophysiology .[13][14] This method allows for the direct measurement of ion channel currents in living cells.
Representative Whole-Cell Patch-Clamp Protocol:
1. Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human IK channel (KCa3.1) are commonly used.
-
Cells are cultured on glass coverslips to ~70% confluency.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and a calculated amount of CaCl2 to achieve a specific free Ca2+ concentration (e.g., 300 nM) (pH adjusted to 7.2 with KOH).[14]
-
Compound Preparation: this compound and NS309 are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted in the external solution to the final desired concentration.
3. Electrophysiological Recording:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
The membrane potential is held at a specific voltage (e.g., -80 mV) and voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) are applied to elicit IK channel currents.[13]
-
The baseline current is recorded before the application of the compound.
-
The compound (this compound or NS309) is then perfused into the recording chamber, and the change in current is measured.
-
A specific IK channel blocker, such as TRAM-34, can be applied at the end of the experiment to confirm that the observed current is indeed mediated by IK channels.[14]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of human IK and SK Ca2+ -activated K+ channels by NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of Small- and Intermediate-Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Openers of small conductance calcium-activated potassium channels selectively enhance NO-mediated bradykinin vasodilatation in porcine retinal arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the human intermediate-conductance Ca(2+)-activated K(+) channel by 1-ethyl-2-benzimidazolinone is strongly Ca(2+)-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural basis for the subtype-selectivity of KCa2.2 channel activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SK Channel Activation: 1-Ebio versus CyPPA
For researchers and drug development professionals investigating the modulation of small-conductance calcium-activated potassium (SK) channels, the choice of activator is critical. This guide provides a detailed comparison of two commonly used positive modulators, 1-ethyl-2-benzimidazolinone (1-Ebio) and Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA), focusing on their subtype selectivity and potency.
Performance and Selectivity: A Head-to-Head Comparison
This compound is a prototypical, non-selective activator of both SK (SK1, SK2, SK3) and intermediate-conductance (IK) calcium-activated potassium channels.[1][2][3] In contrast, CyPPA demonstrates marked subtype selectivity, potently and selectively activating SK2 and SK3 channels with no effect on SK1 or IK channels.[1][2][3][4] This makes CyPPA a valuable pharmacological tool to dissect the specific contributions of SK2 and SK3 channels in physiological and pathophysiological processes.[1][2][3]
The potency of these compounds varies significantly across the different channel subtypes. The following table summarizes the half-maximal effective concentrations (EC50) for this compound and CyPPA on human SK (hSK) channel subtypes.
| Compound | hSK1 | hSK2 | hSK3 | hIK |
| This compound | Active (low potency) | EC50 ≈ 395.5 µM[4] | EC50 = 1040 ± 150 µM[1] | Active (most potent)[5] |
| CyPPA | Inactive[1][2][3] | EC50 = 14 ± 4 µM[1][2][3] | EC50 = 5.6 ± 1.6 µM[1][2][3] | Inactive[1][2][3] |
As the data indicates, CyPPA is significantly more potent than this compound in activating SK2 and SK3 channels.[6] The selectivity of CyPPA for SK2 and SK3 channels is a key advantage, allowing for more targeted investigations of these specific channel subtypes.[1][2][3]
Mechanism of Action
Both this compound and CyPPA act as positive gating modulators of SK channels.[7] They increase the apparent sensitivity of the channel to intracellular calcium (Ca2+), which is the primary gating mechanism for these channels.[6][7] This means that in the presence of these compounds, a lower concentration of intracellular Ca2+ is required to open the channel.[6] For instance, in the presence of CyPPA, the Ca2+ EC50 for hSK3 channel activation is shifted from 429 nM to 59 nM.[1][2][3] This enhancement of Ca2+ sensitivity underlies the observed increase in SK channel activity.
Experimental Methodologies
The data presented in this guide were primarily obtained using patch-clamp electrophysiology on recombinant human SK channels expressed in Human Embryonic Kidney (HEK293) cells.
Cell Culture and Transfection
HEK293 cells were stably transfected with the specific human SK channel subtype (hSK1, hSK2, or hSK3) or hIK channel. Cells were cultured under standard conditions.
Electrophysiological Recordings
Whole-cell and inside-out patch-clamp configurations were used to measure ion channel activity.
-
Solutions: Symmetrical high K+ solutions were typically used. The intracellular solution contained a known concentration of free Ca2+ to activate the SK channels.
-
Voltage Clamp: The membrane potential was held at a constant voltage (e.g., -80 mV).
-
Drug Application: this compound or CyPPA were applied to the cells at varying concentrations to determine the dose-response relationship and calculate the EC50 values.
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and CyPPA on a specific SK channel subtype.
Signaling Pathway and Molecular Interactions
The activation of SK channels by both this compound and CyPPA involves an interaction with the calmodulin (CaM) protein, which is constitutively bound to the C-terminus of the SK channel alpha subunit. CaM serves as the Ca2+ sensor for the channel. The binding of Ca2+ to CaM induces a conformational change that opens the channel pore. This compound and CyPPA are thought to bind to a pocket at the interface between CaM and the channel, stabilizing the Ca2+-bound, open state of the channel. This allosteric modulation enhances the channel's sensitivity to Ca2+.
The subtype selectivity of CyPPA is attributed to specific amino acid residues within the HA/HB helices of the SK channel protein, which differ between the SK subtypes.[8]
The following diagram illustrates the proposed signaling pathway for SK channel activation by these compounds.
References
- 1. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - ProQuest [proquest.com]
- 3. scilit.com [scilit.com]
- 4. Identification of the functional binding pocket for compounds targeting small-conductance Ca2+-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyPPA, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo pharmacological manipulation of small conductance Ca2+-activated K+ channels influences motor behavior, object memory and fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and cellular basis of small- and intermediate-conductance, calcium-activated potassium channel function in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Subtype-selective Positive Modulation of SK Channels Depends on the HA" by Young-Woo Nam, Meng Cui et al. [digitalcommons.chapman.edu]
A Comparative Guide to the Neuroprotective Mechanisms of 1-Ebio and Riluzole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of 1-Ebio and Riluzole. While both compounds have demonstrated potential in preclinical models of neurological disorders, they operate through distinct molecular mechanisms. This document aims to provide a clear, data-driven contrast to inform future research and development in neuroprotective therapeutics.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Riluzole |
| Primary Target | Small-conductance calcium-activated potassium (SK/KCa2) channels | Voltage-gated sodium channels |
| Primary Mechanism | Activation of KCa channels, leading to neuronal hyperpolarization | Inhibition of presynaptic glutamate (B1630785) release |
| Downstream Effects | Reduced neuronal excitability, attenuation of calcium influx through NMDA receptors | Reduced excitotoxicity, modulation of postsynaptic glutamate receptors, antioxidant effects |
| Therapeutic Areas of Investigation | Epilepsy, Cerebral Ischemia | Amyotrophic Lateral Sclerosis (ALS), Spinal Cord Injury, Parkinson's Disease, Alzheimer's Disease |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and Riluzole stem from their distinct interactions with key regulators of neuronal excitability.
This compound: Enhancing Neuronal Inhibition via KCa Channel Activation
This compound is an activator of small-conductance calcium-activated potassium (SK/KCa2) channels.[1] In neurons, the influx of calcium, often triggered by excitatory neurotransmission, activates these channels. This compound enhances this activation, leading to an efflux of potassium ions and subsequent hyperpolarization of the neuronal membrane.[1] This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby dampening neuronal excitability. By counteracting the excessive depolarization associated with excitotoxicity, this compound can reduce the damaging influx of calcium through N-methyl-D-aspartate (NMDA) receptors, a key driver of neuronal death in many neurological conditions.[1][2] Studies have shown that activation of KCa2 channels can provide robust neuroprotection against glutamate-induced toxicity and in models of cerebral ischemia.[1][2]
Riluzole: A Multi-pronged Approach to Dampening Excitotoxicity
Riluzole's neuroprotective mechanism is more complex and multifaceted. Its primary and most well-established action is the inhibition of presynaptic glutamate release.[3] It achieves this by blocking voltage-gated sodium channels on glutamatergic nerve terminals, which reduces the influx of sodium ions necessary for the depolarization-induced release of glutamate.[4]
Beyond this presynaptic effect, Riluzole also exhibits postsynaptic actions. It can non-competitively block NMDA receptors, further reducing the excitotoxic effects of glutamate.[4] Additionally, some studies suggest that Riluzole can enhance the uptake of glutamate by astrocytes, clearing excess glutamate from the synaptic cleft.[5] Riluzole has also been shown to modulate other ion channels, including calcium and potassium channels, and to possess antioxidant properties, which may contribute to its overall neuroprotective profile.[6]
References
- 1. Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KCa2 channels activation prevents [Ca2+]i deregulation and reduces neuronal death following glutamate toxicity and cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating SK Channel-Specific Effects of 1-EBIO with Apamin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-ethyl-2-benzimidazolinone (1-EBIO), a well-known activator of small-conductance calcium-activated potassium (SK) channels, and the critical role of the peptide toxin apamin (B550111) in validating its on-target effects. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative SK channel modulators to assist researchers in designing and interpreting experiments with confidence.
Introduction to SK Channels, this compound, and the Need for Validation
Small-conductance Ca2+-activated K+ (SK) channels are critical regulators of neuronal excitability and cellular signaling.[1] They are activated by submicromolar concentrations of intracellular calcium, leading to potassium efflux, which hyperpolarizes the cell membrane and dampens excitability.[1] The compound this compound is a widely used pharmacological tool to study the physiological roles of these channels by potentiating their activity.[2] However, like many small molecules, this compound can have off-target effects. Therefore, it is crucial to validate that the observed physiological responses are indeed mediated by SK channels.
Apamin, a neurotoxin from bee venom, is a highly potent and selective blocker of SK channels.[1] By co-administering apamin with this compound, researchers can confirm the specificity of this compound's action. If the effects of this compound are reversed or completely blocked by apamin, it provides strong evidence that the observed phenomena are SK channel-dependent.[3]
Mechanism of Action: this compound and Apamin
This compound acts as a positive modulator of SK channels. It doesn't open the channel directly but rather increases its sensitivity to intracellular calcium, effectively shifting the Ca2+ activation curve to the left.[2] This means that at a given intracellular calcium concentration, the channel is more likely to be open in the presence of this compound.
Apamin, conversely, is a pore blocker. It binds to the outer vestibule of the SK channel, physically occluding the pore and preventing the passage of potassium ions.[4] This inhibitory action is highly specific to SK channels, making apamin the gold-standard antagonist for these channels.
Comparative Analysis of SK Channel Modulators
The efficacy of this compound and the inhibitory potency of apamin can be compared with other available pharmacological tools. The following tables summarize the half-maximal effective concentrations (EC50) for activators and the half-maximal inhibitory concentrations (IC50) for blockers across the three main SK channel subtypes (SK1, SK2, and SK3).
SK Channel Activators: A Performance Comparison
This compound is a relatively low-potency activator. Other compounds, such as NS309, offer significantly higher potency. CyPPA provides the advantage of subtype selectivity, being inactive at SK1 and IK channels.[2]
| Compound | Target SK Subtypes | EC50 (hSK1) | EC50 (hSK2) | EC50 (hSK3) | Key Characteristics |
| This compound | SK1, SK2, SK3, IK | ~1040 µM[2] | - | 490 µM (in T84 cells)[5] | Broad-spectrum but low potency.[2] |
| NS309 | SK1, SK2, SK3, IK | - | 0.62 µM[6] | 0.15 - 0.3 µM[6][7] | Potent, non-selective activator.[6] |
| CyPPA | SK2, SK3 | Inactive[8] | 14 µM[8] | 5.6 µM[8] | Selective for SK2/SK3 over SK1/IK.[8] |
SK Channel Blockers: A Performance Comparison
Apamin exhibits high potency, particularly for the SK2 subtype.[9] UCL1684 is a potent, non-peptidic alternative that also effectively blocks SK channels in the picomolar to nanomolar range.
| Compound | Target SK Subtypes | IC50 (hSK1) | IC50 (rSK2/hSK2) | IC50 (hSK3) | Key Characteristics |
| Apamin | SK1, SK2, SK3 | 0.7 - 12 nM[9] | 30 - 141 pM[1][4] | 0.6 - 6.1 nM[4] | High potency peptide toxin, most potent at SK2.[4] |
| UCL1684 | SK1, SK2, SK3 | 762 pM | 364 pM | 2.5 - 9.5 nM[4] | Highly potent, non-peptidic blocker. |
Experimental Protocols
The gold-standard technique for validating the effects of this compound with apamin is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of SK channel currents.
Whole-Cell Patch-Clamp Protocol for Validating this compound Effects
Objective: To measure SK channel currents activated by this compound and their subsequent inhibition by apamin.
1. Cell Preparation:
-
Use a cell line (e.g., HEK293) stably expressing the SK channel subtype of interest or primary cells known to endogenously express SK channels (e.g., neurons, endothelial cells).
-
Plate cells onto glass coverslips suitable for microscopy and allow them to adhere.
2. Solution Preparation:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 144 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 EGTA (to buffer intracellular Ca2+ to a known concentration). Adjust pH to 7.4 with KOH.
-
Prepare stock solutions of this compound (in DMSO) and apamin (in water or a suitable buffer).
3. Recording Procedure:
-
Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a target cell and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where voltage-gated channels are largely inactive (e.g., -80 mV).
-
Apply a voltage ramp or step protocol (e.g., a ramp from -100 mV to +50 mV) to elicit baseline currents.
-
Perfuse the cell with the external solution containing this compound (e.g., 300-600 µM) and record the resulting increase in outward current.
-
While continuing to apply this compound, co-perfuse with apamin (e.g., 100 nM). A specific SK channel-mediated effect will be demonstrated by the reversal of the this compound-induced current.
-
Perform a final washout with the external solution to observe any recovery.
Conclusion
The use of this compound as a pharmacological tool to investigate SK channel function is powerful, but its effects must be rigorously validated. Apamin, due to its high potency and selectivity, remains the indispensable antagonist for confirming that the observed cellular or tissue-level responses to this compound are indeed mediated by SK channels. By employing a co-application strategy within a well-controlled experimental paradigm such as patch-clamp electrophysiology, researchers can confidently dissect the specific contributions of SK channels to their biological processes of interest. When choosing an SK channel modulator, researchers should consider the potency and selectivity profiles of alternatives like NS309, CyPPA, and UCL1684 to best suit their experimental needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preferential formation of human heteromeric SK2:SK3 channels limits homomeric SK channel assembly and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. CyPPA, SK channel activator (CAS 73029-73-9) | Abcam [abcam.com]
- 9. Frontiers | Apamin structure and pharmacology revisited [frontiersin.org]
A Comparative Analysis of 1-Ebio and Other KCa Channel Openers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Ebio with other prominent KCa channel openers, supported by experimental data and detailed methodologies. This analysis focuses on key performance indicators such as potency and selectivity, offering a comprehensive resource for selecting the appropriate tool compound for your research needs.
Calcium-activated potassium (KCa) channels are crucial regulators of neuronal excitability, smooth muscle tone, and epithelial transport. Molecules that open these channels, known as KCa channel openers, are valuable pharmacological tools and potential therapeutic agents for a range of disorders, including epilepsy, hypertension, and cystic fibrosis. 1-ethyl-2-benzimidazolinone (this compound) is a widely used KCa channel opener, but several other potent and selective activators have been developed. This guide presents a comparative analysis of this compound with two such alternatives: NS309 and 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO).
Data Presentation: A Quantitative Comparison
The potency and selectivity of KCa channel openers are critical parameters for their application in research. The following table summarizes the half-maximal effective concentration (EC50) values for this compound, NS309, and DCEBIO on different subtypes of KCa channels. Lower EC50 values indicate higher potency.
| Compound | KCa2.2 (SK2) | KCa2.3 (SK3) | KCa3.1 (IK) | Notes |
| This compound | 286 µM[1] | - | 30 µM[2] | The prototypical, but least potent, KCa channel opener. |
| NS309 | 1.7 µM[3] | 0.3 µM[4] | ~20 nM[5] | Significantly more potent than this compound (over 1000-fold on some subtypes).[4][6] Displays no activity at BK channels.[5] |
| DCEBIO | - | - | 1 µM | A more potent analog of this compound. |
Mechanism of Action and Signaling Pathways
KCa channel openers like this compound, NS309, and DCEBIO do not directly open the channel in the absence of intracellular calcium (Ca2+). Instead, they act as positive allosteric modulators, increasing the apparent sensitivity of the channel to Ca2+.[7] This means that in the presence of these compounds, a lower concentration of intracellular Ca2+ is required to open the channel.
The activation of KCa channels leads to an efflux of potassium (K+) ions from the cell, following the electrochemical gradient. This outward flow of positive charge results in hyperpolarization of the cell membrane, making it less likely to fire an action potential. This fundamental mechanism underlies the various physiological effects of KCa channel openers.
Below are diagrams illustrating the general mechanism of action and a common experimental workflow for evaluating these compounds.
References
- 1. Structural insights into the potency of SK channel positive modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for the subtype-selectivity of KCa2.2 channel activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NS 309 | KCa3.1 channel activator | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of human IK and SK Ca2+ -activated K+ channels by NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the Small- and Intermediate-Conductance Ca2+-Activated Potassium Channels: The Drug-Binding Pocket at the Channel/Calmodulin Interface - PMC [pmc.ncbi.nlm.nih.gov]
Validating 1-Ebio's Mechanism: A Comparative Guide Using KCa Channel Knockout Mice
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a pharmacological tool is paramount. This guide provides a comparative analysis of 1-ethyl-2-benzimidazolinone (1-Ebio), a known activator of calcium-activated potassium (KCa) channels, and evaluates the experimental evidence supporting its mechanism, with a focus on the gold standard of validation: the use of KCa channel knockout mice.
While this compound has been instrumental in elucidating the physiological roles of KCa channels, its validation in knockout models is not as extensively documented as for more recent, selective modulators. This guide will objectively compare this compound with alternative KCa channel activators and present the available supporting experimental data to aid in the selection of the most appropriate tool for your research needs.
This compound and the KCa Channel Family
This compound is a small molecule activator of both small-conductance (KCa2.x, also known as SK channels) and intermediate-conductance (KCa3.1, also known as IK or SK4) calcium-activated potassium channels. These channels are critical regulators of neuronal excitability, smooth muscle tone, and immune cell function. Activation of KCa channels leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent reduction in cellular excitability by decreasing the driving force for calcium entry.
Validating the Mechanism: The Crucial Role of Knockout Mice
The most definitive method to validate the target of a pharmacological agent is to test its efficacy in animals where the proposed target has been genetically removed (knockout). If the compound's effect is absent in the knockout animal compared to its wild-type counterpart, it provides strong evidence that the compound acts through that specific target.
While studies have demonstrated the in vivo effects of this compound in wild-type mice, including anticonvulsant properties and influences on motor behavior and memory, direct validation of its mechanism using KCa channel-specific knockout mice is not extensively reported in the scientific literature.[1][2] Much of the evidence for its mechanism of action comes from in vitro electrophysiology and pharmacological blockade studies where the effects of this compound are reversed by KCa channel inhibitors like TRAM-34 for KCa3.1.[3]
One in vivo study highlighted a significant adverse effect potential for this compound within its therapeutic dose range, suggesting that it may have off-target effects on non-KCa currents, further emphasizing the need for validation with knockout models and the development of more selective activators.[1]
Comparison with Alternative KCa Channel Activators
The limitations of this compound's selectivity have led to the development of more specific KCa channel activators. These alternatives offer improved targeting of specific KCa channel subtypes and have, in some cases, been characterized in knockout mouse models, providing a clearer understanding of their mechanism of action.
| Compound | Target KCa Subtype(s) | Selectivity Profile | Key Findings from In Vivo/Knockout Studies |
| This compound | KCa2.x and KCa3.1 | Non-selective activator of both SK and IK channels. | Demonstrates anticonvulsant effects in wild-type mice.[1] Influences motor activity and memory in wild-type mice.[2] Potential for off-target effects at therapeutic doses.[1] |
| CyPPA | KCa2.2 and KCa2.3 | Selective positive modulator of KCa2.2 and KCa2.3. No activity at KCa2.1 or KCa3.1.[4] | Inhibits uterine contractions in mice, an effect antagonized by the KCa2 inhibitor apamin.[5] Reduces activity of dopaminergic neurons and counteracts hyperdopaminergic behaviors in mice.[6] |
| SKA-31 | KCa2.x and KCa3.1 | Positive modulator of KCa2 and KCa3.1 channels. | Improves cardiovascular function in aging rats.[7] Improves endothelial function in an atherosclerosis mouse model (ApoE-/-).[8][9][10][11] |
| NS309 | KCa2.x and KCa3.1 | Potent positive modulator of KCa2 and KCa3.1 channels.[12] | Induces vasodilation and increases cerebral blood flow in mice.[13] Effects are mediated through both KCa2 and KCa3.1 channels. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of KCa channel activators.
In Vivo Seizure Models (for this compound)
-
Maximal Electroshock (MES) Test:
-
Male mice are administered this compound or vehicle control intraperitoneally.
-
After a set time (e.g., 30 minutes), a corneal electrode is used to deliver an electrical stimulus (e.g., 50 Hz, 0.2 ms (B15284909) duration, 0.8 s train).
-
The incidence of tonic hindlimb extension is recorded as a measure of seizure activity.
-
The dose of the compound required to prevent seizures in 50% of the animals (ED50) is calculated.[1]
-
-
Pentylenetetrazole (PTZ) Seizure Threshold Test:
-
Mice are pre-treated with this compound or vehicle.
-
A solution of the chemoconvulsant PTZ is infused intravenously at a constant rate.
-
The time to the first myoclonic twitch and the onset of clonic convulsions are recorded.
-
The dose of PTZ required to induce seizures is used to determine the anticonvulsant effect of the test compound.[1]
-
Ex Vivo Uterine Contraction Assay (for CyPPA)
-
Tissue Preparation:
-
Uterine horns are isolated from mice and placed in a physiological salt solution.
-
Small longitudinal strips of myometrium are dissected and mounted in an organ bath containing warmed, oxygenated buffer.
-
-
Contraction Measurement:
-
One end of the uterine strip is attached to a fixed point, and the other to an isometric force transducer.
-
Spontaneous or agonist-induced (e.g., oxytocin) contractions are recorded.
-
The test compound (e.g., CyPPA) is added to the bath in increasing concentrations, and the effect on the frequency and amplitude of contractions is measured.
-
The specificity is confirmed by co-application with a KCa channel blocker (e.g., apamin).[5]
-
In Vivo Cardiovascular Function Assessment (for SKA-31)
-
Animal Model:
-
Echocardiography:
-
Transthoracic echocardiography is performed on anesthetized animals to assess cardiac function.
-
Parameters such as ejection fraction, fractional shortening, and stroke volume are measured.[7]
-
-
Wire Myography:
-
Arteries (e.g., mesenteric or aorta) are isolated and mounted on a wire myograph to measure vascular tone.
-
Endothelium-dependent vasodilation is assessed by measuring the relaxation response to acetylcholine (B1216132) in pre-constricted vessels.[8][9]
-
Visualizing the Pathways and Experimental Logic
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Signaling pathway of this compound action on KCa channels.
Caption: Experimental workflow for validating a KCa activator.
Caption: Logical relationship of knockout data confirming the target.
Conclusion and Recommendations
This compound remains a useful tool for studying KCa channels, particularly in in vitro settings where its concentration and the cellular environment can be precisely controlled. However, for in vivo studies requiring high specificity and a clear understanding of the mechanism of action, researchers should consider the following:
-
Acknowledge the limitations of this compound: The lack of extensive validation in KCa channel knockout mice and the potential for off-target effects at higher concentrations should be considered when interpreting in vivo data.
-
Consider more selective alternatives: For studies targeting specific KCa channel subtypes, newer and more selective activators such as CyPPA for KCa2.2/2.3 or specific blockers like senicapoc (B1681619) for KCa3.1 may be more appropriate.
-
Utilize knockout models for validation: Whenever possible, validating the effects of any KCa channel modulator in the relevant knockout mouse model is the most rigorous approach to confirm its mechanism of action. Studies on other KCa modulators have demonstrated the feasibility and importance of this approach.[14][15]
By carefully selecting the appropriate pharmacological tools and employing rigorous validation methods, researchers can ensure the accuracy and reliability of their findings in the complex field of ion channel pharmacology.
References
- 1. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo pharmacological manipulation of small conductance Ca2+-activated K+ channels influences motor behavior, object memory and fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CyPPA | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 5. CyPPA, a positive modulator of small-conductance Ca(2+)-activated K(+) channels, inhibits phasic uterine contractions and delays preterm birth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CyPPA, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SKA-31, an activator of Ca2+-activated K+ channels, improves cardiovascular function in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration of the KCa channel activator SKA-31 improves endothelial function in the aorta of atherosclerosis-prone mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 11. researchgate.net [researchgate.net]
- 12. Activation of human IK and SK Ca2+ -activated K+ channels by NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endothelial SKCa and IKCa channels regulate brain parenchymal arteriolar diameter and cortical cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The intermediate-conductance calcium-activated potassium channel KCa3.1 contributes to atherogenesis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The potassium channel KCa3.1 represents a valid pharmacological target for microgliosis-induced neuronal impairment in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Ebio and its Analogs: Assessing Potency and Efficacy on Calcium-Activated Potassium Channels
For researchers, scientists, and professionals in drug development, understanding the precise activity of chemical modulators on ion channels is paramount. This guide provides a detailed comparison of 1-ethyl-2-benzimidazolinone (1-Ebio) and its analogs, focusing on their potency and efficacy on calcium-activated potassium (KCa) channels. Contrary to some initial assumptions, this compound is not a direct activator of large-conductance KCa (BK) channels. Instead, its primary targets are small- and intermediate-conductance KCa (SK/IK) channels. This guide will clarify these distinctions, present comparative data for this compound and its analog DC-EBIO on their intended targets, and contrast the benzimidazolone NS1619, a known BK channel opener, with other classes of BK channel activators to provide a comprehensive overview for the research community.
This compound and Analogs as SK/IK Channel Activators
This compound and its chlorinated analog, 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DC-EBIO), are established activators of SK and IK channels. Their primary effect is to increase the apparent Ca2+ sensitivity of these channels, leading to their opening at lower intracellular calcium concentrations.
Comparative Potency of this compound and DC-EBIO
The following table summarizes the reported half-maximal effective concentrations (EC50) for this compound and DC-EBIO on IK/SK channels. Lower EC50 values indicate higher potency.
| Compound | Channel Target | Reported EC50 | Cell Type/System |
| This compound | IK/SK4 | ~490 µM | T84 cells |
| DC-EBIO | IK1 | - | Mouse parotid acinar cells (used at 2-10 µM) |
The Benzimidazolone Class and BK Channel Modulation
While this compound itself does not directly activate BK channels, the broader chemical class of benzimidazolones includes compounds that do. The most well-known of these is NS1619. It's crucial for researchers to select the appropriate compound for their intended target.
Indirect Inhibition of BK Channels by this compound and DC-EBIO
In certain cellular systems, such as salivary gland acinar cells, the activation of IK1 channels by this compound and DC-EBIO has been shown to cause an indirect inhibition of BK channels.[1] This interaction highlights the complexity of ion channel cross-talk within a single cell.
Below is a diagram illustrating the proposed signaling pathway for this indirect inhibition.
Comparative Analysis of True BK Channel Openers
To provide a useful comparison for researchers interested in BK channel activation, this section contrasts two different classes of BK channel openers: the benzimidazolone NS1619 and the dehydroabietic acid derivative Cym04. Both compounds act by shifting the voltage-dependence of BK channel activation to more negative potentials.[2][3][4]
| Compound | Chemical Class | Effect on BK Channels |
| NS1619 | Benzimidazolone | Shifts activation curve by up to -50 mV.[3] |
| Cym04 | Dehydroabietic acid derivative | Shifts the half-activation voltage of Slo1 BK channels.[4] |
Experimental Protocols
The following are generalized methodologies for assessing the potency and efficacy of KCa channel modulators.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the macroscopic currents flowing through all the ion channels of a single cell.
Objective: To determine the effect of a compound on the total K+ current and to calculate parameters like EC50.
Methodology:
-
Cell Preparation: Culture cells expressing the target KCa channel (e.g., HEK293 cells transfected with the channel's gene) on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill with an internal solution containing a known concentration of free Ca2+ and K+ ions.
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, allowing electrical access to the entire cell.
-
Data Acquisition: Apply a series of voltage steps (e.g., from -80 mV to +80 mV) to the cell and record the resulting K+ currents.
-
Compound Application: After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the test compound at various concentrations.
-
Data Analysis: Measure the peak current at each voltage step before and after compound application. Plot the concentration-response curve to determine the EC50.
Inside-Out Patch-Clamp Electrophysiology
This configuration allows for the study of single-channel currents and the direct application of compounds to the intracellular face of the membrane.
Objective: To measure the effect of a compound on the open probability (Po) of a single KCa channel.
Methodology:
-
Giga-seal Formation: Follow steps 1-4 of the whole-cell protocol.
-
Patch Excision: After forming a giga-seal, retract the pipette from the cell to excise the patch of membrane, with the intracellular side now facing the bath solution.
-
Data Acquisition: Apply a constant voltage and record the single-channel currents.
-
Compound Application: Perfuse the bath with solutions containing different concentrations of the test compound.
-
Data Analysis: Analyze the recordings to determine the channel's open probability (Po) in the presence and absence of the compound.
Conclusion
References
- 1. Mechanistic details of BK channel inhibition by the intermediate conductance, Ca2+-activated K channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Selective activation of Ca(2+)-dependent K+ channels by novel benzimidazolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of pharmacological activation of BK channels - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profiling of 1-Ebio: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a chemical probe is paramount to interpreting experimental results and advancing therapeutic development. This guide provides a comprehensive overview of the selectivity of 1-Ethyl-2-benzimidazolinone (1-Ebio), a known activator of calcium-activated potassium (KCa) channels, against a panel of other ion channels.
Summary of this compound's Selectivity
This compound is widely recognized for its activity as a positive modulator of intermediate-conductance (IK, KCa3.1) and small-conductance (SK, KCa2.x) calcium-activated potassium channels. Available data indicates that this compound exhibits a degree of selectivity for KCa channels, with significantly lower potency observed against other ion channel families at comparable concentrations.
Quantitative Analysis of this compound Activity
The following table summarizes the available quantitative data on the potency of this compound against various ion channels. It is important to note that comprehensive screening data across all ion channel subtypes is not extensively available in the public domain.
| Ion Channel Family | Subtype | Effect | Potency (EC50/IC50) | Cell Type | Reference |
| KCa | KCa3.1 (IK) | Activator | ~30 µM | - | [1] |
| KCa2.x (SK) | Activator | ~300 µM | - | [1] | |
| Endogenous KCa | Activator | 964 µM | T84 | [2] | |
| Endogenous KCa | Activator | 490 µM | T84 | [3] | |
| TREK | TREK-1 | No significant effect at 10 µM | > 10 µM | HEK293 | [4] |
| BK | BK (KCa1.1) | No significant effect at 10 µM | > 10 µM | HEK293 | [4] |
| hERG | hERG (Kv11.1) | No significant effect at 10 µM | > 10 µM | HEK293 | [4] |
| CaV | CaV2.1 | No significant effect at 10 µM | > 10 µM | HEK293 | [4] |
| NaV | NaV1.1 | No significant effect at 10 µM | > 10 µM | HEK293 | [4] |
Note: The potency of this compound can vary depending on the experimental conditions, including the cell type, expression system, and the intracellular calcium concentration. The data presented for TREK-1, BK, hERG, CaV2.1, and NaV1.1 is based on a single concentration screening and does not represent a full dose-response analysis.
Signaling Pathway of KCa Channel Activation by this compound
This compound is understood to act as a positive allosteric modulator of KCa channels. It is believed to bind to a site on the channel protein that is distinct from the calcium-binding site. This binding event is thought to increase the sensitivity of the channel to intracellular calcium, leading to channel opening at lower calcium concentrations than would normally be required. This results in potassium efflux and hyperpolarization of the cell membrane.
Figure 1. Simplified signaling pathway of this compound-mediated KCa channel activation.
Experimental Protocols for Selectivity Profiling
To determine the selectivity of a compound like this compound, a systematic approach using electrophysiological techniques is required. The following outlines a detailed methodology for whole-cell patch-clamp screening.
Objective
To assess the activity of this compound on a panel of heterologously expressed ion channels to determine its selectivity profile.
Materials
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the ion channel of interest (e.g., various subtypes of NaV, CaV, KV, TRP, and Cl- channels).
-
Reagents: this compound stock solution (e.g., 100 mM in DMSO), cell culture media, transfection reagents (if applicable), extracellular and intracellular recording solutions tailored for each ion channel.
-
Equipment: Automated or manual patch-clamp system, borosilicate glass pipettes, microscope, and data acquisition and analysis software.
Experimental Workflow
The following diagram illustrates a typical workflow for ion channel selectivity screening using an automated patch-clamp system.
Figure 2. Experimental workflow for automated patch-clamp based selectivity profiling.
Detailed Method
-
Cell Culture and Transfection:
-
Culture HEK293 or CHO cells in appropriate media and conditions.
-
For transient transfections, introduce the plasmid DNA encoding the ion channel of interest using a suitable transfection method 24-48 hours prior to the experiment.
-
-
Solutions:
-
Extracellular Solution (Example for KCa channels): 145 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (Example for KCa channels): 150 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, and varying concentrations of free Ca²⁺ (e.g., buffered to 300 nM); pH adjusted to 7.2 with KOH.
-
Note: Solution compositions must be optimized for each specific ion channel being tested to ensure robust and reliable currents.
-
-
Electrophysiology:
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Whole-Cell Recording:
-
Obtain a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential appropriate for the ion channel being studied (e.g., -80 mV for many voltage-gated channels).
-
-
Voltage Protocols: Apply voltage steps or ramps specific to the ion channel to elicit ionic currents.
-
Data Acquisition: Record baseline currents for a stable period.
-
Compound Application: Perfuse the cell with increasing concentrations of this compound. Allow sufficient time for the compound to take effect at each concentration.
-
Washout: Perfuse with the control extracellular solution to assess the reversibility of the compound's effect.
-
-
Data Analysis:
-
Measure the peak current amplitude or steady-state current in the presence of different concentrations of this compound.
-
Normalize the current responses to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the EC50 (for activation) or IC50 (for inhibition) and the Hill coefficient.
-
Conclusion
The available data suggests that this compound is a moderately potent and selective activator of KCa3.1 and KCa2.x channels. While it shows minimal activity on a limited number of other ion channels at a concentration of 10 µM, a comprehensive selectivity profile across a broader range of ion channels with full dose-response curves is necessary to fully characterize its off-target effects. The provided experimental protocol offers a robust framework for researchers to conduct such detailed selectivity profiling studies, which are crucial for the validation of this compound as a chemical probe and for the development of more potent and selective KCa channel modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
Cross-Validation of 1-Ebio Findings Across Diverse Experimental Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental findings for 1-ethyl-2-benzimidazolinone (1-Ebio), a known activator of intermediate (IK) and small-conductance (SK) calcium-activated potassium (KCa) channels. We present a cross-validation of its effects across various experimental models, supported by quantitative data and detailed methodologies, to aid researchers in evaluating its therapeutic potential and mechanism of action.
Overview of this compound's Mechanism of Action
This compound activates KCa channels (specifically KCa2.x/SK and KCa3.1/IK channels) by increasing their sensitivity to intracellular calcium (Ca²⁺).[1] This activation leads to potassium efflux, resulting in membrane hyperpolarization. This fundamental action underlies its diverse physiological effects observed in different cellular and animal models, from modulating ion transport in epithelial tissues to regulating neuronal excitability.
Caption: Mechanism of this compound action on KCa channels.
Comparative Efficacy in Epithelial Tissue Models
In epithelial tissues, this compound is primarily investigated for its ability to stimulate chloride (Cl⁻) secretion, a process crucial for hydration of mucosal surfaces. This effect is particularly relevant for diseases like cystic fibrosis. The activation of basolateral KCa channels by this compound hyperpolarizes the cell membrane, which increases the electrochemical driving force for apical Cl⁻ efflux through channels like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).
Quantitative Data Summary: Epithelial Models
| Experimental Model | This compound Concentration/Dose | Key Finding | Quantitative Result | Reference |
| Mouse Jejunum (in vitro) | 500 µmol/L | Stimulated Cl⁻ secretion | Dose-dependent increase in short-circuit current (Isc) with an EC₅₀ of 964 µmol/L. | [2] |
| T84 human colon carcinoma cells | Not Specified | Stimulated a sustained Cl⁻ secretory response. | Data not specified. | |
| Rectal Biopsies (Control) | Not Specified | Potentiated cAMP-induced Cl⁻ secretion. | 39.2% increase in secretion. | [3] |
| Rectal Biopsies (Cystic Fibrosis) | Not Specified | Potentiated cAMP-induced Cl⁻ secretion in tissues with residual CFTR function. | 44.4% increase in secretion. | [3] |
Experimental Protocol: Ussing Chamber for Ion Transport
The Ussing chamber technique is a core methodology for studying ion transport across epithelial tissues.
-
Tissue Preparation: Freshly obtained tissue (e.g., mouse jejunum or human rectal biopsies) is dissected and mounted between two halves of an Ussing chamber, separating the mucosal and serosal sides.[3]
-
Perfusion: Both sides are bathed in physiological solutions (e.g., Ringer's solution) and gassed with 95% O₂/5% CO₂.[2]
-
Electrophysiological Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion movement, is continuously measured.
-
Pharmacological Manipulation: After a stable baseline is achieved, compounds like this compound are added to the serosal side. An increase in Isc, sensitive to inhibitors like bumetanide, indicates Cl⁻ secretion.[2]
Caption: Experimental workflow for the Ussing chamber assay.
Cross-Validation in Neuronal and In Vivo Models
The expression of SK channels in the central nervous system makes them a target for neurological disorders like epilepsy and ataxia.[1] Studies in animal models have validated the anticonvulsant properties of this compound predicted by in vitro findings, but have also highlighted dose-limiting adverse effects.
Quantitative Data Summary: Neuronal & In Vivo Models
| Experimental Model | This compound Dose (i.p.) | Key Finding | Quantitative Result | Reference |
| Mice (Maximal Electroshock Seizure) | 36.0 mg/kg | Reduced seizure incidence. | ED₅₀ = 36.0 mg/kg. | [4] |
| Mice (Pentylenetetrazole-induced Seizure) | 21.5 mg/kg | Increased seizure threshold. | TID₁₀ = 21.5 mg/kg. | [4] |
| Mice (Rotarod Test) | 35.6 mg/kg | Induced motor impairment (ataxia). | ID₅₀ = 35.6 mg/kg. | [4] |
| C57BL/6NHsd Mice (Open Field Test) | 10 - 25 mg/kg | Depressed locomotor activity. | Dose-dependent decrease in distance traveled. | [1] |
Experimental Protocol: In Vivo Seizure and Motor Coordination Models
-
Animal Dosing: Male mice are administered this compound or a vehicle control, typically via intraperitoneal (i.p.) injection.[1][4]
-
Seizure Induction:
-
Maximal Electroshock (MES): An electrical stimulus is delivered via corneal electrodes to induce tonic hindlimb extension. The ability of this compound to prevent this endpoint is measured.[4]
-
Chemical Convulsant: A substance like pentylenetetrazole (PTZ) is administered to induce clonic seizures. The dose of this compound required to increase the seizure threshold is determined.[4]
-
-
Motor Coordination (Rotarod Test): Mice are placed on a rotating rod of accelerating speed. The time until the animal falls off is recorded. A reduced latency to fall indicates motor impairment.[4]
Caption: Therapeutic vs. adverse effect profile of this compound.
Application in Cancer Cell Models
Recent studies have explored the role of KCa channels in cancer pathophysiology. In head and neck squamous cell carcinoma (HNSCC), activation of the KCa3.1 (SK4/IK1) channel by this compound has been shown to protect cells from death induced by calcium overload.
Quantitative Data Summary: Cancer Models
| Experimental Model | This compound Concentration | Key Finding | Quantitative Result | Reference |
| SNU-1076 & OSC-19 HNSCC cells | 50 µM | Induced outward K⁺ current (ISK4). | Current density was largest in OSC-19 cells. | [5] |
| SNU-1076 & OSC-19 HNSCC cells | Not Specified | Rescued cells from ionomycin-induced cell death. | Co-treatment with ionomycin (B1663694) recovered live cell numbers to near-control levels. | [5][6] |
| HN5 HNSCC cells | 50 µM | Negligible induction of ISK4. | Rescue from ionomycin-induced cell death was least effective. | [5][6] |
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology
This technique measures ion channel currents in a single cell.
-
Cell Preparation: HNSCC cells are cultured on coverslips.[5]
-
Pipette & Seal: A glass micropipette with a ~1 µm tip, filled with a specific ionic solution, is pressed against a cell. Suction is applied to form a high-resistance "gigaseal."
-
Whole-Cell Configuration: A further pulse of suction ruptures the cell membrane under the pipette tip, allowing electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is held ("clamped") at a specific voltage. The current required to maintain this voltage is measured, reflecting the activity of ion channels.[5]
-
Data Acquisition: this compound is applied to the bath solution, and changes in the outward K⁺ current are recorded to determine its effect on channel activity.[5][6]
Conclusion
The findings on this compound are remarkably consistent across different experimental models, confirming its role as a potent KCa channel activator. In epithelial models, it reliably stimulates Cl⁻ secretion, supporting its potential as a therapeutic for cystic fibrosis.[3] In neuronal systems, its anticonvulsant effects are validated in vivo, but these are closely shadowed by motor side effects, indicating a narrow therapeutic window.[4] In specific cancer cell lines, its action can prevent cell death, highlighting the context-dependent role of KCa channels in cell fate.[5][6] This cross-model validation underscores the importance of using diverse systems to build a comprehensive understanding of a compound's pharmacological profile, balancing therapeutic potential with potential liabilities.
References
- 1. In vivo pharmacological manipulation of small conductance Ca2+-activated K+ channels influences motor behavior, object memory and fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The K+ channel opener this compound potentiates residual function of mutant CFTR in rectal biopsies from cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of K+ channel by this compound rescues the head and neck squamous cell carcinoma cells from Ca2+ ionophore-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Biophysical Showdown: 1-Ebio Versus Other Benzimidazolone Derivatives as KCa Channel Modulators
For researchers, scientists, and drug development professionals, this guide offers an objective biophysical comparison of 1-ethyl-2-benzimidazolinone (1-Ebio) and other benzimidazolone derivatives that modulate calcium-activated potassium (KCa) channels. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
This compound is a well-established activator of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium (KCa) channels. Its ability to modulate these channels has led to its investigation as a potential therapeutic agent for conditions such as epilepsy. However, the benzimidazolone scaffold has been extensively modified to produce a range of derivatives with diverse biophysical properties, including enhanced potency and selectivity. This guide provides a comparative analysis of this compound and its analogs, offering insights into their structure-activity relationships and potential applications.
Quantitative Comparison of Benzimidazolone Derivatives
The following table summarizes the key biophysical parameters of this compound and a selection of other benzimidazolone derivatives. The data highlights the significant impact of chemical modifications on their potency and efficacy as KCa channel modulators.
| Compound | Target KCa Channel | Assay Type | EC50/IC50 | Cell Type | Reference |
| This compound | IK (hIK1) | Short-Circuit Current (Isc) | 490 µM | T84 | [1] |
| IK | Short-Circuit Current (Isc) | 964 µM | Mouse Jejunum | ||
| SK | Anticonvulsant Activity (in vivo) | ED50: 36.0 mg/kg | Mouse | [2] | |
| DCEBIO | IK (hIK1) | ⁸⁶Rb+ Uptake | Several-fold more potent than this compound | T84 | [3] |
| IK (hIK1) | Short-Circuit Current (Isc) | 20-fold more potent than this compound | T84 | [3] | |
| IK (hIK1) | Patch-Clamp | 100-fold more potent than this compound | T84 | [3] | |
| IK (hIK1) | Not specified | 1 µM | Not specified | ||
| NS 1619 | BK | Patch-Clamp | Shifts activation curve by up to -50 mV | Aortic Smooth Muscle Cells | [2][4] |
| NS8593 | SK3 | Patch-Clamp | IC50: 9 nM (negative modulator) | Not specified | [5] |
Signaling Pathway of KCa Channel Activation by Benzimidazolone Derivatives
Calcium-activated potassium (KCa) channels are crucial for regulating membrane potential and cellular excitability. Their activation is initiated by an increase in intracellular calcium concentration ([Ca²⁺]i). Benzimidazolone derivatives like this compound act as positive allosteric modulators, enhancing the sensitivity of the channel to Ca²⁺. This leads to channel opening, potassium efflux, and subsequent membrane hyperpolarization.
KCa Channel Activation by Benzimidazolones
Experimental Workflow for Biophysical Comparison
The biophysical characterization and comparison of this compound and its derivatives typically involve a series of electrophysiological and ion flux assays. The following diagram outlines a general experimental workflow for these studies.
Workflow for Comparing Benzimidazolone Derivatives
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of biophysical data. The following are generalized protocols for the key experiments cited in this guide.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in live cells.
Objective: To determine the effect of benzimidazolone derivatives on the activity of specific KCa channels.
Materials:
-
Cell line expressing the target KCa channel (e.g., HEK293 cells stably transfected with hIK1).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (bath) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4).
-
Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration, pH 7.2).
-
Benzimidazolone derivatives of interest.
Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Plate cells expressing the target KCa channel onto coverslips.
-
Mount a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.
-
Establish the whole-cell configuration by applying a brief pulse of suction to rupture the cell membrane under the pipette tip.
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply voltage steps or ramps to elicit channel currents.
-
Perfuse the cell with the benzimidazolone derivative at various concentrations and record the resulting changes in channel current.
-
Analyze the data to determine the dose-response relationship and calculate the EC₅₀ value.
Short-Circuit Current (Isc) Measurements
This method is used to measure net ion transport across an epithelial monolayer.
Objective: To assess the effect of benzimidazolone derivatives on Cl⁻ secretion, which is indirectly mediated by KCa channel activation.
Materials:
-
Epithelial cell line that forms a polarized monolayer (e.g., T84 cells).
-
Permeable supports (e.g., Transwell inserts).
-
Ussing chamber system.
-
Ringer's solution (e.g., in mM: 120 NaCl, 25 NaHCO₃, 3.3 KH₂PO₄, 0.8 K₂HPO₄, 1.2 MgCl₂, 1.2 CaCl₂, 10 Glucose).
-
Benzimidazolone derivatives of interest.
Procedure:
-
Seed epithelial cells on permeable supports and grow until a confluent monolayer with high transepithelial resistance is formed.
-
Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.
-
Bathe both compartments with Ringer's solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Measure the baseline short-circuit current (Isc).
-
Add the benzimidazolone derivative to the basolateral solution in a cumulative manner, recording the change in Isc after each addition.
-
Construct a dose-response curve and calculate the EC₅₀ value.
⁸⁶Rb⁺ Efflux Assay
This is a functional assay to measure K⁺ channel activity by tracking the movement of the K⁺ congener, ⁸⁶Rb⁺.
Objective: To determine the potency of benzimidazolone derivatives in activating KCa channels.
Materials:
-
Cell line expressing the target KCa channel.
-
⁸⁶RbCl (radioisotope).
-
Loading buffer (e.g., standard culture medium).
-
Efflux buffer (e.g., a low K⁺ solution to create a driving force for efflux).
-
Benzimidazolone derivatives of interest.
-
Scintillation counter.
Procedure:
-
Plate cells in multi-well plates.
-
Load the cells with ⁸⁶Rb⁺ by incubating them in loading buffer containing ⁸⁶RbCl for a defined period (e.g., 2-4 hours).
-
Wash the cells with efflux buffer to remove extracellular ⁸⁶Rb⁺.
-
Add efflux buffer containing different concentrations of the benzimidazolone derivative to the wells.
-
At specific time points, collect the supernatant (containing the effluxed ⁸⁶Rb⁺).
-
Lyse the cells to release the remaining intracellular ⁸⁶Rb⁺.
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of ⁸⁶Rb⁺ efflux for each condition and determine the EC₅₀ value.
Conclusion
The biophysical comparison of this compound and other benzimidazolone derivatives reveals a class of compounds with a wide range of potencies and potential therapeutic applications. Structure-activity relationship studies have shown that modifications to the benzimidazolone core can dramatically enhance the efficacy of these KCa channel modulators. For instance, the addition of chloro groups at the 5 and 6 positions, as seen in DCEBIO, leads to a significant increase in potency compared to the parent compound, this compound.[3] Further exploration of this chemical space may lead to the development of even more potent and selective KCa channel modulators for the treatment of a variety of channelopathies and other diseases. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and comparison of these promising compounds.
References
- 1. Modulation of Cl- secretion by benzimidazolones. I. Direct activation of a Ca(2+)-dependent K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective activation of Ca(2+)-dependent K+ channels by novel benzimidazolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazolone activators of chloride secretion: potential therapeutics for cystic fibrosis and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patch Clamp Protocol [labome.com]
- 5. aurorabiomed.com.cn [aurorabiomed.com.cn]
Confirming 1-Ebio's Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to confirm the cellular target engagement of 1-Ebio, a known activator of small and intermediate conductance calcium-activated potassium channels (SK/KCa and IK/KCa). We compare this compound with an alternative, more potent activator, NS309, and a selective inhibitor, TRAM-34, offering a robust toolkit for researchers investigating the therapeutic potential of modulating these channels.
Mechanism of Action: KCa Channel Activation
This compound and NS309 are positive modulators of SK/IK channels, which play crucial roles in regulating neuronal excitability, smooth muscle tone, and epithelial transport.[1][2] These channels are activated by an increase in intracellular calcium ([Ca2+]i), leading to potassium efflux and cell membrane hyperpolarization. This hyperpolarization can, in turn, influence various cellular processes, including reducing cellular excitability and modulating calcium signaling. TRAM-34 acts as a selective antagonist, blocking the channel pore and preventing potassium ion flow, thereby inhibiting the effects of activators like this compound and NS309.[3]
The following diagram illustrates the signaling pathway of KCa channel activation by this compound and its inhibition by TRAM-34.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Ebio
This guide provides a comprehensive comparison of the efficacy of 1-Ethyl-2-benzimidazolinone (1-Ebio), a known activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2/SK and KCa3.1/IK channels), with alternative compounds. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Mechanism of Action
This compound enhances the activity of KCa2/SK and KCa3.1/IK channels. These channels are critical in regulating neuronal excitability and smooth muscle tone. By activating these channels, this compound increases potassium efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization can reduce neuronal firing rates and induce smooth muscle relaxation, underlying its potential therapeutic effects in conditions like epilepsy and hypertension.
In Vitro Efficacy
The in vitro efficacy of this compound and its alternatives is primarily assessed by their ability to activate specific KCa channel subtypes. This is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a compound that elicits 50% of the maximal response.
Table 1: In Vitro Efficacy (EC50 values) of KCa Channel Activators
| Compound | KCa2.2 (SK2) | KCa2.3 (SK3) | KCa3.1 (IK) | Reference |
| This compound | - | - | 490 µM (in T84 cells) | [1] |
| CyPPA | 14 µM | 5.6 µM | No activity | [2][3] |
| NS309 | 0.62 µM | 0.3 µM | ~20 nM | [4] |
Note: A lower EC50 value indicates higher potency.
In Vivo Efficacy
The in vivo efficacy of this compound has been predominantly investigated in models of epilepsy, where its anticonvulsant properties are compared against established antiepileptic drugs (AEDs) like phenytoin (B1677684) and levetiracetam (B1674943). Key metrics include the median effective dose (ED50) required to protect against seizures and the median toxic dose (TD50) or median impairing dose (ID50) that causes adverse effects, such as motor impairment.
Table 2: In Vivo Anticonvulsant Efficacy and Motor Impairment in Mice
| Compound | Anticonvulsant Efficacy (MES Test ED50) | Motor Impairment (Rotarod Test ID50/TD50) | Therapeutic Index (ID50/ED50 or TD50/ED50) | Reference |
| This compound | 36.0 mg/kg | 35.6 mg/kg | ~1.0 | [5] |
| Phenytoin | 9.81 mg/kg | - | - | [6] |
| Levetiracetam | > 540 mg/kg (inactive) | 1601 mg/kg | Not applicable | [7][8] |
Note: The Maximal Electroshock (MES) test is a common model for generalized tonic-clonic seizures. The rotarod test assesses motor coordination, and a lower ID50/TD50 value indicates greater motor impairment. A higher therapeutic index indicates a better safety profile.
Experimental Protocols
In Vitro: Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the channels in the cell membrane, allowing for the characterization of channel activators.
Protocol:
-
Cell Preparation: Culture cells expressing the KCa channel of interest (e.g., HEK293 cells transfected with the specific channel subtype).
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-6 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 145 K-Aspartate, 2 EGTA, 1 MgCl2, 10 HEPES, and 2 ATP, with the pH adjusted to 7.2 with KOH.
-
Recording:
-
Establish a high-resistance "giga-seal" between the micropipette and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -80 mV.
-
Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit channel currents.
-
-
Compound Application: Perfuse the cells with an external solution containing the test compound (e.g., this compound) at various concentrations.
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +40 mV) and plot the concentration-response curve to determine the EC50 value.
In Vivo: Maximal Electroshock (MES) Seizure Test
This model is used to evaluate the anticonvulsant efficacy of a compound against generalized tonic-clonic seizures.[9][10][11]
Protocol:
-
Animal Preparation: Use adult male mice (e.g., ICR strain, 23 ± 3 g).
-
Compound Administration: Administer the test compound (e.g., this compound, phenytoin) or vehicle via the desired route (e.g., intraperitoneally, orally) at various doses.
-
Seizure Induction: At the time of predicted peak effect of the compound, deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes. A topical anesthetic can be applied to the corneas prior to electrode placement.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure, which typically lasts for several seconds.
-
Data Analysis: Determine the number of animals protected from the tonic hindlimb extension at each dose and calculate the ED50 value using probit analysis.
In Vivo: Rotarod Test
This test is used to assess motor coordination and identify potential neurological deficits or adverse effects of a compound.[4][5][12][13][14]
Protocol:
-
Apparatus: Use a rotarod apparatus consisting of a rotating rod divided into lanes.
-
Animal Training (optional but recommended): Acclimatize the mice to the apparatus by placing them on the rod rotating at a low speed (e.g., 4 rpm) for a set period (e.g., 1-5 minutes) for one or more days before testing.
-
Testing:
-
Administer the test compound or vehicle.
-
At the time of predicted peak effect, place the mice on the rotarod.
-
The rod is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 300 seconds).
-
-
Measurement: Record the latency (time) for each mouse to fall from the rotating rod.
-
Data Analysis: Compare the latency to fall between the compound-treated groups and the vehicle-treated group. Calculate the ID50 or TD50, the dose at which 50% of the animals exhibit motor impairment (a significant decrease in the latency to fall).
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for efficacy testing.
References
- 1. Phenytoin antagonism of electrically induced maximal seizures in frogs and mice and effects on central nervous system levels of adenosine 3',5'-monophosphate and guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotarod-Test for Mice [protocols.io]
- 5. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 6. mdpi.com [mdpi.com]
- 7. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. mmpc.org [mmpc.org]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 14. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of 1-EBIO and Standard Anticonvulsant Drugs
For Immediate Release
This guide provides a detailed comparison of the therapeutic index of the experimental compound 1-ethyl-2-benzimidazolinone (1-EBIO) with two established antiepileptic drugs, phenytoin (B1677684) and levetiracetam (B1674943). The data presented is based on preclinical studies in murine models, offering valuable insights for researchers and professionals in drug development.
Executive Summary
This compound, a positive modulator of small-conductance calcium-activated potassium (SK) channels, has demonstrated anticonvulsant properties. However, its therapeutic index, a critical measure of a drug's safety, appears significantly narrower when compared to levetiracetam, and also presents a less favorable profile than phenytoin in preclinical models. This guide synthesizes the available data on the effective and toxic doses of these compounds, outlines the experimental methodologies used for their determination, and visually represents their mechanisms of action and the experimental workflow.
Quantitative Comparison of Therapeutic Indices
The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety. The following table summarizes the preclinical data for this compound, phenytoin, and levetiracetam in mice.
| Compound | Therapeutic Target | Anticonvulsant Efficacy (ED50) in MES Test (mg/kg) | Motor Impairment (TD50) in Rotarod Test (mg/kg) | Therapeutic Index (TD50/ED50) |
| This compound | SK Channel Activator | 36.0[1] | 35.6[1] | ~1.0 |
| Phenytoin | Voltage-gated Sodium Channel Blocker | 9.81 - 10.4[2][3] | 25 - 30 | ~2.5 - 3.1 |
| Levetiracetam | Synaptic Vesicle Protein 2A (SV2A) Ligand | Inactive up to 540[4] | 1601[5] | Not Applicable * |
*Levetiracetam was found to be inactive in the maximal electroshock seizure (MES) test in mice up to a dose of 540 mg/kg, preventing the calculation of a traditional therapeutic index from this specific test.[4] However, its high TD50 value suggests a wide safety margin.
Mechanisms of Action
The distinct mechanisms of action of this compound, phenytoin, and levetiracetam underlie their different efficacy and safety profiles.
This compound: SK Channel Activation
This compound acts as a positive modulator of small-conductance calcium-activated potassium (SK) channels.[1] By binding to the SK channel, this compound increases its sensitivity to intracellular calcium. This leads to an enhanced potassium efflux, hyperpolarization of the neuronal membrane, and a subsequent dampening of neuronal excitability. This mechanism is particularly relevant in controlling the repetitive firing of neurons associated with seizures.
Phenytoin: Sodium Channel Blockade
Phenytoin is a classic anticonvulsant that primarily targets voltage-gated sodium channels.[6][7][8] It selectively binds to the inactive state of these channels, prolonging their refractory period.[6][8] This action prevents the rapid and repetitive firing of neurons that characterizes seizure activity, without significantly affecting normal neuronal transmission.[6]
Levetiracetam: SV2A Binding
Levetiracetam possesses a unique mechanism of action, binding to the synaptic vesicle protein 2A (SV2A).[9][10][11] SV2A is involved in the regulation of neurotransmitter release. By binding to SV2A, levetiracetam is thought to modulate the function of synaptic vesicles, thereby reducing the release of excitatory neurotransmitters and preventing the propagation of seizure activity.
Experimental Protocols
The determination of the therapeutic index for these compounds relies on standardized preclinical models of seizure activity and neurotoxicity.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
Objective: To determine the median effective dose (ED50) of a compound required to protect 50% of the animals from the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Procedure:
-
Animal Preparation: Male mice are used for the study.
-
Drug Administration: Animals are divided into groups and administered with either the vehicle or varying doses of the test compound (e.g., this compound, phenytoin) via a specific route (e.g., intraperitoneal injection).
-
Electroshock Induction: At the time of peak drug effect, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.
-
Data Analysis: The percentage of animals protected at each dose is recorded, and the ED50 is calculated using probit analysis.
Rotarod Test
The rotarod test is a standard behavioral assay used to assess motor coordination, balance, and motor learning in rodents. It is often employed to evaluate the potential neurological side effects or toxicity of a drug.
Objective: To determine the median toxic dose (TD50) of a compound that causes motor impairment in 50% of the animals.
Procedure:
-
Animal Training: Mice are trained to walk on a rotating rod at a constant or accelerating speed for a set period.
-
Drug Administration: Animals are treated with either the vehicle or varying doses of the test compound.
-
Testing: At the time of peak drug effect, the animals are placed back on the rotating rod.
-
Measurement: The latency to fall from the rod is recorded. A fall or the inability to remain on the rod for a predetermined cut-off time is considered a failure.
-
Data Analysis: The percentage of animals exhibiting motor impairment at each dose is determined, and the TD50 is calculated.
Conclusion
The evaluation of the therapeutic index is a cornerstone of preclinical drug development. The data presented in this guide indicates that while this compound shows anticonvulsant activity, its narrow therapeutic index in murine models raises concerns about its safety profile compared to established drugs like phenytoin and particularly levetiracetam. Phenytoin exhibits a modest therapeutic index, consistent with its clinical profile requiring therapeutic drug monitoring. Levetiracetam, with its high TD50 and unique mechanism of action, demonstrates a superior preclinical safety profile in the context of motor impairment. These findings underscore the importance of comprehensive preclinical safety and efficacy assessments in the identification of promising new therapeutic agents for epilepsy. Further research into more selective SK channel modulators may yield compounds with a more favorable therapeutic window.
References
- 1. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (this compound) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents | MDPI [mdpi.com]
- 3. europeanreview.org [europeanreview.org]
- 4. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenytoin - Wikipedia [en.wikipedia.org]
- 7. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 8. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 9. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 1-Ebio
Essential Safety Protocols for Handling 1-Ebio
For researchers, scientists, and drug development professionals working with this compound (1-Ethyl-2-benzimidazolinone), a compound primarily used as an activator of epithelial KCa channels, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this chemical.
Chemical and Physical Properties
Understanding the basic properties of this compound is the first step in safe handling. This information is critical for assessing potential hazards and implementing appropriate safety measures.
| Property | Value |
| Chemical Name | 1-Ethyl-2-benzimidazolinone |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| CAS Number | 10045-45-1 |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO and ethanol (B145695) to 100 mM |
| Storage | Store at room temperature |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Disposable gloves should be worn at all times when handling this compound.[1][2] Change gloves immediately if they become contaminated, and always wash hands after removing them.[2][3] Do not reuse disposable gloves.[2] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against potential splashes of solutions containing this compound.[3][4] |
| Body Protection | Laboratory coat | A lab coat should be worn to protect skin and personal clothing from contamination.[1][4] This should be removed before leaving the laboratory area.[2][3] |
| Respiratory Protection | Not generally required for handling the solid form in well-ventilated areas. | If there is a risk of generating dust or aerosols, work should be conducted in a chemical fume hood or a biological safety cabinet to prevent inhalation.[4][5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize risks. The following procedural steps should be followed:
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.
-
Weighing and Solution Preparation : When weighing the solid form of this compound, do so in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particulates. When preparing solutions with solvents like DMSO or ethanol, handle them in a fume hood to minimize exposure to solvent vapors.
-
Experimental Use : During experimental procedures, handle all solutions containing this compound with care to avoid splashes and spills. All manipulations should be performed over a spill-containment tray.
-
Post-Handling : After use, decontaminate all surfaces that may have come into contact with this compound. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as chemical waste in accordance with institutional and local regulations. Do not dispose of in the regular trash. |
| Solutions of this compound | Collect in a designated, sealed, and properly labeled hazardous waste container. The container should be compatible with the solvent used (e.g., a container suitable for flammable liquids if ethanol is the solvent). |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated biohazard or chemical waste bag.[6] These items should not be placed in regular trash receptacles.[6] |
| Contaminated PPE (e.g., gloves) | Dispose of in a designated biohazard or chemical waste container immediately after use.[2] |
Safe Handling Workflow for this compound
The following diagram outlines the logical steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. wm.edu [wm.edu]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. The Young Workers Zone : Teaching Tools : Biological Hazards: Personal Protective Equipment [ccohs.ca]
- 6. vpr.tamu.edu [vpr.tamu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
